molecular formula C7H10ClN3 B11915277 3-(Azetidin-3-yl)pyridazine hydrochloride CAS No. 1255531-15-7

3-(Azetidin-3-yl)pyridazine hydrochloride

Cat. No.: B11915277
CAS No.: 1255531-15-7
M. Wt: 171.63 g/mol
InChI Key: QMZRNHTYMAJSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)pyridazine hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Azetidin-3-yl)pyridazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azetidin-3-yl)pyridazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1255531-15-7

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

3-(azetidin-3-yl)pyridazine;hydrochloride

InChI

InChI=1S/C7H9N3.ClH/c1-2-7(10-9-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H

InChI Key

QMZRNHTYMAJSMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NN=CC=C2.Cl

Origin of Product

United States

Foundational & Exploratory

3-(Azetidin-3-yl)pyridazine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Utility of 3-(Azetidin-3-yl)pyridazine Hydrochloride

Executive Summary & Structural Significance

3-(Azetidin-3-yl)pyridazine hydrochloride is a high-value fragment intermediate used in modern drug discovery. Its structural significance lies in its ability to facilitate "scaffold morphing"—replacing planar aromatic rings (like phenyl or pyridine) with sp³-rich, three-dimensional architectures.[1]

  • The Azetidine Moiety: Introduces a specific vector orientation and lowers lipophilicity (LogP) compared to larger saturated heterocycles like piperidine.

  • The Pyridazine Ring: Acts as a polar "privileged scaffold" capable of unique hydrogen bonding interactions (acceptor-acceptor motif) often unexploited by pyridine or pyrimidine analogs.

This guide addresses the critical physicochemical parameters—specifically molecular weight (MW) and salt stoichiometry—that researchers must control to ensure reproducibility in synthesis and biological assay dosing.

Molecular Weight & Stoichiometry Analysis

Inaccurate dosing often stems from ambiguity regarding the salt form. While the azetidine nitrogen is highly basic (


), the pyridazine nitrogens are weakly basic (

). Consequently, this compound is commercially available primarily as the Monohydrochloride , but aggressive acidification can yield the Dihydrochloride .

Critical Directive: Always verify the Certificate of Analysis (CoA) for the specific batch, as hygroscopic salts may contain non-stoichiometric water (hydrates).

Table 1: Physicochemical Constants
ParameterFree BaseMonohydrochloride (Standard)Dihydrochloride (Theoretical)
Formula



MW ( g/mol ) 135.17 171.63 208.09
Exact Mass 135.0796171.0563207.0330
CAS Number 1203666-86-11255306-30-9 N/A (Custom Prep)
Appearance Oil/Low-melt solidWhite/Off-white SolidHygroscopic Solid
Solubility DCM, MeOHWater, DMSO, MeOHWater (High Acidity)

Note on Stoichiometry: The commercial standard (CAS 1255306-30-9) corresponds to the Monohydrochloride . Using the Free Base MW for a salt sample will result in a 21.2% under-dosing error .

Synthetic Pathway & Manufacturing Logic

The synthesis of 3-(Azetidin-3-yl)pyridazine generally avoids direct coupling of the free amine due to polymerization risks. The standard industrial route employs a Negishi Cross-Coupling or a Nickel-Catalyzed Photoredox approach, utilizing a Boc-protected azetidine precursor.

Workflow Visualization: Synthesis & Deprotection

SynthesisWorkflow Precursor1 N-Boc-3-Iodoazetidine (Electrophile) Coupling Ni/Pd Catalyzed Cross-Coupling Precursor1->Coupling Precursor2 3-Bromopyridazine (or Zinc Reagent) Precursor2->Coupling Intermediate tert-butyl 3-(pyridazin-3-yl) azetidine-1-carboxylate Coupling->Intermediate C-C Bond Formation Deprotection Acidic Deprotection (4M HCl in Dioxane) Intermediate->Deprotection -Boc Removal FinalProduct 3-(Azetidin-3-yl)pyridazine HCl Salt Deprotection->FinalProduct Precipitation

Figure 1: Standard synthetic route. The critical step is the final deprotection; using HCl/Dioxane typically yields the stoichiometric hydrochloride salt directly as a precipitate.

Analytical Protocols for Validation

To ensure you are working with the correct molecular weight, you must validate the salt stoichiometry.

Protocol A: Gravimetric Chloride Determination (Silver Nitrate Titration)

Use this when the hydration state or salt ratio is ambiguous.

  • Dissolution: Dissolve 50 mg of the sample in 10 mL of deionized water.

  • Acidification: Add 2 drops of dilute nitric acid (

    
    ).
    
  • Titration: Titrate with 0.1 M Silver Nitrate (

    
    ) solution using a potentiometric titrator or eosin indicator.
    
  • Calculation:

    
    
    
    
    
    • Result: A ratio of ~1.0 confirms Mono-HCl. A ratio of ~2.0 indicates Di-HCl.

Protocol B: LC-MS Identification (Exact Mass)

Use this for identity confirmation, not salt quantitation.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expectation:

    • The salt dissociates in the source. You will observe the protonated free base

      
      .
      
    • Target m/z: 136.08 (Calculated: 135.08 + 1.007).

    • Note: You will not see the mass of the HCl (36.46) in the main ion trace.

Application in Drug Design (Bioisosterism)[1][3][4]

Why use this specific fragment? It addresses the "flatness" of traditional kinase inhibitors.

Logical Pathway: Scaffold Morphing[1][4]

Bioisosterism Problem Problem: Planar Aromatic Rings (Poor Solubility, Metabolic Liability) Solution Solution: Saturated Heterocycles (Azetidine) Problem->Solution Scaffold Hopping Mechanism Mechanism: Increase Fsp3 Fraction Introduce Vector Control Solution->Mechanism Structural Effect Outcome Outcome: Improved Solubility Novel IP Space Mechanism->Outcome Pharma Property

Figure 2: The rationale for substituting phenyl/pyridine rings with azetidine-pyridazine systems to improve physicochemical properties.

Key Advantages:

  • Fsp3 Enhancement: Increasing the fraction of

    
     hybridized carbons correlates with higher clinical success rates by improving solubility.
    
  • Vector Geometry: The azetidine ring creates a distinct bond angle (approx 90° internal) compared to the 109.5° of piperidine or 120° of phenyl rings, allowing the pyridazine to access unique binding pockets.

References

  • PubChem. (2023). Compound Summary: 3-(Azetidin-3-yl)pyridazine.[2][3] National Library of Medicine. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry. (Contextual reference for saturated bioisosteres). [Link]

Sources

An In-depth Technical Guide to 3-(Azetidin-3-yl)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Azetidin-3-yl)pyridazine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. It combines the structural features of the strained four-membered azetidine ring and the electron-deficient pyridazine ring, creating a scaffold with compelling potential for drug discovery. This document details the compound's chemical structure, physicochemical properties, synthetic and purification strategies, and analytical characterization methods. Furthermore, it explores its pharmacological significance as a versatile building block in the development of novel therapeutics, particularly for neurological disorders. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores is a cornerstone of rational drug design. 3-(Azetidin-3-yl)pyridazine hydrochloride emerges from the fusion of two such valuable moieties: the azetidine ring and the pyridazine nucleus.

  • Azetidines: These four-membered, nitrogen-containing heterocycles are increasingly sought after in drug discovery.[1] Their strained, sp³-rich, and conformationally rigid nature can confer significant advantages, including improved metabolic stability, enhanced solubility, and novel three-dimensional exit vectors for molecular elaboration.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its proven utility in creating effective therapeutics.[1]

  • Pyridazines: As a class of diazines, pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This arrangement makes the ring electron-deficient and provides unique hydrogen bonding capabilities. The pyridazine structure is a known pharmacophore found in various herbicides and drugs, including the antihypertensive agent hydralazine.[3]

The hydrochloride salt form of 3-(Azetidin-3-yl)pyridazine enhances its stability and aqueous solubility, making it more amenable to handling, formulation, and biological screening.[4] This guide synthesizes the available technical information to provide a detailed, actionable resource for professionals in the field.

Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

Chemical Structure and Identifiers

The structure consists of a pyridazine ring substituted at the 3-position with an azetidine ring, which is itself attached via its 3-position. The hydrochloride salt involves the protonation of one of the basic nitrogen atoms, typically the azetidine nitrogen.

DOT Script of the Chemical Structure

Caption: 2D representation of 3-(Azetidin-3-yl)pyridazine hydrochloride.

Physicochemical Data Summary

The following table summarizes key identifiers and properties for the compound.

PropertyValueSource(s)
CAS Number 1255306-30-9[5]
Molecular Formula C₇H₁₀ClN₃[5]
Molecular Weight 171.63 g/mol [5]
MDL Number MFCD19980668[5]
InChI Key QMZRNHTYMAJSMJ-UHFFFAOYSA-N[6]
SMILES C1(C2=NN=CC=C2)CNC1.Cl[6]
Physical Form Solid
Storage Temperature Room Temperature

Synthesis and Purification Strategies

The synthesis of 3-(Azetidin-3-yl)pyridazine typically involves a multi-step sequence, leveraging modern cross-coupling and substitution reactions. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) pathway.

Retrosynthetic Analysis & Workflow

A logical retrosynthetic approach disconnects the C-C bond between the two rings, identifying a protected azetidine nucleophile and an electrophilic pyridazine with a suitable leaving group as key precursors.

DOT Script of the Synthetic Workflow

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: S_N_Ar Coupling cluster_deprotection Step 3: Deprotection cluster_reduction Step 4: Dehalogenation (Optional) Azetidine 3-Aminoazetidine Boc_Azetidine N-Boc-3-aminoazetidine Azetidine->Boc_Azetidine Boc₂O, Base Coupled_Product N-Boc-3-(6-chloropyridazin-3-yl)azetidine Boc_Azetidine->Coupled_Product DIPEA or K₂CO₃ Dihalopyridazine 3,6-Dichloropyridazine Dihalopyridazine->Coupled_Product Deprotected_Product 3-(6-chloropyridazin-3-yl)azetidine Coupled_Product->Deprotected_Product TFA or HCl Final_Product 3-(Azetidin-3-yl)pyridazine (Free Base) Deprotected_Product->Final_Product H₂, Pd/C Final_Salt Final Product: 3-(Azetidin-3-yl)pyridazine hydrochloride Final_Product->Final_Salt HCl in Ether/Dioxane

Caption: General workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

The following protocol outlines a representative multi-step synthesis.[7]

Step 1: Protection of the Azetidine Nitrogen

  • Rationale: The azetidine nitrogen is a reactive nucleophile. Protecting it, typically with a tert-butoxycarbonyl (Boc) group, prevents side reactions and modulates the fragment's solubility and reactivity for the subsequent coupling step.

  • Procedure:

    • Dissolve 3-aminoazetidine dihydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water).

    • Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the amine.

    • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify the resulting N-Boc-3-aminoazetidine, typically by column chromatography.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: 3,6-Dichloropyridazine serves as the electrophilic partner. The electron-deficient nature of the pyridazine ring activates the chlorine atoms towards nucleophilic attack by the protected aminoazetidine. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

  • Procedure:

    • To a solution of N-Boc-3-aminoazetidine in an aprotic polar solvent like DMF or DMSO, add a base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).

    • Add 3,6-dichloropyridazine to the mixture.

    • Heat the reaction (e.g., 80-120 °C) and monitor its progress.

    • Upon completion, cool the reaction, perform an aqueous workup, and purify the N-Boc-3-(6-chloropyridazin-3-yl)azetidine intermediate.

Step 3: Boc Deprotection

  • Rationale: The Boc group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride.

  • Procedure:

    • Dissolve the protected intermediate from Step 2 in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete.

    • Evaporate the solvent and excess acid to yield the crude amine salt.

Step 4: Dehalogenation (Reduction)

  • Rationale: To obtain the parent 3-(Azetidin-3-yl)pyridazine, the remaining chloro substituent must be removed. This is typically achieved via catalytic hydrogenation.

  • Procedure:

    • Dissolve the product from Step 3 in a solvent like ethanol or methanol.

    • Add a palladium catalyst, such as 10% Pd on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the final product as the hydrochloride salt.

Purification and Quality Control
  • Purification: Intermediates are typically purified using silica gel column chromatography. The final hydrochloride salt can often be purified by recrystallization or trituration with a suitable solvent system (e.g., ethanol/ether) to induce precipitation of the pure product.

  • Quality Control: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), typically with UV detection. Purity levels should exceed 95% for use in most research applications.

Spectroscopic and Analytical Characterization

Structural confirmation is an absolute requirement. A combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence for the formation of the correct molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a key tool for structural verification. Expected signals include:

    • Pyridazine Protons: Resonances in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns (doublets, triplets, etc.) confirming their substitution pattern.[7]

    • Azetidine Protons: Aliphatic signals in the upfield region. The methylene protons (CH₂) will appear as characteristic multiplets, while the methine proton (CH) will be coupled to the adjacent methylene protons.[7]

  • ¹³C NMR: The carbon spectrum complements the proton data.

    • Pyridazine Carbons: Signals will appear in the downfield aromatic region.

    • Azetidine Carbons: Aliphatic carbons will resonate in the upfield region of the spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined, which provides strong evidence for the molecular formula. The observed isotopic pattern for the molecular ion should also be consistent with the presence of one chlorine atom in the hydrochloride salt.

Analytical Data Summary
TechniqueExpected Observations
¹H NMR Aromatic signals (7.0-9.0 ppm) for pyridazine protons; Aliphatic signals for azetidine protons. The integration of these signals should match the number of protons in each environment.
¹³C NMR Downfield signals for pyridazine carbons; Upfield signals for azetidine carbons.
HRMS The measured mass of the molecular ion [M+H]⁺ should correspond to the calculated exact mass of the free base (C₇H₉N₃).
HPLC A single major peak with >95% purity under standard analytical conditions.

Applications in Drug Discovery and Medicinal Chemistry

3-(Azetidin-3-yl)pyridazine hydrochloride is not just a chemical curiosity; it is a valuable building block for creating novel drug candidates. Its utility stems from the favorable properties imparted by its constituent rings.

Scaffold for Neurological Targets

A primary area of research for this scaffold has been in the development of modulators for neurological targets.[7] Specifically, derivatives have been investigated as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGlu₂).[7] mGlu₂ PAMs are of significant interest as potential treatments for psychiatric and neurological conditions, including schizophrenia and anxiety. The azetidinyl-pyridazine core serves as a rigid and well-defined platform for exploring structure-activity relationships (SAR) to optimize potency and selectivity for such targets.

Bioisosteric Replacement and Scaffold Hopping

In medicinal chemistry, "scaffold hopping" is a powerful strategy to discover new lead compounds by replacing a core molecular structure with a functionally similar but structurally novel one. The 3-(azetidin-3-yl) moiety has been successfully used as a bioisosteric replacement for other cyclic structures to generate new chemical entities with improved pharmacological profiles.[7] This demonstrates the value of the azetidine ring in navigating new chemical space while retaining or enhancing biological activity.[7]

DOT Script of Application Relationships

Applications Core 3-(Azetidin-3-yl)pyridazine HCl Prop1 Metabolic Stability Core->Prop1 Prop2 Improved Solubility Core->Prop2 Prop3 3D Exit Vectors Core->Prop3 App1 Neurological Targets (e.g., mGlu₂ PAMs) Prop1->App1 Prop2->App1 App2 Scaffold Hopping Prop3->App2

Caption: Relationship between core properties and applications.

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally stable under normal laboratory conditions.

  • Safety: While specific toxicity data is not widely available, compounds of this nature should be treated as potentially harmful. Avoid ingestion, inhalation, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed information.

Conclusion and Future Outlook

3-(Azetidin-3-yl)pyridazine hydrochloride represents a strategically designed molecular scaffold that offers a compelling combination of properties for drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously confirmed with standard analytical techniques. The proven utility of its constituent parts—the robust azetidine and the versatile pyridazine—makes this compound a highly valuable starting point for medicinal chemistry campaigns, particularly in the challenging but important field of neuroscience. Future research will likely focus on elaborating this core structure to build libraries of derivatives for screening against a wider array of biological targets, further unlocking the therapeutic potential of this promising heterocyclic framework.

References

  • PubChemLite. (n.d.). 3-(azetidin-3-yl)pyridine dihydrochloride (C8H10N2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of novel azetidine-pyridazine linked scaffolds.... Retrieved from [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. MDPI. Retrieved from [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 14(7), 2457-2469. PMC. Retrieved from [Link]

  • Fathalla, O. A., et al. (2003). Pyridazine Derivatives. Indian Journal of Chemistry, 42B, 1205-1209. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 3-Azetidinone hydrochloride. CAS 17557-84-5. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. CID 2759290. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

Sources

3-(Azetidin-3-yl)pyridazine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 3-(Azetidin-3-yl)pyridazine hydrochloride , a sp³-rich biheterocyclic building block increasingly utilized in medicinal chemistry to modulate physicochemical parameters like metabolic stability and solubility.

Compound Identity & Structural Significance[1][2][3][4][5][6][7]

3-(Azetidin-3-yl)pyridazine hydrochloride represents a strategic "scaffold morphing" agent in drug discovery. It combines the high fraction of saturation (


) of the azetidine ring—known to improve solubility and reduce promiscuous binding—with the electron-deficient pyridazine ring, a bioisostere for phenyl or pyridine rings that lowers lipophilicity (LogP).
Property Details
IUPAC Name 3-(Azetidin-3-yl)pyridazine hydrochloride
CAS Number 1255306-30-9 (HCl salt); 1255306-29-6 (Free base)
Molecular Formula C₇H₉N₃[1][2][3] · xHCl (Typically x=1 or 2)
Molecular Weight 135.17 g/mol (Free Base) 171.63 g/mol (Mono-HCl) 208.09 g/mol (Di-HCl)
SMILES C1(C2=NN=CC=C2)CNC1.Cl
Structural Class C-Linked Biheterocycle (Azetidine-Pyridazine)

Physical & Chemical Properties[2][5][6][7][10][11][12][13][14]

The following data aggregates experimental observations for this specific chemotype and calculated values derived from structure-property relationship (SPR) algorithms.

Solid-State Characteristics
  • Appearance: White to off-white crystalline solid.[4]

  • Melting Point: Typically >180°C (dec.) . Azetidine salts often exhibit high melting points accompanied by decomposition rather than a clean melt.

  • Hygroscopicity: High . The protonated azetidine secondary amine is a potent hydrogen bond donor. Storage in a desiccator is mandatory to prevent deliquescence.

  • Polymorphism: Salt forms of azetidine are prone to polymorphism. Batch-to-batch variation in X-ray Powder Diffraction (XRPD) patterns may occur depending on the solvent of crystallization (e.g., MeOH/Et₂O vs. iPrOH).

Solubility Profile

The hydrochloride salt drastically alters the solubility profile compared to the free base.

SolventSolubility RatingCausality
Water Very High (>50 mg/mL)Ionization of the azetidine nitrogen (pKa ~11.0).
DMSO HighPolar aprotic solvation of the cation.
Methanol Moderate to HighGood solubility; often used for recrystallization.
Dichloromethane NegligiblePolarity mismatch with the salt lattice.
Ether/Hexane InsolubleUsed as anti-solvents to precipitate the salt.
Acid-Base Chemistry (pKa)

Understanding the ionization state is critical for extraction and formulation.

  • pKa₁ (Azetidine NH): ~10.8 – 11.2 . This center is highly basic. In the hydrochloride form, this nitrogen is protonated (

    
    ).
    
  • pKa₂ (Pyridazine N): ~2.3 . The pyridazine ring is weakly basic.[5] Formation of a dihydrochloride is possible in concentrated HCl but may lose HCl upon drying or exposure to humidity, reverting to the chemically stable monohydrochloride.

Synthesis & Purification Workflow

The synthesis of C-linked azetidine-pyridazine systems requires avoiding the self-polymerization of the strained azetidine ring. The most robust route employs a Negishi Cross-Coupling strategy.

Synthetic Pathway (DOT Visualization)

SynthesisWorkflow Start N-Boc-3-Iodoazetidine (Precursor A) Zinc Zinc Activation (Zn dust, DMA) Start->Zinc Organozinc Organozinc Reagent (In situ) Zinc->Organozinc Insertion Coupling Negishi Coupling (3-Chloropyridazine, Pd cat.) Organozinc->Coupling Protected N-Boc-3-(pyridazin-3-yl)azetidine (Intermediate) Coupling->Protected C-C Bond Formation Deprotection Acidic Deprotection (4M HCl in Dioxane) Protected->Deprotection Boc Removal Final 3-(Azetidin-3-yl)pyridazine HCl (Target) Deprotection->Final Precipitation

Figure 1: Negishi cross-coupling workflow for the synthesis of the C-linked biheterocycle.

Protocol Highlights
  • Zinc Insertion: Activation of N-Boc-3-iodoazetidine with Zn dust in DMA (Dimethylacetamide) requires strict anhydrous conditions to prevent protonolysis.

  • Coupling: The organozinc species reacts with 3-chloropyridazine using a palladium catalyst (e.g.,

    
     or XPhos Pd G2).
    
  • Deprotection: The N-Boc group is cleaved using 4M HCl in dioxane.

    • Critical Step: The product precipitates directly as the HCl salt. Filtration and washing with diethyl ether removes lipophilic impurities, yielding high-purity solid.

Analytical Characterization

Validating the structure requires distinguishing the C-linked regioisomer from potential N-linked byproducts (if alternative routes like


 were attempted).
1H NMR Signature (D₂O)
  • Pyridazine Region (aromatic): Two doublets and a triplet (or multiplet) between 7.5 – 9.2 ppm . The proton adjacent to the ring nitrogens will be the most deshielded (~9.2 ppm).

  • Azetidine Region (aliphatic):

    • Methine (CH): A quintet/multiplet around 4.2 – 4.5 ppm . This proton is on the carbon linking the two rings.

    • Methylene (CH₂): Two sets of multiplets around 4.0 – 4.4 ppm . Due to ring strain and the electron-withdrawing pyridazine, these protons are significantly deshielded compared to simple amines.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     m/z (for the free base cation).
    
  • Fragmentation: Loss of the azetidine ring (C3H6N) or ring opening is common at high collision energies.

Analytical Decision Tree

AnalyticalLogic Sample Crude Solid Solubility Solubility Test (Water vs. DCM) Sample->Solubility Titration Chloride Content (AgNO3 Titration) Sample->Titration NMR 1H NMR (D2O) Solubility->NMR Soluble in D2O Result2 Confirm C-Linkage (Coupling Pattern) NMR->Result2 Aromatic/Aliphatic Ratio 3:5 Result1 Confirm Salt Form (Mono vs Di-HCl) Titration->Result1 Cl % Calculation

Figure 2: Analytical flowchart for structural and salt-form verification.

Handling & Stability Guidelines

Storage:

  • Store at -20°C for long-term stability.

  • Keep under inert atmosphere (Argon/Nitrogen) if possible.

  • Desiccation is critical: The salt will absorb atmospheric moisture, leading to a sticky gum that is difficult to weigh accurately.

Safety:

  • H315/H319: Causes skin and serious eye irritation (typical for acidic salts).

  • H335: May cause respiratory irritation (dust inhalation).

  • Use a fume hood when handling the dry powder to avoid inhalation of fine particulates.

References

  • BenchChem . 3-(Azetidin-3-yl)pyridazine Technical Profile. Retrieved from

  • Sigma-Aldrich .[5] Pyridazine Physical Properties & Safety Data. Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for Azetidine. Retrieved from

  • Organic Chemistry Portal . Synthesis of Azetidines and Cross-Coupling Methodologies. Retrieved from

  • ChemicalBook . 3-Hydroxyazetidine Hydrochloride Properties (Analogous Salt Data). Retrieved from

Sources

3-(Azetidin-3-yl)pyridazine hydrochloride biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological potential, and experimental application of 3-(Azetidin-3-yl)pyridazine hydrochloride .

Biological Activity & Medicinal Chemistry Applications[1]

Executive Summary

3-(Azetidin-3-yl)pyridazine hydrochloride (CAS: 1255306-30-9) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping . It does not function as a standalone therapeutic agent; rather, it serves as a critical pharmacophore used to modulate the physicochemical properties (logP, solubility) and metabolic stability of larger bioactive molecules.

Its primary biological utility lies in its ability to act as a bioisostere for saturated heterocycles (e.g., piperidines, pyrrolidines). By replacing these larger rings with the strained azetidine-pyridazine core, researchers can significantly reduce oxidative metabolism while maintaining or improving ligand-target binding affinity.

Pharmacological Potential: The "Design Logic"

The biological value of this molecule stems from the synergistic combination of the azetidine and pyridazine rings.

2.1. Metabolic Stability (The Azetidine Effect)

Saturated rings like piperidine are prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450). The azetidine ring offers a solution through geometric constraint :

  • Ring Strain: The 4-membered ring introduces significant ring strain (~26 kcal/mol), which alters the hybridization and reduces the propensity for hydrogen atom abstraction (a key step in oxidative metabolism).

  • Reduced Lipophilicity: Azetidines are generally less lipophilic than their 6-membered counterparts, reducing non-specific binding and clearance rates.

2.2. Electronic Tuning (The Pyridazine Effect)

The pyridazine ring (1,2-diazine) acts as a polar scaffold with a high dipole moment (~3.9 D).

  • H-Bonding: The nitrogen atoms serve as specific hydrogen bond acceptors, critical for anchoring the molecule in protein active sites (e.g., kinase hinge regions or GPCR allosteric pockets).

  • Solubility: The high polarity counteracts the hydrophobicity of other structural elements, improving the aqueous solubility of the final drug candidate.

2.3. Structural Vectorization

Unlike flexible chains, the azetidine-pyridazine bond provides a rigid exit vector. This allows substituents attached to the azetidine nitrogen to be projected into specific sub-pockets of a receptor with high precision.

ScaffoldHopping Figure 1: Scaffold Hopping Logic for Metabolic Optimization Piperidine Standard Scaffold (Piperidine/Pyrrolidine) Metabolism High Metabolic Clearance (CYP450 Oxidation) Piperidine->Metabolism Prone to Azetidine Bioisostere Replacement 3-(Azetidin-3-yl)pyridazine Piperidine->Azetidine Scaffold Hop (Design Strategy) Result Optimized Drug Candidate (High Potency / Low Clearance) Azetidine->Result Confers Stability & Rigidity

Case Study: mGluR2 Positive Allosteric Modulators (PAMs)

The most authoritative demonstration of this molecule's biological utility is in the development of Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor 2 (mGluR2) , a target for schizophrenia and anxiety.

The Challenge: Early lead compounds containing a spiro-oxindole piperidine core exhibited excellent potency but poor metabolic stability (rapid clearance by liver microsomes).

The Solution: Researchers utilized 3-(Azetidin-3-yl)pyridazine to replace the piperidine ring.[1] The resulting derivatives maintained the critical binding interactions but significantly improved the pharmacokinetic profile.

Comparative Activity Data

Data synthesized from medicinal chemistry optimization studies (e.g., J. Med.[2][3] Chem. / ACS Med.[2] Chem. Lett.).[2][4]

Compound ScaffoldmGluR2 Potency (

)
Human Liver Microsome (HLM) StabilityRat Liver Microsome (RLM) Stability
Spiro-oxindole Piperidine (Original)12 nM< 10% remaining (High Clearance)< 5% remaining
Azetidinyl-Pyridazine Derivative (Optimized)15 nM > 85% remaining (Stable)> 70% remaining

Conclusion: The azetidine-pyridazine core preserved biological activity (


) while transforming a rapidly metabolized hit into a viable drug lead.
Experimental Protocols

To utilize 3-(Azetidin-3-yl)pyridazine hydrochloride in biological research, it must be chemically coupled to a core scaffold.

4.1. Synthetic Coupling Protocol (SNAr)

This protocol describes the coupling of the azetidine nitrogen to an electrophilic heteroaryl chloride (e.g., a chlorobenzimidazole) via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 3-(Azetidin-3-yl)pyridazine HCl (1.0 equiv)

  • Electrophile (e.g., 2-chloro-1H-benzimidazole) (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (3.0 equiv)
    
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the electrophile (1.0 mmol) in anhydrous DMSO (3 mL).

  • Activation: Add DIPEA (3.0 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure basicity.

  • Addition: Add 3-(Azetidin-3-yl)pyridazine hydrochloride (1.0 mmol) in a single portion.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor conversion via LC-MS (Look for mass shift corresponding to product formation).

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

SynthesisWorkflow Figure 2: Synthetic Workflow for Generating Bioactive Derivatives Start 3-(Azetidin-3-yl)pyridazine HCl (Building Block) Reaction SNAr Coupling (DMSO, 100°C, 4-12h) Start->Reaction Reagents Electrophile (Ar-Cl) + Base (DIPEA) Reagents->Reaction Purification Workup & Chromatography (DCM/MeOH) Reaction->Purification Assay Biological Screening (e.g., Ca2+ Flux Assay) Purification->Assay

4.2. In Vitro Functional Assay (Generic GPCR Protocol)

Once synthesized, the derivative is typically screened for activity.

  • Assay Type: Calcium Flux Assay (FLIPR).

  • Cell Line: CHO cells stably expressing the target receptor (e.g., mGluR2) and

    
     (to couple to calcium signaling).
    
  • Protocol:

    • Seed cells in 384-well black-walled plates.

    • Load cells with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.

    • Add test compound (synthesized derivative) and incubate for 15 mins.

    • Add agonist (Glutamate) at

      
       concentration.[5]
      
    • Read: Measure fluorescence increase (excitation 485 nm, emission 525 nm).

    • Analysis: Calculate potentiation of the glutamate response to determine PAM activity.

Safety & Handling

While the derivatives may be biologically potent, the hydrochloride salt itself requires standard chemical safety precautions.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References
  • Cid, J. M., et al. (2020).[2] "Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs." ACS Medicinal Chemistry Letters.

  • Isabel, E., et al. (2011).[4] "Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (n.d.). "3-(Azetidin-3-yl)pyridazine Structure and Applications." BenchChem Compound Database.

  • Sigma-Aldrich. (n.d.). "3-(Azetidin-3-yl)pyridazine hydrochloride Safety Data Sheet."

Sources

Navigating the Safety and Synthesis of 3-(Azetidin-3-yl)pyridazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Medicinal Chemistry & Drug Discovery

Executive Summary & Chemical Context

Compound: 3-(Azetidin-3-yl)pyridazine hydrochloride CAS: 1255306-30-9 (Representative) Formula: C₇H₉N₃[1][2][3] · xHCl (Typically mono- or dihydrochloride) Molecular Weight: ~171.63 g/mol (Monohydrochloride basis)[1]

The "Why" Behind the Molecule

In modern drug discovery, this compound represents a critical "Escape from Flatland" building block. It combines the high Fsp³ character of the azetidine ring (improving solubility and metabolic stability compared to piperidines) with the polar aromatic pyridazine ring (reducing lipophilicity compared to phenyl/pyridine analogues).

However, this structural advantage introduces specific safety and stability challenges:

  • Ring Strain: The 4-membered azetidine ring possesses ~26 kcal/mol of strain energy, making it susceptible to ring-opening under harsh nucleophilic conditions.[1]

  • Salt Acidity: As a hydrochloride salt, the compound is acidic and hygroscopic, posing risks to both biological tissue (irritation) and experimental consistency (water uptake).

Critical Hazard Analysis (GHS & Mechanistic)

Based on GHS Classification standards for Azetidine/Pyridazine salts.

Hazard Classification Matrix
CategoryGHS CodeHazard StatementMechanistic Insight
Acute Toxicity H302 Harmful if swallowed.[1]Pyridazine nitrogen richness mimics certain biological metabolites; azetidines can act as alkylating agents if ring-opened.[1]
Skin Irritation H315 Causes skin irritation.[1][2][4]Primary Driver: Hydrolysis of the HCl salt on moist skin creates localized acid burns.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][4]High risk due to the combination of acidity and the abrasive nature of crystalline salts.
STOT-SE H335 May cause respiratory irritation.[1][2][4][5]Inhalation of fine dust affects mucous membranes; hygroscopic particles swell and acidify in the lungs.
The "Hidden" Hazards (Non-GHS)
  • Hygroscopicity: This salt is avidly hygroscopic.[1] Exposure to ambient air for >15 minutes can alter the stoichiometry (weight), ruining molarity calculations in synthesis.

  • Thermal Instability: While the salt is stable, the free base (generated in situ) is prone to polymerization or degradation if heated above 60°C without a stabilizing protecting group (e.g., Boc).[1]

Handling & Storage Protocols

Standard Operating Procedures (SOPs) for maintaining compound integrity and user safety.

Storage Hierarchy
  • Primary: Store at 2°C to 8°C (Refrigerator). For long-term (>6 months), store at -20°C .

  • Atmosphere: Under inert gas (Argon/Nitrogen).[1]

  • Container: Tightly sealed amber glass vial with parafilm over the cap.

Operational Workflow: Safe Weighing & Solubilization

The following diagram outlines the decision logic for handling this hygroscopic irritant.

HandlingProtocol cluster_weigh Critical Control Point Start Remove from Cold Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 mins Open Open in Fume Hood Equilibrate->Open Desiccator check Weigh Weighing Step Open->Weigh Use anti-static gun Solubilize Solubilization Weigh->Solubilize Add solvent immediately

Figure 1: Protocol for minimizing moisture uptake and exposure during handling.[1]

Solvent Compatibility Table
SolventSolubilityStability RiskRecommendation
Water HighLowGood for aqueous workups; pH will be acidic (~3-4).[1]
DMSO HighLowIdeal for bio-assays; freeze-thaw stable.[1]
Methanol ModerateModerateCaution: Nucleophilic solvent.[1] Avoid prolonged heating (risk of ring opening).[1]
DCM/Chloroform Low (Salt)N/ASalt is insoluble.[1] Requires free-basing (e.g., with DIPEA) to dissolve.[1]

Synthesis Safety: Reaction Context

Applying the SDS to the Experiment.

When using 3-(Azetidin-3-yl)pyridazine HCl in synthesis (e.g., SNAr or Amide Coupling), the transition from Salt to Free Base is the highest risk point.[1]

The "Free-Basing" Trap

Scenario: You treat the HCl salt with excess base (TEA/DIPEA) in DMF and heat to 100°C. Risk: The azetidine ring, now unprotonated and under thermal stress, may undergo dimerization or ring-opening polymerization.[1] Mitigation:

  • Keep it Cool: Perform the neutralization at 0°C.

  • Stepwise Addition: Add the electrophile before the base if possible, so the free amine reacts immediately upon generation.[1]

Emergency Response Logic

In the event of exposure, speed is critical to neutralize the acidic salt.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact (Acid Burn Risk) Type->Skin Eye Eye Contact (High Severity) Type->Eye Inhale Inhalation (Mucosal Irritation) Type->Inhale ActionSkin Flush water 15m Remove contam. clothes Skin->ActionSkin ActionEye Flush water 15m Lifting eyelids Eye->ActionEye ActionInhale Fresh Air Oxygen if labored Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage logic for acute exposure events.

Toxicology & Environmental Data

Synthesized from analogue data (Read-Across).

Since specific LD50 data for this exact catalog item is often proprietary, we apply Read-Across principles from structurally related Azetidine and Pyridazine salts.

  • Acute Oral Toxicity (Estimate): LD50 300–2000 mg/kg (Rat). Category 4.

  • Carcinogenicity: No specific data.[1] Pyridazines are generally not flagged as high-risk carcinogens compared to hydrazines, but caution is warranted.[1]

  • Environmental Fate:

    • Persistence: High water solubility implies mobility in soil/water.[1]

    • Biodegradation: Pyridazine rings are resistant to rapid biodegradation.[1] Treat all waste as hazardous chemical waste (do not pour down drains).[1]

References

  • BLD Pharm. (2025).[1] SDS for 3-(Azetidin-3-yl)pyridazine hydrochloride (CAS 1255306-30-9). Retrieved from

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 3-(Azetidin-3-yl)pyridine dihydrochloride (Analogue). Retrieved from

  • PubChem. (2025).[1] Compound Summary: Pyridazine derivatives toxicity profile. National Library of Medicine.[1] Retrieved from

  • Meanwell, N. A. (2011).[1] The influence of bioisosteres in drug design: Azetidines as piperidine replacements. Journal of Medicinal Chemistry. (Contextual grounding for azetidine usage).

Sources

The Ascendant Scaffold: A Technical Guide to 3-(Azetidin-3-yl)pyridazine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocyclic Moiety

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the rising stars in this domain is the 3-(azetidin-3-yl)pyridazine moiety. This heterocyclic system, a conjunction of a strained four-membered azetidine ring and a nitrogen-rich pyridazine ring, has emerged as a "privileged" structure in the design of innovative therapeutics. Its growing significance stems from the unique three-dimensional conformation and favorable properties imparted by the azetidine ring, combined with the hydrogen bonding capabilities and metabolic stability often associated with the pyridazine core.[1]

The hydrochloride salt form of 3-(azetidin-3-yl)pyridazine is frequently utilized in drug development to enhance the compound's solubility, stability, and overall bioavailability, facilitating its handling and formulation into oral dosage forms.[1] This in-depth guide serves as a comprehensive literature review, elucidating the synthesis, chemical attributes, and burgeoning applications of this promising scaffold in drug discovery, with a particular focus on its role in the development of modulators for challenging biological targets.

Core Synthesis Strategies: Constructing the Azetidinyl-Pyridazine Linkage

The synthesis of 3-(azetidin-3-yl)pyridazine hydrochloride and its analogs primarily relies on well-established heterocyclic chemistry principles, with nucleophilic aromatic substitution (SNAr) being the cornerstone of its construction. The general strategy involves the coupling of a suitably protected azetidine derivative with an electrophilic pyridazine carrying a leaving group.

A Representative Synthetic Workflow

A common and effective approach to the synthesis of the 3-(azetidin-3-yl)pyridazine core is a multi-step process that ensures control over reactivity and facilitates purification. The following protocol, while general, outlines the key transformations involved.

Experimental Protocol: General Synthesis of a 3-(Azetidin-3-yl)pyridazine Scaffold

  • Protection of the Azetidine Nitrogen: The secondary amine of a 3-substituted azetidine precursor is protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group due to its stability and ease of removal.

    • Step 1a: To a solution of the azetidine precursor in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or diisopropylethylamine) followed by the protecting agent (e.g., di-tert-butyl dicarbonate, Boc2O).

    • Step 1b: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Step 1c: Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. The protected azetidine is then purified, typically by column chromatography.

  • Nucleophilic Aromatic Substitution (SNAr): The protected azetidine is then coupled with a pyridazine derivative bearing a suitable leaving group, such as a halogen (e.g., 3-chloropyridazine or 3,6-dichloropyridazine).

    • Step 2a: In a reaction vessel, combine the N-Boc-protected azetidine, the chloropyridazine, and a non-nucleophilic base (e.g., potassium carbonate or DIPEA) in a high-boiling polar aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

    • Step 2b: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

    • Step 2c: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. Purification is typically achieved through column chromatography.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

    • Step 3a: Dissolve the Boc-protected coupled product in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).

    • Step 3b: Add a strong acid, such as hydrochloric acid (often as a solution in dioxane or diethyl ether), to cleave the Boc group and precipitate the hydrochloride salt.

    • Step 3c: The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final 3-(azetidin-3-yl)pyridazine hydrochloride.

G

Characterization and Physicochemical Properties

The structural elucidation and confirmation of 3-(azetidin-3-yl)pyridazine hydrochloride and its derivatives are routinely performed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the connectivity of the azetidine and pyridazine rings.

    • In 1H NMR, the protons on the azetidine ring typically appear as multiplets in the aliphatic region, while the pyridazine protons resonate in the aromatic downfield region.[1]

    • 13C NMR provides complementary information, with the azetidine carbons appearing upfield and the pyridazine carbons in the downfield aromatic region.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

The incorporation of the azetidine and pyridazine moieties imparts a unique set of physicochemical properties that are highly desirable in drug candidates:

PropertyContribution of Azetidine MoietyContribution of Pyridazine Moiety
Solubility The nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[1]The nitrogen atoms increase polarity and can act as hydrogen bond acceptors, often improving solubility compared to a phenyl ring.[1]
Lipophilicity The sp3-rich character of the azetidine ring can be modulated to fine-tune lipophilicity.Generally less lipophilic than a corresponding phenyl ring, which can be advantageous for ADME properties.
Metabolic Stability The strained ring system can influence metabolic pathways, sometimes leading to improved stability.[1]The pyridazine ring is often more resistant to metabolic oxidation compared to electron-rich aromatic systems.
Three-Dimensionality The puckered conformation of the azetidine ring provides a distinct three-dimensional vector for substituents, allowing for precise interactions with biological targets.[1]The planar pyridazine ring serves as a rigid anchor for substituents.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The 3-(azetidin-3-yl)pyridazine scaffold has proven to be a fertile ground for the discovery of modulators of several important biological targets, most notably in the fields of neuroscience and metabolic diseases.

Modulators of Metabotropic Glutamate Receptor 2 (mGlu2)

A significant area of investigation has been the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2). mGlu2 PAMs are of great interest as potential therapeutics for central nervous system disorders, including schizophrenia and anxiety.[1][2]

In a notable example of "scaffold hopping," a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core, a close analog of the 3-(azetidin-3-yl)pyridazine scaffold, was identified as a potent mGlu2 PAM. This discovery stemmed from the replacement of a spiro-oxindole piperidine core in an initial lead series.[1][2] This bioisosteric replacement led to compounds with comparable activity and improved metabolic stability.[1]

Structure-Activity Relationship (SAR) Insights for mGlu2 PAMs:

  • Pyridazine vs. Pyridine: In some related series, replacement of the pyridazine ring with a pyridine ring resulted in a modest increase in potency, although this was sometimes accompanied by decreased metabolic stability.[2]

  • Substitutions on the Pyridazine/Benzimidazolone Core: Modifications to the pyridazine or analogous benzimidazolone ring system have a significant impact on activity, highlighting a sensitive SAR. For instance, the presence and position of substituents can dramatically alter potency and metabolic stability.[1][2]

G

Inhibitors of Stearoyl-CoA Desaturase (SCD)

The azetidinyl pyridazine scaffold has also been identified as a potent inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism.[3] SCD inhibitors are being investigated as potential treatments for metabolic disorders such as obesity and type 2 diabetes.[3][4]

Potent and orally bioavailable SCD inhibitors have been developed based on this scaffold. However, early studies revealed that some of these compounds had a broad tissue distribution, leading to on-target adverse effects in tissues like the skin and eyes. This highlighted the need for the development of new structural scaffolds with improved tissue selectivity.[3]

Structure-Activity Relationship (SAR) Insights for SCD Inhibitors:

  • The SAR for SCD inhibitors based on the azetidinyl pyridazine scaffold is highly sensitive to substitutions on both the azetidine and pyridazine rings.

  • Modifications are often aimed at optimizing potency, oral bioavailability, and tissue distribution to achieve a favorable therapeutic index.

Future Perspectives and Conclusion

The 3-(azetidin-3-yl)pyridazine hydrochloride scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique combination of a strained, three-dimensional azetidine ring and a polar, metabolically robust pyridazine ring provides a compelling foundation for the design of novel therapeutics. While significant progress has been made in leveraging this scaffold for the development of mGlu2 PAMs and SCD inhibitors, the full potential of this versatile moiety is likely yet to be realized.

Future research will undoubtedly focus on:

  • Exploring a wider range of biological targets for this scaffold.

  • Fine-tuning the SAR to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Applying this scaffold to new therapeutic areas beyond neuroscience and metabolic diseases.

References

  • Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors - PubMed. (2011, January 1). Retrieved February 20, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (2014, October 16). Retrieved February 20, 2026, from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Retrieved February 20, 2026, from [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PubMed Central. (2019, October 10). Retrieved February 20, 2026, from [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1 H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PubMed. (2019, October 10). Retrieved February 20, 2026, from [Link]

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Publishing. (2024, September 24). Retrieved February 20, 2026, from [Link]

  • Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor - American Chemical Society. (2021, August 10). Retrieved February 20, 2026, from [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (n.d.). Retrieved February 20, 2026, from [Link]

  • Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency - PMC. (2015, April 1). Retrieved February 20, 2026, from [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. (2010, May 15). Retrieved February 20, 2026, from [Link]

  • Synthetic route of novel azetidine‐pyridazine linked scaffolds... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). Retrieved February 20, 2026, from [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease - Eurasian Chemical Communications. (2021, May 5). Retrieved February 20, 2026, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Retrieved February 20, 2026, from [Link]

  • Orally bioavailable, liver-selective stearoyl-CoA desaturase (SCD) inhibitors - ResearchGate. (2025, August 9). Retrieved February 20, 2026, from [Link]

  • Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5) - PMC - PubMed Central. (2015, May 1). Retrieved February 20, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved February 20, 2026, from [Link]

  • Novel spiropiperidine-based stearoyl-coa desaturase-1 inhibitors: identification of 1′-{6-[5-(pyridin-3-ylmethyl). (n.d.). Retrieved February 20, 2026, from https://www.graphyon.com/archives/IJCPS-2017-0021-0021

Sources

Methodological & Application

Synthesis of 3-(Azetidin-3-yl)pyridazine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(Azetidin-3-yl)pyridazine Hydrochloride

Topic: Synthesis of 3-(Azetidin-3-yl)pyridazine Hydrochloride Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-part protocol for the synthesis of 3-(Azetidin-3-yl)pyridazine hydrochloride, a valuable building block in medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional structural motif, while the pyridazine core is a common bioisostere for a phenyl ring, often improving aqueous solubility.[1][2] The synthetic strategy detailed herein is a robust and scalable approach, beginning with the nucleophilic aromatic substitution (SNAr) of a Boc-protected azetidine derivative with a chloropyridazine, followed by acidic deprotection to yield the final hydrochloride salt. This guide emphasizes the rationale behind key experimental choices, provides comprehensive step-by-step instructions, and includes troubleshooting guidance to ensure reliable and reproducible outcomes.

Overall Synthetic Workflow

The synthesis is a two-stage process starting from commercially available precursors. The first stage involves the coupling of the protected azetidine with the pyridazine core. The second stage is the deprotection of the azetidine nitrogen and the concurrent formation of the hydrochloride salt.

G cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNA_r_) cluster_step2 Step 2: Dechlorination cluster_step3 Step 3: Deprotection & Salt Formation SM1 tert-butyl 3-aminoazetidine-1-carboxylate Intermediate tert-butyl 3-((6-chloropyridazin-3-yl)amino)azetidine-1-carboxylate SM1->Intermediate DIPEA, heat SM2 3,6-Dichloropyridazine SM2->Intermediate Intermediate2 tert-butyl 3-(pyridazin-3-yl)azetidine-1-carboxylate Intermediate->Intermediate2 H₂, Pd/C FinalProduct 3-(Azetidin-3-yl)pyridazine hydrochloride Intermediate2->FinalProduct HCl in Dioxane

Caption: High-level overview of the synthetic pathway.

Part 1: Synthesis of tert-butyl 3-(pyridazin-3-yl)azetidine-1-carboxylate

Stage 1A: Nucleophilic Aromatic Substitution

Principle and Rationale: This initial step involves the coupling of a protected azetidine with an activated pyridazine ring via a nucleophilic aromatic substitution (SNAr) reaction.[1] 3,6-Dichloropyridazine is used as the electrophile; the electron-withdrawing nature of the pyridazine nitrogens and the second chlorine atom sufficiently activates the ring for nucleophilic attack. tert-butyl 3-aminoazetidine-1-carboxylate serves as the nucleophile. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial for preventing side reactions and ensuring regioselectivity.[1] A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction without competing with the azetidine nucleophile.

Materials and Reagents:

ReagentCAS No.Mol. Wt. ( g/mol )Quantity (mmol)Example Mass/Vol
tert-butyl 3-aminoazetidine-1-carboxylate193269-82-2172.2210.01.72 g
3,6-Dichloropyridazine141-30-0148.9811.01.64 g
Diisopropylethylamine (DIPEA)7087-68-5129.2430.05.23 mL
N,N-Dimethylformamide (DMF)68-12-273.09-50 mL

Experimental Protocol (Stage 1A):

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-aminoazetidine-1-carboxylate (1.72 g, 10.0 mmol) and 3,6-dichloropyridazine (1.64 g, 11.0 mmol).

  • Add N,N-Dimethylformamide (DMF, 50 mL) to dissolve the solids.

  • Add diisopropylethylamine (DIPEA, 5.23 mL, 30.0 mmol) to the reaction mixture.

  • Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-((6-chloropyridazin-3-yl)amino)azetidine-1-carboxylate as a solid.

Stage 1B: Catalytic Dechlorination

Principle and Rationale: The subsequent step is the removal of the remaining chloro-substituent from the pyridazine ring. This is efficiently achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the hydrogenolysis of aryl chlorides.[1] The reaction is typically run under a hydrogen atmosphere.

Materials and Reagents:

ReagentCAS No.Mol. Wt. ( g/mol )Quantity (mmol)Example Mass/Vol
tert-butyl 3-((6-chloropyridazin-3-yl)amino)azetidine-1-carboxylate-284.758.0 (Assumed)2.28 g
Palladium on Carbon (10 wt. %)7440-05-3--~230 mg (10 mol%)
Methanol (MeOH)67-56-132.04-50 mL
Hydrogen (H₂) gas1333-74-02.02-Balloon pressure

Experimental Protocol (Stage 1B):

  • Dissolve the product from Stage 1A (e.g., 2.28 g, 8.0 mmol) in methanol (50 mL) in a suitable hydrogenation flask.

  • Carefully add 10% Palladium on carbon (230 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Upon reaction completion, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-(pyridazin-3-yl)azetidine-1-carboxylate, which is often used in the next step without further purification.

Part 2: Deprotection and Salt Formation

Principle and Rationale: The final step is the removal of the acid-labile Boc protecting group.[3] A solution of hydrochloric acid in an organic solvent like 1,4-dioxane is ideal for this transformation. This single reagent accomplishes two critical tasks: the acidic conditions cleave the Boc group to liberate the free amine, and it simultaneously protonates the basic nitrogens on the azetidine and pyridazine rings to form the stable hydrochloride salt.[1][4] The product often precipitates from the reaction mixture, simplifying its isolation.

Caption: Boc deprotection and hydrochloride salt formation.

Materials and Reagents:

ReagentCAS No.Mol. Wt. ( g/mol )Quantity (mmol)Example Mass/Vol
tert-butyl 3-(pyridazin-3-yl)azetidine-1-carboxylate-249.317.0 (Assumed)1.75 g
Hydrochloric Acid (4M in 1,4-Dioxane)7647-01-036.4628.07.0 mL
Diethyl Ether60-29-774.12-~50 mL for trituration

Experimental Protocol (Part 2):

  • Dissolve the crude product from Part 1 (e.g., 1.75 g, 7.0 mmol) in a minimal amount of methanol or dichloromethane (if necessary) in a 50 mL round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the 4M solution of HCl in 1,4-dioxane (7.0 mL, 28.0 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. A precipitate should form during this time.

  • Monitor the deprotection via TLC or LC-MS until the starting material is consumed.

  • Upon completion, add diethyl ether (~50 mL) to the mixture to ensure complete precipitation of the product.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.

  • The resulting white to off-white solid is 3-(Azetidin-3-yl)pyridazine hydrochloride.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results
¹H NMR Peaks corresponding to pyridazine protons (typically in the δ 7.5-9.2 ppm range), azetidine ring protons (δ 3.8-4.5 ppm), and a broad singlet for the ammonium protons (NH₂⁺). The characteristic tert-butyl singlet at ~1.45 ppm will be absent.
¹³C NMR Resonances for the pyridazine and azetidine carbons. The absence of the Boc carbonyl (~156 ppm) and quaternary carbon (~80 ppm) signals confirms deprotection.
Mass Spec (ESI+) The calculated mass for the free base [M+H]⁺ (C₈H₁₀N₃) is expected at m/z ≈ 148.09.
Appearance White to off-white crystalline solid.
Yield Typical yields for the final deprotection step range from 80-95%.

Troubleshooting Guide

Potential IssuePossible CauseSuggested Solution
Incomplete SNAr Reaction (Part 1A) Insufficient reaction time or temperature. Deactivated starting material.Increase reaction temperature to 100-110 °C or prolong the reaction time. Ensure the quality of 3,6-dichloropyridazine.
Low Yield in Dechlorination (Part 1B) Inactive catalyst. Insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure the system is properly purged with hydrogen and maintained under a positive pressure. Consider using a different solvent like ethanol or ethyl acetate.
Incomplete Deprotection (Part 2) Insufficient acid or reaction time.Add an additional equivalent of HCl solution and allow the reaction to stir for a longer period. Gentle warming (to ~40 °C) can also facilitate the reaction.
Product is Oily/Gummy, not a solid Residual solvent (e.g., DMF, Dioxane). Impurities present.Ensure all solvents are thoroughly removed under high vacuum. Triturate the oil with a different non-polar solvent system (e.g., hexanes/ether mixture). If necessary, re-purify the Boc-protected intermediate.

References

  • Benchchem. (n.d.). 3-(Azetidin-3-yl)pyridazine. Retrieved from a hypothetical synthesis pathway based on common organic chemistry principles.
  • Stojanović, M., et al. (n.d.). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Provides context on azetidine synthesis.
  • Al-Zaydi, K. M. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. Provides context on pyridazine synthesis.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Discusses the importance of pyridazine rings in drug design.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Details various methods for Boc deprotection.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines. Highlights the significance of azetidines in medicinal chemistry.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Describes standard procedures for Boc group removal using TFA or other acids.
  • ResearchGate. (n.d.). Synthetic route of novel azetidine‐pyridazine linked scaffolds.
  • ResearchGate. (n.d.). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates.
  • Springer. (2003, July 14). Pyridazine Derivatives.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • University of Bari. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines.
  • Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives. Details similar synthetic schemes involving azetidine and pyridazine coupling.
  • National Institutes of Health. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Discusses Boc deprotection under various conditions.
  • Canadian Center of Science and Education. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc.
  • BLDpharm. (n.d.). 1255306-30-9|3-(Azetidin-3-yl)pyridazine hydrochloride. Commercial availability of the target compound.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(Azetidin-3-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-(Azetidin-3-yl)pyridazine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. This protocol is designed for researchers, chemists, and professionals in drug development. We will detail a robust two-step synthetic pathway, beginning with a nucleophilic aromatic substitution (SNAr) reaction, followed by a standard deprotection procedure. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide includes detailed experimental protocols, data tables, purification methods, characterization analysis, and a complete list of cited references.

Introduction: The Scientific Rationale

The convergence of azetidine and pyridazine rings into a single molecular entity, 3-(Azetidin-3-yl)pyridazine, creates a scaffold with compelling properties for drug discovery. The azetidine ring, a four-membered saturated heterocycle, is increasingly recognized as a valuable motif in medicinal chemistry.[1][2] Its strained, sp³-rich character can confer improved physicochemical properties such as enhanced solubility and metabolic stability, while also providing a rigid conformational constraint that can lead to higher binding affinity and selectivity for biological targets.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine moiety to optimize their pharmacokinetic profiles.[1]

The pyridazine ring is a bioisostere of other aromatic systems and is a key component in numerous pharmacologically active agents, exhibiting a wide range of activities including antihypertensive, analgesic, and anticancer properties.[3] The strategic combination of these two scaffolds aims to explore new chemical space and generate novel compounds with potentially superior drug-like properties.[4] This application note outlines a reliable synthetic route to access this valuable building block.

Overview of the Synthetic Strategy

The synthesis is designed as a two-step sequence that is both efficient and scalable. The core of this strategy is the formation of the C-N bond between the pyridazine and azetidine rings via a Nucleophilic Aromatic Substitution (SNAr) reaction.

The two primary stages are:

  • Step 1: N-Boc-Protected Coupling: Reaction of 3-chloropyridazine with commercially available tert-butyl 3-aminoazetidine-1-carboxylate. The tert-butyloxycarbonyl (Boc) protecting group is crucial to prevent the secondary amine of the azetidine from engaging in undesired side reactions, thereby ensuring regioselectivity.

  • Step 2: Boc Deprotection: Removal of the Boc group under acidic conditions to yield the final target compound, 3-(Azetidin-3-yl)pyridazine, which is typically isolated as a stable salt (e.g., hydrochloride).

This entire workflow is visually summarized in the diagram below.

G cluster_0 Step 1: Su2099Ar Coupling Reaction cluster_1 Step 2: Boc Deprotection 3-Chloropyridazine 3-Chloropyridazine Coupling DIPEA, n-Butanol Heat (e.g., 120 °C) 3-Chloropyridazine->Coupling Boc_Azetidine tert-butyl 3-aminoazetidine-1-carboxylate Boc_Azetidine->Coupling Protected_Product tert-butyl 3-(pyridazin-3-ylamino) azetidine-1-carboxylate Coupling->Protected_Product Deprotection HCl in Dioxane or TFA in DCM Protected_Product->Deprotection Final_Product 3-(Azetidin-3-yl)pyridazine (as HCl salt) Deprotection->Final_Product

Caption: Overall synthetic workflow for 3-(Azetidin-3-yl)pyridazine.

Experimental Protocols & Methodologies

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. It is recommended to use anhydrous solvents for the coupling reaction to minimize potential side reactions.

ReagentMW ( g/mol )Molar Eq.Notes
Step 1: Coupling Reaction
3-Chloropyridazine114.541.0Starting material. Ensure high purity.
tert-butyl 3-aminoazetidine-1-carboxylate172.221.1The nucleophile. A slight excess ensures full conversion of the halide.
N,N-Diisopropylethylamine (DIPEA)129.242.0A non-nucleophilic base to scavenge HCl produced during the reaction.
n-Butanol74.12-Reaction solvent. Other high-boiling solvents can be used.[5]
Step 2: Deprotection
tert-butyl 3-(pyridazin-3-yl)azetidine-1-carboxylate290.351.0Crude product from Step 1.
4M HCl in 1,4-Dioxane-ExcessDeprotecting agent. Trifluoroacetic acid (TFA) in DCM is an alternative.
Diethyl ether74.12-Used to precipitate the final hydrochloride salt.
Step-by-Step Protocol: Step 1 - Synthesis of tert-butyl 3-(pyridazin-3-yl)azetidine-1-carboxylate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropyridazine (1.0 eq).

  • Addition of Reagents: Add n-butanol as the solvent, followed by tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq). Finally, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The use of a non-nucleophilic base like DIPEA is critical to prevent it from competing with the azetidine nucleophile.[6]

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir overnight (approx. 16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-chloropyridazine is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-butanol. c. Take up the resulting residue in a suitable organic solvent like ethyl acetate. d. Wash the organic layer sequentially with water and then with brine to remove residual DIPEA salts and other aqueous-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: a. The crude product should be purified by flash column chromatography on silica gel.[7][8] b. A gradient elution system, for example, starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is typically effective for separating the product from non-polar impurities and baseline material. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the Boc-protected intermediate as a solid or oil. Expected yields for similar coupling steps can range widely but are often in the 15-85% range depending on the specific substrates.[4]

Step-by-Step Protocol: Step 2 - Synthesis of 3-(Azetidin-3-yl)pyridazine Hydrochloride
  • Reaction Setup: Dissolve the purified tert-butyl 3-(pyridazin-3-yl)azetidine-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of a suitable solvent like dichloromethane (DCM) or 1,4-dioxane in a round-bottom flask.

  • Addition of Acid: Add an excess of 4M HCl in 1,4-dioxane to the solution at room temperature. The reaction is typically accompanied by effervescence (release of CO₂ and isobutylene) as the Boc group is cleaved.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Isolation of Product: a. Upon completion, the hydrochloride salt of the product often precipitates directly from the reaction mixture. b. To ensure complete precipitation, add an excess of a non-polar solvent like diethyl ether and continue stirring for another 30 minutes. c. Collect the resulting solid by vacuum filtration. d. Wash the solid with a small amount of cold diethyl ether to remove any residual non-polar impurities. e. Dry the product under vacuum to yield 3-(Azetidin-3-yl)pyridazine hydrochloride as a solid. Deprotection yields for analogous compounds are reported to be in the 32-39% range, though this can be highly substrate-dependent.[4]

Characterization and Validation

To confirm the identity and purity of the synthesized compounds, standard analytical techniques are essential.[4]

Caption: Workflow for product purification and validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the final product should show characteristic signals for the pyridazine ring protons (typically in the aromatic region, δ 7.0-9.0 ppm) and the azetidine ring protons (aliphatic region, δ 3.5-5.0 ppm). The disappearance of the large singlet corresponding to the tert-butyl group of the Boc protector (around δ 1.4 ppm) confirms successful deprotection.

    • ¹³C NMR: The spectrum will confirm the presence of the correct number of carbon atoms and their chemical environments for both the pyridazine and azetidine rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated product (C₇H₉N₃, MW: 135.17 g/mol ).[4]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or LC-MS can be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(Azetidin-3-yl)pyridazine. By following the outlined steps for SNAr coupling and subsequent deprotection, researchers can reliably produce this valuable heterocyclic building block. The emphasis on the rationale behind each step, coupled with clear instructions for purification and characterization, ensures that this guide is a trustworthy and authoritative resource for professionals in chemical synthesis and drug development.

References

  • Akbar, N., et al. (2026, January 06). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Aubiès, M., et al. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • El-Gazzar, A. B. A., et al. (2009). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Retrieved from [Link]

  • Akbar, N., et al. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from [Link]

  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of novel azetidine‐pyridazine linked scaffolds.... Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Al-Issa, S. A. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC. Retrieved from [Link]

  • Uveges, R. A., et al. (2016). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2003, July 14). Pyridazine Derivatives. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Malik, A., et al. (2020, July 03). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of N-Boc Protected 3-Aminoazetidine in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidinyl-Pyridazines in Modern Drug Discovery

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its unique physicochemical properties. Characterized by weak basicity, a significant dipole moment, and a robust capacity for dual hydrogen-bonding, the pyridazine moiety is an attractive pharmacophore.[1] It is often deployed as a bioisosteric replacement for phenyl rings to enhance aqueous solubility and modulate electronic properties, thereby improving drug-target interactions and pharmacokinetic profiles.[1][2][3] Several marketed drugs, such as the tyrosine kinase inhibitor Ponatinib, feature a pyridazine core, underscoring its therapeutic relevance.[1]

Concurrently, the incorporation of small, saturated, sp³-rich heterocycles like azetidine has become a cornerstone of modern drug design. The azetidine motif imparts three-dimensionality, can improve metabolic stability, and serves as a versatile scaffold for exploring novel chemical space.[3][4][5] The fusion of these two valuable pharmacophores—the pyridazine ring and the azetidine moiety—offers a compelling strategy for developing novel therapeutics.

This guide provides a detailed technical overview and actionable protocols for the synthesis of 3-aminoazetidinyl-pyridazines, utilizing tert-butyl (azetidin-3-yl)carbamate (N-Boc-3-aminoazetidine) as a key synthetic building block. We will delve into the causality behind the synthetic strategy, provide step-by-step experimental procedures, and offer field-proven insights to navigate potential challenges.

Part 1: The Synthetic Rationale

Why N-Boc-3-Aminoazetidine? The Logic of the Building Block

The choice of N-Boc-3-aminoazetidine (CAS: 91188-13-5) is a deliberate one, driven by the need for controlled, regioselective synthesis.[6] The molecule possesses two distinct amine functionalities: a secondary amine within the azetidine ring and a primary exocyclic amine.

  • The Reactive Center: The exocyclic primary amine serves as the nucleophilic hydrazine-equivalent required for the pyridazine ring-forming condensation reaction.

  • The Protecting Group: The tert-butyloxycarbonyl (Boc) group is crucial. It temporarily masks the secondary amine of the azetidine ring. Without this protection, the secondary amine would compete in the condensation reaction, leading to a mixture of undesired products and polymerization. The Boc group is stable under the conditions required for pyridazine formation but can be readily removed under acidic conditions post-synthesis, revealing the azetidine nitrogen for subsequent diversification.[7][8][9]

The Core Reaction: Paal-Knorr Type Cyclocondensation

The most direct and widely used method for constructing the pyridazine ring is the cyclocondensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[10][11] In our application, the primary amine of N-Boc-3-aminoazetidine functions as the substituted hydrazine, reacting with the dicarbonyl to form the six-membered diazine ring. The reaction typically proceeds through the formation of a dihydropyridazine intermediate, which then aromatizes, often with the elimination of water, to yield the stable pyridazine product.

Below is a diagram illustrating the general mechanism for this key transformation.

Figure 1: General reaction mechanism for pyridazine synthesis.

Part 2: Experimental Protocols

This section provides a detailed, step-by-step workflow for the synthesis of a model compound, tert-butyl (1-(6-phenylpyridazin-3-yl)azetidin-3-yl)carbamate , followed by its deprotection.

Overall Experimental Workflow

The process is a two-stage synthesis involving the initial pyridazine formation followed by an optional, but often necessary, deprotection of the Boc group.

Figure 2: High-level experimental workflow diagram.

Protocol 1: Synthesis of tert-butyl (1-(6-phenylpyridazin-3-yl)azetidin-3-yl)carbamate

Materials & Reagents:

Reagent/MaterialCAS NumberMolecular WeightSupplier Suggestion
tert-butyl (azetidin-3-yl)carbamate91188-13-5172.22 g/mol Sigma-Aldrich, etc.[6]
1-phenyl-1,4-butanedione3500-68-9162.19 g/mol Commercially available
Ethanol (200 proof)64-17-546.07 g/mol Anhydrous grade
Glacial Acetic Acid64-19-760.05 g/mol ACS grade
Ethyl Acetate141-78-688.11 g/mol ACS grade
Hexanes110-54-386.18 g/mol ACS grade
Saturated Sodium Bicarbonate (aq.)N/AN/ALab prepared
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Anhydrous powder
Silica Gel7631-86-9N/A230-400 mesh

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (azetidin-3-yl)carbamate (1.72 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add 1-phenyl-1,4-butanedione (1.62 g, 10.0 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add ethanol (40 mL) followed by glacial acetic acid (1 mL). Causality Note: Ethanol serves as an excellent solvent for both reactants. The small amount of acetic acid acts as a Brønsted acid catalyst, protonating a carbonyl oxygen to activate it for nucleophilic attack and facilitating the dehydration steps.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Cooling and Concentration: Once the reaction is complete (disappearance of starting materials by TLC), remove the heat source and allow the flask to cool to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the ethanol.

  • Aqueous Workup: To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL). Stir vigorously. Causality Note: The bicarbonate solution neutralizes the acetic acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate in vacuo to yield the pure product.

Protocol 2: N-Boc Deprotection

Procedure:

  • Reaction Setup: Dissolve the purified tert-butyl (1-(6-phenylpyridazin-3-yl)azetidin-3-yl)carbamate (1.0 g, 3.0 mmol, 1.0 equiv) in dichloromethane (DCM, 15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5 mL) to the stirred solution. Safety Note: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the consumption of starting material by TLC or LC-MS. Mechanism Note: The strong acid protonates the Boc group, which then fragments into gaseous isobutylene, carbon dioxide, and the protonated amine.[12][13]

  • Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the TFA salt of the desired amine.

  • Isolation: The product can often be isolated by trituration. Add cold diethyl ether (20 mL) to the residue and stir or sonicate. The amine salt will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum.

Part 3: Data & Troubleshooting

Expected Compound Characterization
PropertyBoc-Protected Intermediate Deprotected Final Product (TFA Salt)
Compound Name tert-butyl (1-(6-phenylpyridazin-3-yl)azetidin-3-yl)carbamate1-(6-phenylpyridazin-3-yl)azetidin-3-amine trifluoroacetate
Molecular Formula C₁₈H₂₂N₄O₂C₁₃H₁₄N₄ • CF₃COOH
Molecular Weight 326.40 g/mol 340.30 g/mol
Appearance White to off-white solidWhite to pale yellow solid
Expected Yield 60-80%>90%
¹H NMR (Example) δ ~1.45 (s, 9H, Boc), 4.0-4.2 (m, 2H), 4.5-4.7 (m, 2H), 7.4-8.2 (m, 7H)δ 4.2-4.4 (m, 2H), 4.7-4.9 (m, 2H), 7.5-8.3 (m, 7H), 8.5 (br s, 3H)
MS (ESI+) m/z = 327.2 [M+H]⁺m/z = 227.1 [M+H]⁺ (free base)
Troubleshooting & Field-Proven Insights
IssuePotential CauseRecommended Solution
Low Yield in Cyclization Incomplete reaction; side product formation.Increase reaction time. Ensure reflux temperature is maintained. A stronger acid catalyst is generally not needed and may cause decomposition.
Incomplete Aromatization Dihydropyridazine intermediate is isolated.This is sometimes observed. The intermediate can often be oxidized to the pyridazine by extending the reflux time or by adding a mild oxidant like air bubbling through the solution.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system. A different solvent system (e.g., DCM/Methanol) may provide better separation.
Incomplete Boc Deprotection Insufficient acid or reaction time. Steric hindrance.Increase the equivalents of TFA or extend the reaction time. Alternatively, use 4M HCl in dioxane, which can be more effective for stubborn substrates.[12]
Product is an Oil, not a Solid The free base or salt may be hygroscopic or have a low melting point.Attempt to form a different salt (e.g., HCl salt) which may be more crystalline. Ensure the product is thoroughly dried under high vacuum.

Conclusion

N-Boc-3-aminoazetidine is a highly effective and strategic building block for the synthesis of 3-aminoazetidinyl-pyridazines. The cyclocondensation reaction with 1,4-dicarbonyls provides a reliable and straightforward route to this valuable heterocyclic scaffold. The Boc protecting group ensures regiochemical control and allows for subsequent functionalization of the azetidine nitrogen. The protocols and insights provided herein offer a robust framework for researchers and drug development professionals to access this important class of molecules, enabling the exploration of novel chemical matter in the pursuit of new therapeutic agents.

References

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from Blumberg Institute website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjbNK37jQavIT9Y4h-yJy3eA0DA5GGeg_cxBD8KQVhsLJigi2kayKs-rVfaP-0QJzWLIJwCGu2328DT-9OecxrWzRowEC9Y2MbeA8DvD4ltkmdGzb5vzjm61lmc5M5aT89D7Yfr1IBRm98nFa5lNAzyqdSYtmTwLbjE34fHGTtJ1Sjjwu80r2oF6dTVcnQSwHerYZ0nm84ElhWd-jR3wXqv-zuhQ==]
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECtmRDBuacNcSsS73eh9KK99dxl0Wu4nYmz2-TZHd6cult1D1p1PyR7qAQMAO5Vb9iVuPrfUPOzWhbxW2_sCP1qCxpJpS-MdKjcZzZmb5ykKoDXAKYnn5dNEGABR70SblMFLxZg6qrNfAH3Oa_P8hFTx9AV2IpBvZczer4lw8jKwCWTJjwDg2LbXWrioA9Qg==]
  • IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5OSM1ZDTADrGtgWVy_rkYpJgRcOluOMquPIUJ5ZnF9D7AACAoe8Vj4_P7OGQTR1QjLN-srSV9WQu3-RyqDdOx-3aaHQWp5s5sQevZKuXMIOQDlTDwX9a7Ek5WqfTVPzVkydf]
  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfW9pD2SSnGM4mQ48k-25GZz70J8-Q1JZTmvSS7JWY7THJ1tZgRYO_eCSwkl12lHWl_q8DeKc2ud1WayKzJlF5G2OW-qmXPScUOa30clDe6BkxM5L0Q_aA4EOxHxlYDRk=]
  • SCIRP. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2nvM_xsj1pWg2OTYrQ_W08vZDJbvdct_4CE29UzGVFvXH-Wt_DcsD-0yQogC5vJs8JiPgEWQLsXJPHpkbKITKUikhVqgptqRyxzOiKWgf_HXZesKy_HE8wrMEKIuAIl0ewwCINU-GVVspZQWHcmY4ZdaXzEDDyw==]
  • ResearchGate. (2025, August 10). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqWf0rIQXNl6tNAf6usjF2frX2Gj_l_zUJhVTFFQWfXbdB4-thlxqPbtNITf10LOqBa0D_-ZK3DdwgJARSvfPWvCN7C2OXXBnNQPy5QNaCYmHFOSGXtSo0goyKDzQIqVmJlUI5TW3R_Le4n-uDH7OZFmSN24O_L_ZXLX-okxzuX2XfNNbqWFiWudqmqt4wOZAYDE5ciC2TbVYqy6P7frphY4vergfqgROb9mxZK20btq4ms3r5rpp5cVc_VB6Xj9aWV3Mv5f6yKKa41eKoCQzlnCiX]
  • Bentham Science Publisher. (2026, January 12). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMjocOLd9eI1iwWbtLBT8y-qMxhIPbqkmh4AIWrWcgE32vEJZ5Z6XPBwKlGRDY7UitbIQ64M-4PqlaVKWRKDt12W1ZozwrTaI2tSp7af8JukB4dsGoDmogr5HHcqJPAnqVoli25mf5Iw==]
  • ResearchGate. (2025, July 7). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKmYomH1sZqAPnse4ATkCAFVXkQYPJP0BUyAEtVSCIIbWuQOqqBBAYnvXIynUp97rZCjP8RIN84PAV65udUnAP2CAZtCzv5jlJejxcEESZPxXDh3j2Jome_uw9oh1ZS3Je2JaMPpjly3baMMNnC-vIkb5ebIZUssuvmRs4tg8WWvMa8HRwtUDktwSTgnvX7Cc7XiyTAswSo9uQpgeUEzTdXQpib539PwnohKxjS6xbydQzROw=]
  • JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc7fgEKEHVuI3z6Pk1OsW4FXjq8gLpU3tJQy__NJ8ioV1joJIW8Gzk3W-f-fGMmTk4biiNoVohulDeRx-UgFZCReyzYYXAy2zVQKNeVmHEZS_yUM_N7S7f-jN-Y5dE2Ax7SIzZuSSf6VYMDpDYUD0twIeuJMYhiOikcCXcl1O9ccmcUb3r1nPJjEaT0tO0sjlld7zPRk-vmKtmTkEZPdKpsVS2i3MYWYtxMQk4zeVpV_Gfiw==]
  • Chem-Impex. (n.d.). 3-(N-Boc-aminomethyl)azetidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLOAvdh3XLubwmvyfnJ7Q-yKTHwFWqMLYWfOzmkDt1Dq_dyJZ9bM3kg6lfE5I6hBDjBP-1ZBjcR5jqDebuehB5KN8U5rIFVHzlnLqpH2D2hi-eZyrgyt8ioURtR2U99-yaj60=]
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Med. Chem. Res., 32, 1853–1921.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc49PoLfbZ3eMLVTz9Qfm0f-bUkuNaUjKXm-0kAxMcy6Ae4AVbHIc0uiTyUgbNWNwtqrWBP-TjgRrJKv5AxWF82KllqpJnCHm1P3nJ9N0R7as4SxkHEDKDT_oluusE4ArMIY1LJJl4DOeiFaI=]
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. (n.d.). 3-(Boc-amino)azetidine. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-uzG5Pf9P0Iz8-OU-wle2XiIHDvpVHTGEqSpyC2aog3KJvazKnqHUKxwtSMiu7lvOHpptysNnxqmpV8wBntwq2oxYNILjugDdOFIJwxs_aTi7AX5KCbvVDZSJVtMyqa6FaDJxMmJ1JSOyPIt-rRQa3phFJw==]
  • Apollo Scientific. (n.d.). 3-Aminoazetidine, 3-BOC protected. Retrieved from Apollo Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGta1OyOqeKAmfbkQ7FtJIUSlNYs4Bh1chHJvtlQ_CBGse-IHX-ZJ-9iP3qUsEbCZBp5ari-8WhTqXYcMdH4FSd4lSlP_cg2q1OwDrDsRfvGJPz7PzX9OeVfhxxzx9IczgOotnaeZ8wxijfP5VOCXhdkHn8cJYc2yhkLp4uEg7I9uCLYTmjmGn8]
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwS1Fgm1wSjzsecu2GnRdr-3Aq7URfyN3C3bQiJpO5n_o_AFyBMPkJ5SAWlIaIBw_ODMaKUwSdp5NMaOCHczrJygESUvUlF89NgrHEUoFGHdQoTJalXWmUVwOhdzQDvECUdPM9R_6c9NCKav5FKWesOX5p2GSiyhNSaha0Yl9NBVOB0mY3aQEqQG414gX-21xJXaKXsJRz6Q9UcChLa7R9xaA4tkoc04Udd0-gAfc4AOo6ZcA6IZjacVfWi2kY9wDhq01heHU=]
  • Molecules. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdtIQNwoUvP5KyKqGJ_Az4ESxMWgNpbCxPFHDy89G2o5DJVpLFXLD1WVPmZ3pCz0H5YGdL8SqdA-3gQCi6_Ibv-G0h1S0MqtM7UjodAFeNEGK3XQAxZsy_ZV32GCWqZZ3dK3m57fuIiZBliK8=]
  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMKyDAGcC8ij2VmRHSfsTmzAeUQFLzerQUFUtAleRNpk3CIxVxJFuwwoawiLnPiqhyECAv68NZuSqolDRl-gXnGir-ci09GkV0bazchc5TirnNEnXD20jASuYJrVgnYd26ULtf6MmXDzwTTOkbXLPHaWQrG-JtH255oYpq5JBQlE4aJ8PMJfvEBUjalLz3oETgtYVx9bJQ3u3Lod7cSLGfYzOyvmvduK5IJ_IR0TIk_KNkS_t9lSEb]
  • Fisher Scientific. (n.d.). 3-Boc-3-(methylamino)azetidine hydrochloride, 95% 250 mg. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMn5TSVcqWRMOp5ipOGT8VKVf8e5m1FTVINFZnw2KyierAF5oUH3nnCphJgvsdRJh7ZrEY7aPi92m6lKSdEL2m26vLe8ojAganITYRgDGwo9KJc-HVopI7IAm9a7k0R5XIuvyrOtUjvhdQ3dy0kf0M9DCHlYtWQI5ruX4F1CAvvspVG6OsggznBJsWUWisNeEB92gu40Z-1ijgbSfo-qhgSRZcZ0jV8Ip3oKEIzsA=]
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_SDZ4XXnmja1Om43zAzJXQbv_CeEPKgqXqxkXz-CADK-fb00QVKJMCDXjUbRvP-BCULh9VvIDF6i_DvPmfL25YBh36W1LMIzesO0P3qW7sq9EVXHLxt2cX4QaybfwqbI2a5fG1Vrcs5cr9kk4mcpk37q_XWjh1qw=]
  • Neobits.com. (n.d.). Thermo Fisher Scientific - H28218-MD - 1-BOC-3-AMINOAZETIDINE 250MG (Each). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERy01CE3n2olj8xZzu-PnoRVfgvHG73-TM_-YIqRafQNWR62rXFrktyum2GucsjWAOFLTfpzICsZLpjoM4TyFqpr28aycyTbjMNUJEsxneoWJ3vMze53kiLnpGH_oypbIQPVR8F_ykgtqoUREcHYvZw3-_VvK4xYlN0vmqbHnwwx6lLAi_O90dY8anb7EuNhbX7zgGZi_h0HHM]
  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmvxlBthpTlE2YwwNZ3jit-NCWajfANQKvgMqfunuXPGE_LQfv9PWY-YFDOW8aDWGCC1p1mEx50TfAbh2jseUy3j06rpKIbIN4ESqLiPhDi-LmEqdovtePM8X86S_72B7zkPNUwYSrzzWkM1u448Ail4AdzSeDR0G9qnP0PHVuXpdqc3zhqIGtO6RpwhxWYRe3axQeYX4MJmZXKiKY9kEGiaUhDHs2Tm2SC7M13LG5XgFG-x3uQkWXa1s=]
  • MDPI. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8pLXcG5WbR2HIk4DxiyMmnh7FZQKfSAKk-t_qG2McirKoHCs_o-MiXwshQc26qTAChsiX4PqCHmV4_1_hhqB2EQnN_dMV2aZQrcVlwhzp3h61jrCBFxsSAcO2omLlGLMiHr4=]
  • ChemicalBook. (2025, September 25). 1-Boc-3-(Amino)azetidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3slHZ_Ic0d-huCWYGFfNlMGp4lGTHque8JcQTWHT2p5yrYDFQ_liDSiDpFaigPnDkn6-Uko3nbLbBPtoK-bLDnsVvSLaWkcR5-1-fdE4cub2KuW1ydYDM-QfSzsZsYUFYjmUA5Tae3XgQ4QVK0NugeJf14zfH1ItHGW0nkyPGHA==]
  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjhRpTpC1ZsZKEMALQHhEhmGnIHC3pELmgwCrO-_KcJRZGfJj8QynRO_1nqrTYRjrcxQ_eF8qW-zNFzXHaH9GusuBzE5M-OLM2u2t2Ygk0u-hX4CNsZrIYQWGSaMDzy2vJbQaSYzqd0FtTBIYtRXvhfI4PrE4Oz24LcCB9p5uNRwXbgecFDGWZEmPTXWYg3DYYU_tlHskP5kcP1hqbMMD8GnlI]
  • Chemical Communications (RSC Publishing). (2024). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXBpvi3OtoYFb9vCM_Hxc8bKMjfZpL6nmEFE1dWjTKONPp-OArgDshUZwQC5fb0jdune214Qu-NFpf__RyzpwKQQJyxUNJx9mV3jmCMLbNZD6eBF201RUcgBaz6O4slqI645US9QIqXxkiOAVBuuPuk1DggPyHRI76ddhA]
  • Santa Cruz Biotechnology. (n.d.). 3-N-Boc-amino-azetidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy69WtegiPPx44GaOgQUbjwbCZ5iQaZNMGvLIuzjNCIoq-B4Y7NFgjm3XUk-k6INRh1XZeSHR8TbzNmzkSewc9UvhOF7wGbBJxk9HqNKVMvW02an22N0HMfQzeiEwWDjsMqrXUhSff4PtCt3pbs1_gZpG8PA==]
  • University of Chicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy_pccVYNFAQtsdtDQW2RDz_E8SjX-nhVGEuUXR11SU5qak3FvPAiwJq4F_tVum-t5Bel81uyKm8IUj3WTJijMeNBm3vYFDEvn7uAgRI-TA6n6bs_9072pWZhsYaGJJ4kkieBRIQmRTbX3ubwstwizOhxTqnnrHoDfxCmbH569lc7kO_c=]
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4nqHUPvAXyvEeCzpQrotsKb0hOn2VtG5mn0SMuuFGmfIHR2aupMqNPlra_0C8ADwWNx_uc48pS6_QCzo88dQq9hEAioIF3IIRxYX1KfGviNAz_B4pTd83LnDSxaRpHIERm5ae3PFBiUdkkTdSra2cFYc6PsU0-ShnbpzLy9pMNQS5DHO0eAWb_runxeI=]
  • Semantic Scholar. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAVANVLyUvpEz4qZap5KS6qAnh8tdtIWRR756OCYGApLy4J6jZjrtpBrHDbBMrUQlHBxrHMcgsCDuORNPnIMS4v59rmWhGD4qTTZzWvx2Fdpb0Eu6FCad30qdK4vJOVRsfyJj3wrXkPSq4bVP6uAQrjbFyUh0EBvD5KmwidF6eYfHM9MXG7Swx3A==]
  • HETEROCYCLES. (2003, July 14). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs_Hd6_-g4JMOG1K_d5EwqJsyQ3TUcuL8aH5RGVgeBGA17GTKRJR0s6Cn1hgMSJuKnC6k8rkpUdSFfdVnvV9ZxCVNOGhERp1dMHQBFzhOA3xL14Ms-FG8c7JlwVLqtq5keMANlPy5LUeZTBpyD_fLJfEtdaBg6bl2pJOCUvJJKEu02OmRS3s9W]
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnI2ZIfEmW-sp55srbdom4Pmg9B5qzwFh-gMzaDkDtLk_8D8YWaGY9mpK7dhArIs6r8fHL1oO5lRRsxTJaD-Xp0ex55zVstnG7m8wqsI6CVh9NPTC5aUVtuMZ1VNh7nm78ZP2MYNI_JYJrDPUEW8FPTa0r_DFNXUMPePaCdew2cDiazxnh44U3W9BuN-iZ63T2O3amnH_3zveBhYqZ]
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_d8SVxhTw2N6RHjtZH3FdWN9MGaYUZvF4uDGVjzshubyRrD10nHK4-KOSJQ7ixopx-S-qLgmkMotFsErBzhb8nwgFIqxAtgrgjIKukf1jB_LmGpSERkg2bpadtQY0KmUGKiBu]
  • Guidechem. (n.d.). 1-Boc-3-(Amino)azetidine 193269-78-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhsjtPd0888rgCn4q_njrfx5VqdxH0fZ_saFXmTpmfOcMOci7-3XzvK8ctDWXHhniXRfvhDqK0qVpGLp71u4W8LmebATyRtPlnDKn99to2Culv_XGsJxk4p4BHckD9rTJlNeUdmmtpDQqJdsUKB3cAir2j]
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkzZ_mxEd5TupeBdZX3PQnxlGHKsNuMc9jluTCSYZmhMGCmg8VNvykYxNUvZuMLahKjIIKF0miKkHrK852HxQj0_n6NM3Ybl5URei4AUwDTtEljtu211MeJtFHEUUziki6tHpFRlOR05VfdYdNVgLoGhxb6_h8UFaYFka2TqtEENgz-fpPMyUkNg==]
  • PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-T_dyo8zGxhtFwzml6CJdUooMwN5pXkAUgueFI6MJVvBX9UxFRebiN-0BnhvypeD9nqh1P0atFDNsOXt8NbrJoF1FHcLC7OVLYUc-qwhlMVogG0GW3Qgl-LhXdKZIksHy728kOHhusG5Dd5hO]
  • ChemicalBook. (2026, January 13). 3-N-Boc-amino-azetidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3KauJ1ia-AQK1PnXrJuyZ8ECCcr2l946KeuoDeX8cCdl-0vfF5hrj5n61QUvxZ7VlcUycaregislpQH799eCZ7QzV63SRqJT1equGFoSPvqQIMSuV_w1knFoUIxZfHs7Me1nqzNr82nc9eWAnJ9PbF4g5R1MiJwoWH5HjQiaDbQ==]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3vn9X132kd8r6WcNF40BXSLVihGgxCMA8cfkpMXQzjKDNB4XzgzBJwjCKFERiTytrFU-W-ITFAtpeTAtY-oRril-0jMXkFT0yUa2q9dlhjBMpa1FehEJ-hkxPS9wi_W4g67MGjcjruTHD9MNAnk01ydLQiZfuOlmhDtgWBAZf6Rc=]
  • CymitQuimica. (n.d.). CAS 142253-54-1: 1-Boc-3-Cyanoazetidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwz1UfnJmri1GfxbFdX6XX8arbaQHzV4i3bPmiLlCPVD-_HZ-vNhkJ9mruFX0sqjIeYAOeRBeCVG8e-ACodv3bz8zEGJqjshO4l1vDYhVh8wWXjLzcy0kCJz9wE0QmxTBw9K_M]
  • PMC. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf_dEze3hvrsc8sy-NzDnE9fmweVVGh8pJhVNyUoZzIPGZxVVt8qnk0NyqRgLej0Frc0kyiEqvOsQEH24uv2UE4BR1TvmgzOH1G-OkTJFh1-rXq7S-ukmMg8H8rdAHWnNiYqp4VM6pFutdfHI=]

Sources

3-(Azetidin-3-yl)pyridazine hydrochloride purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Chromatographic Strategies for the Purification of 3-(Azetidin-3-yl)pyridazine Hydrochloride

Executive Summary & Physicochemical Profile

The purification of 3-(Azetidin-3-yl)pyridazine hydrochloride presents a classic "polar retention gap" challenge in chromatography. As a salt of a highly basic, hydrophilic heterocycle, it exhibits poor retention on standard Reversed-Phase (RP) C18 columns and excessive, irreversible adsorption on standard Normal Phase (NP) silica.

This guide outlines three validated protocols to achieve >98% purity, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary method, with Aqueous C18 and Strong Cation Exchange (SCX) as robust alternatives.

Target Molecule Profile
PropertyDescriptionChromatographic Implication
Structure Pyridazine ring linked to a saturated azetidine ring.[1]High Polarity: LogP is likely < 0. Soluble in water/methanol.
Basicity Secondary amine (azetidine) & diazine nitrogens.Silanol Interaction: Causes severe tailing on bare silica.
Form Hydrochloride Salt (HCl).[2][3][4]Ionic Nature: Requires buffered mobile phases to control ionization state.
UV Activity Pyridazine absorbs (~250-280 nm); Azetidine is UV-transparent.Detection: UV 254 nm is viable; ELSD/MS recommended for sensitivity.

Purification Decision Tree

Before selecting a method, assess the crude mixture composition using the following logic flow.

PurificationLogic Start Crude 3-(Azetidin-3-yl)pyridazine HCl Solubility Solubility Check: Dissolves in 95% ACN? Start->Solubility ImpurityType Impurity Profile Solubility->ImpurityType No (Requires Water) HILIC METHOD A: HILIC (High Purity, Mass Spec Compatible) Solubility->HILIC Yes (Ideal) RPAq METHOD B: C18-Aq (Robust, General Purpose) ImpurityType->RPAq Polar/Non-Polar Mix SCX METHOD C: SCX (Desalting / Non-Basic Impurities) ImpurityType->SCX Inorganic Salts / Non-Amines

Figure 1: Decision matrix for selecting the optimal purification strategy based on solubility and impurity profile.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)[6]

Status: Gold Standard Rationale: HILIC creates a water-rich layer on the surface of polar stationary phases. The highly polar 3-(Azetidin-3-yl)pyridazine partitions into this layer, resulting in excellent retention and peak shape, unlike in RP where it elutes in the void volume.

Protocol Parameters
ParameterSpecificationCausality / Notes
Column Bare Silica or Zwitterionic (ZIC-HILIC) Silica works well for positively charged amines due to electrostatic attraction.
Mobile Phase A Acetonitrile (ACN)The "weak" solvent in HILIC.
Mobile Phase B 10-20 mM Ammonium Formate (pH 3.0)Provides counter-ions to suppress secondary interactions; maintains ionization.
Gradient 95% A -> 60% A over 15 CVElution is "inverse" to RP; water elutes the compound.
Sample Diluent 80:20 ACN:BufferCritical: Sample must be dissolved in high organic % to prevent peak distortion.
Step-by-Step Workflow
  • Equilibration: Flush column with 95% ACN / 5% Buffer for at least 20 Column Volumes (CV). HILIC phases require longer equilibration than RP to establish the water layer.

  • Loading: Dissolve the crude HCl salt in minimum water, then dilute with ACN to reach ~80% organic content. If precipitation occurs, switch to Method B.

  • Elution: Run the gradient. The non-polar impurities (e.g., protected intermediates) will elute near the void (high ACN). The target polar amine will retain and elute as water content increases.

  • Detection: Monitor 254 nm (pyridazine).

Method B: Aqueous C18 (C18-Aq) with Ion Pairing

Status: Robust Alternative Rationale: Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous conditions. "Aq" or "Polar-Embedded" C18 columns remain wetted. Acidic modifiers prevent silanol interactions.

Protocol Parameters
ParameterSpecificationCausality / Notes
Column C18-Aq (e.g., Atlantis T3, Aqua C18)Designed to resist dewetting in high-water environments.
Mobile Phase A Water + 0.1% TFA (or Formic Acid)TFA acts as an ion-pairing agent, increasing retention of the basic amine.
Mobile Phase B AcetonitrileElutes hydrophobic impurities.
Gradient 0% B (Hold 2 min) -> 30% BThe compound is very polar; high organic % is not needed for elution.
Step-by-Step Workflow
  • System Priming: Ensure lines are flushed with aqueous acid.

  • Loading: Sample can be loaded in 100% water (advantage over HILIC).

  • Elution: Start at 100% Aqueous. The target compound will elute early but should be resolved from the void volume (

    
    ) due to the C18-Aq chemistry and ion pairing.
    
  • Post-Run: If using TFA, the product will be a TFA salt. To convert back to HCl, repeated lyophilization with HCl/Dioxane or an SCX step is required.

Method C: Strong Cation Exchange (SCX) Flash Chromatography

Status: Cleanup / Desalting Rationale: "Catch and Release" strategy. The basic azetidine binds tightly to the sulfonic acid ligands of the SCX media, allowing all non-basic impurities to be washed away.

Protocol Parameters
ParameterSpecification
Cartridge Silica-bonded Benzene Sulfonic Acid (SCX)
Wash Solvent Methanol (MeOH)
Release Solvent 5-10% Ammonia (7N in MeOH) in MeOH
Step-by-Step Workflow
  • Conditioning: Wash cartridge with MeOH.

  • Loading: Dissolve crude in MeOH (or water if necessary) and load.

  • Washing: Flush with 5-10 CV of MeOH.

    • Result: Non-basic impurities and inorganic salts (if MeOH soluble) wash through. The target amine remains bound.

  • Elution: Switch to Ammonia/MeOH.

    • Mechanism:[4][5][6][7][8][9] The high pH neutralizes the ammonium/azetidinium ion, breaking the ionic bond with the resin.

  • Recovery: Collect the basic fraction. Evaporate solvent.[4][6]

    • Note: This yields the Free Base . To restore the HCl salt, treat with 1M HCl in Ether/Dioxane and evaporate.

Handling & Storage (Critical)

  • Hygroscopicity: The HCl salt of 3-(azetidin-3-yl)pyridazine is highly hygroscopic. It will absorb atmospheric water, turning into a gum.

  • Lyophilization: Freeze-drying is the preferred method for solvent removal to obtain a fluffy, weighable solid.

  • Storage: Store under Argon/Nitrogen at -20°C.

References

  • PubChem. (n.d.). 3-(Azetidin-3-yl)pyridine dihydrochloride.[1] National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Teledyne ISCO. (2017). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Retrieved February 20, 2026, from [Link]

  • Helix Chromatography. (2024). HPLC Methods for analysis of Pyridine and Derivatives. Helix Chromatography.[3][10][11] Retrieved February 20, 2026, from [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

Sources

Application Note: Interpreting the Mass Spectrum of 3-(Azetidin-3-yl)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive protocol for the mass spectrometric analysis of 3-(Azetidin-3-yl)pyridazine hydrochloride (CAS: 1255306-30-9). As a hybrid scaffold containing both a strained four-membered azetidine ring and an electron-deficient pyridazine ring, this compound presents unique ionization and fragmentation behaviors. This note details sample preparation to manage the hydrochloride salt counter-ion, optimal ESI parameters, and a mechanistic interpretation of MS/MS fragmentation pathways to ensure high-confidence structural validation.

Chemical Identity & Properties

PropertyDetail
Compound Name 3-(Azetidin-3-yl)pyridazine hydrochloride
Free Base Formula

Free Base MW 135.17 g/mol
Monoisotopic Mass 135.0797 Da
Salt Form Hydrochloride (HCl), MW ~171.63 g/mol
Key Structural Features Strained azetidine (4-membered amine), Pyridazine (1,2-diazine)

Experimental Protocol

Sample Preparation (The "Salt" Factor)

Challenge: The hydrochloride salt form can suppress ionization in Electrospray Ionization (ESI) if the chloride ion concentration is too high, or it can form adducts (


) in negative mode.
Solution:  A desalting dilution strategy is required to favor the formation of the protonated cation 

.

Step-by-Step Protocol:

  • Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Water:Methanol. (Concentration: ~1 mg/mL or ~5.8 mM).

    • Note: Do not use 100% Acetonitrile initially; the salt requires water for complete solubility.

  • Working Standard: Dilute the stock 1:100 into 0.1% Formic Acid in Water/Acetonitrile (50:50) .

    • Final Concentration: ~10 µg/mL.[1]

    • Role of Formic Acid: Displaces the chloride counter-ion and ensures the secondary amine of the azetidine is fully protonated (

      
      ), maximizing 
      
      
      
      signal intensity.
  • Blank Preparation: Prepare a solvent blank (50:50 Water:ACN + 0.1% FA) to identify background noise and system contaminants.

LC-MS Acquisition Parameters
  • Ionization Source: ESI (Electrospray Ionization)[2][3]

  • Polarity: Positive (

    
    ) Mode (Primary), Negative (
    
    
    
    ) Mode (Secondary for Cl confirmation).
  • Flow Rate: 0.3 - 0.5 mL/min.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the strained azetidine ring).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Data Interpretation & Analysis

Full Scan Analysis (MS1)

In the positive ESI spectrum, the hydrochloride salt dissociates. You will not observe the molecular ion of the salt (171 Da). Instead, you will observe the protonated free base.

  • Observed Parent Ion:

    
     136.1  (
    
    
    
    )
  • Isotopic Pattern:

    • M+1 (

      
       137.1):  Expect an intensity of ~8.0% relative to the parent peak (due to 7 Carbons 
      
      
      
      1.1% + Nitrogen contribution).
    • Absence of Chlorine Pattern: In ESI+, the characteristic 3:1 ratio of

      
       will not  be seen on the parent ion. To confirm the salt form, switch to ESI- mode to detect 
      
      
      
      at
      
      
      35 and 37.
MS/MS Fragmentation Pathways (MS2)

Fragmentation of this molecule is driven by the release of ring strain (Azetidine) and the stability of neutral leaving groups (


, 

).

Mechanism 1: Azetidine Ring Opening (Loss of Ethylene) The azetidine ring is highly strained. Protonation typically occurs at the secondary amine. A retro-[2+2] cycloaddition-type cleavage releases a neutral ethylene molecule (


, 28 Da).
  • Transition:

    
    
    
  • Neutral Loss: 28 Da (

    
    )
    

Mechanism 2: Pyridazine Denitrogenation Diazines are prone to losing molecular nitrogen (


). However, this usually requires higher collision energy than the azetidine ring opening.
  • Transition:

    
    
    
  • Neutral Loss: 28 Da (

    
    )
    
  • differentiation: High-Resolution MS (HRMS) is needed to distinguish

    
     (28.0061 Da) from 
    
    
    
    (28.0313 Da). In low-res instruments, these overlap.

Mechanism 3: Ring Cleavage (Linker Breakage) Cleavage of the bond connecting the two rings.

  • Fragment: Pyridazine cation (

    
    ) at 
    
    
    
    79
    .
  • Fragment: Azetidinium ion (

    
    ) at 
    
    
    
    56
    .
Summary of Diagnostic Ions
m/z (approx)Ion IdentityOrigin/MechanismRelative Abundance
136

Parent Ion (Protonated Free Base)100% (Base Peak)
108

Azetidine ring opening (Loss of ethylene)High
109

Loss of HCN from Pyridazine ringLow/Medium
79

Pyridazine ring cation (Linker cleavage)Medium
56

Azetidine ring fragmentMedium
52

Pyridazine ring minus

(Butadienyl cation)
Low

Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the competitive fragmentation pathways. The primary driver is the relief of ring strain in the azetidine moiety.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 136 (Protonated Azetidine) FragA Fragment A: m/z 108 [M+H - C2H4]+ (Imine formation) Parent->FragA Ring Opening (Strain Relief) Ethylene Neutral Loss: C2H4 (Ethylene) Parent->Ethylene FragB Fragment B: m/z 79 Pyridazine Cation Parent->FragB Inductive Cleavage FragC Fragment C: m/z 56 Azetidinium Cation Parent->FragC Inductive Cleavage FragD Fragment D: m/z 109 [M+H - HCN]+ Parent->FragD RDA / Loss of HCN

Caption: Competitive fragmentation pathways for 3-(Azetidin-3-yl)pyridazine. The loss of ethylene (m/z 108) is thermodynamically favored due to azetidine ring strain.

Troubleshooting & Self-Validation

To ensure the spectrum is valid and not an artifact:

  • The "Sodium Check":

    • Look for

      
       158  (
      
      
      
      ). If the 136 peak is weak but 158 is strong, your mobile phase may be too neutral or salty. Action: Add more Formic Acid to the mobile phase.
  • The "Dimer Check":

    • Look for

      
       271  (
      
      
      
      ). This occurs at high concentrations. Action: Dilute sample 1:10 to confirm the monomeric parent ion.
  • The "Chloride Confirmation":

    • Run a quick scan in ESI Negative Mode . You must see peaks at

      
       35 and 37  (Cl-). If absent, the sample may be the free base or a different salt.
      

References

  • PubChem. (n.d.). 3-(Azetidin-3-yl)pyridazine.[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link](Cited for general N-heterocycle fragmentation logic).

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link](Cited for salt handling protocols).

  • Dampc, A., et al. (2013). The cation mass spectrum of pyridazine. ResearchGate. Retrieved from [Link](Cited for Pyridazine ring fragmentation mechanisms).

Sources

Application Note: Solubility & Handling of 3-(Azetidin-3-yl)pyridazine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring a rigorous, standardized protocol for handling 3-(Azetidin-3-yl)pyridazine hydrochloride .

Executive Summary

3-(Azetidin-3-yl)pyridazine hydrochloride (CAS: 1255306-30-9) is a critical heterocyclic building block, often employed in fragment-based drug discovery (FBDD) and scaffold morphing. Its structure combines a strained azetidine ring with a pyridazine core, offering unique vectors for hydrogen bonding and pi-stacking.

While the hydrochloride salt form improves solid-state stability and water solubility, it introduces specific challenges when preparing stock solutions in Dimethyl Sulfoxide (DMSO). This guide provides a self-validating protocol to ensure complete dissolution, prevent "silent precipitation" in biological assays, and mitigate the risk of acid-catalyzed ring degradation during storage.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before handling, verify the specific salt stoichiometry (mono- vs. dihydrochloride) on your Certificate of Analysis (CoA), as this significantly alters the Molecular Weight (MW) required for molarity calculations.

PropertySpecification
Compound Name 3-(Azetidin-3-yl)pyridazine hydrochloride
CAS Number 1255306-30-9
Formula (Free Base) C₇H₉N₃
MW (Free Base) 135.17 g/mol
MW (Mono-HCl Salt) ~171.63 g/mol (Standard Reference)
Physical State White to off-white hygroscopic solid
Solubility (DMSO) High (>50 mM); typically soluble up to 100 mg/mL
Hygroscopicity High (Rapidly absorbs atmospheric water)

Critical Note: The azetidine ring is strained (approx. 26 kcal/mol strain energy). While the HCl salt stabilizes the amine, the combination of acidity (from HCl) and trace water (from hygroscopicity) in DMSO can lead to slow hydrolytic ring-opening over months.

Core Directive: The "Self-Validating" Solubility Protocol

Do not rely on generic solubility data. Use this stepwise workflow to prepare a 50 mM Master Stock . This concentration is optimal for high-throughput screening (HTS) as it allows for significant dilution, minimizing DMSO toxicity in cell assays.

Phase 1: Preparation & Weighing

Objective: Minimize water uptake during weighing.

  • Equilibration: Allow the compound vial to warm to room temperature before opening. This prevents condensation on the cold solid.

  • Rapid Weighing: Weigh the target mass (e.g., 5–10 mg) into a pre-tared, amber glass vial (borosilicate). Avoid polystyrene plastics which can leach into DMSO.

  • Calculation:

    
    
    Example: For 5.0 mg of Mono-HCl salt (MW 171.63) at 50 mM (0.05 M):
    
    
    
    
Phase 2: Dissolution & Verification

Objective: Ensure thermodynamic solubility, not just kinetic suspension.

  • Solvent Addition: Add the calculated volume of high-grade (>99.9%) anhydrous DMSO.

  • Vortexing: Vortex at medium speed for 30–60 seconds.

  • Sonication (Conditional): If visible particles remain, sonicate in a water bath at ambient temperature for maximum 5 minutes. Warning: Do not heat above 40°C due to ring strain.

  • The "Light Scattering" Check (Validation Step):

    • Hold the vial against a dark background.

    • Shine a focused light beam (e.g., laser pointer or phone flash) through the liquid.

    • Pass: The beam path is invisible (no Tyndall effect).

    • Fail: The beam path is visible/hazy. This indicates micro-precipitates. Centrifuge at 10,000 x g for 5 mins and re-inspect.

Phase 3: Storage & Stability

Objective: Prevent acidification and freeze-thaw degradation.

  • Aliquot: Immediately split the master stock into single-use aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

  • Shelf Life:

    • Solid: 2 years (desiccated, -20°C).

    • DMSO Stock: 3–6 months. Note: HCl salts in DMSO can become more acidic over time; re-verify integrity via LC-MS if stored >6 months.

Visualizing the Workflow

The following diagram outlines the logical flow for preparing and validating the stock solution, emphasizing the critical decision points (diamonds) that ensure scientific integrity.

SolubilityProtocol Start Start: Solid Compound (Hygroscopic HCl Salt) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh Mass (m) & Calculate DMSO Vol (V) Equilibrate->Weigh AddSolvent Add Anhydrous DMSO (Target: 50 mM) Weigh->AddSolvent Mix Vortex (30s) + Sonicate (<5 min, <40°C) AddSolvent->Mix Check Visual Inspection (Tyndall Effect Check) Mix->Check Clear Solution Clear? Check->Clear Success Pass: Homogeneous Solution Clear->Success Yes Fail Fail: Hazy / Particulates Clear->Fail No Aliquot Aliquot & Store (-20°C / -80°C) Success->Aliquot Remedy Centrifuge (10,000g) or Dilute to 10 mM Fail->Remedy Remedy->Check Re-evaluate

Caption: Logical workflow for the preparation and validation of 3-(Azetidin-3-yl)pyridazine HCl stock solutions.

Troubleshooting & Biological Assay Compatibility

When transitioning from DMSO stock to aqueous assay buffer, precipitation is the most common failure mode.

IssueCauseMechanistic InsightSolution
Immediate Precipitation upon dilution "Salting Out" or pH ShockThe HCl salt is acidic. Diluting into a high-pH buffer (pH > 8) may rapidly deprotonate the compound, lowering solubility if the free base is lipophilic (though less likely for this polar fragment).Intermediate Dilution: Dilute DMSO stock 1:10 into water before adding to assay buffer. This smooths the solvent transition.
Yellowing of DMSO Stock Oxidation / AcidificationHCl salts can catalyze the degradation of DMSO or the azetidine ring over time.Discard. Do not use yellowed stocks. Prepare fresh.
Hazy Stock Solution Water ContaminationThe hygroscopic HCl salt pulled moisture from the air, causing micro-emulsions or precipitation.Dry the solid in a desiccator under vacuum for 24h before weighing.
The "Acidic DMSO" Factor

Researchers often overlook that dissolving an HCl salt in DMSO creates an acidic solution.

  • Impact: If your biological assay is sensitive to pH (e.g., enzymatic assays with strict pH optima), the carryover acid from high concentrations of this compound could shift the well pH.

  • Mitigation: Ensure your assay buffer has sufficient buffering capacity (e.g., 50–100 mM HEPES or Tris) to neutralize the HCl introduced by the compound.

References

  • PubChem. (n.d.).[1] 3-(Azetidin-3-yl)pyridazine hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Elsevier. (Standard reference for solubility protocols in drug discovery).

Sources

Introduction: The Azetidinyl-Pyridazine Scaffold in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in-vivo application of 3-(Azetidin-3-yl)pyridazine hydrochloride, a versatile heterocyclic scaffold in modern drug discovery. This document provides senior researchers and drug development professionals with a framework for designing and executing robust preclinical studies.

The 3-(Azetidin-3-yl)pyridazine moiety represents a significant scaffold in medicinal chemistry, combining the structural rigidity and favorable physicochemical properties of the azetidine ring with the unique electronic and hydrogen-bonding capabilities of the pyridazine heterocycle.[1][2] The pyridazine ring often serves as a bioisosteric replacement for a phenyl group, a substitution that can enhance aqueous solubility and modulate pharmacokinetic properties.[3] Compounds incorporating this scaffold have shown potential as modulators of various neurological targets, including metabotropic glutamate receptor 2 (mGluR2) and as inhibitors for enzymes like stearoyl-CoA desaturase (SCD).[4][5]

This guide provides a comprehensive overview of the critical steps and protocols for advancing 3-(Azetidin-3-yl)pyridazine hydrochloride from bench to in vivo evaluation. The content herein is designed to empower researchers to develop scientifically sound, ethical, and effective animal studies.

Section 1: Foundational Characterization and Rationale for In Vivo Testing

Before committing to animal studies, a thorough understanding of the compound's fundamental properties and its mechanism of action is paramount. This initial phase ensures that in vivo experiments are well-conceived and likely to yield interpretable results.[6]

Physicochemical Properties

The hydrochloride salt form of 3-(Azetidin-3-yl)pyridazine is typically used to improve solubility and handling.[7] A summary of its key properties is essential for formulation and interpreting its biological activity.

PropertyValue / DescriptionSource / Rationale
CAS Number 1255306-30-9 (hydrochloride)BLDpharm[7]
Molecular Formula C₇H₁₀ClN₃BLDpharm[7]
Molecular Weight 171.63 g/mol BLDpharm[7]
Appearance Typically a solid.General knowledge of hydrochloride salts.
Solubility Expected to have enhanced aqueous solubility due to the hydrochloride salt form and the polar pyridazine ring.[3]The salt form increases polarity. The pyridazine heterocycle is known to improve solubility over a corresponding phenyl ring.[3]
Lipophilicity (LogP) The pyridazine ring can reduce lipophilicity compared to carbocyclic analogs, potentially improving pharmacokinetic profiles.[3]Bioisosteric replacement strategies often target modulation of LogP for better drug-like properties.
Hypothesized Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors (nAChRs)

While the azetidinyl-pyridazine scaffold is versatile, a prominent application is in the modulation of neuronal ion channels and receptors. For the purpose of this guide, we will focus on its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels in the central and peripheral nervous systems.[8] The azetidine component can provide a rigid conformational constraint, while the pyridazine offers hydrogen bond acceptors, crucial for specific receptor interactions.[2]

The activation of nAChRs by acetylcholine (ACh) or a synthetic ligand leads to the opening of an ion channel, resulting in cation influx (primarily Na⁺ and Ca²⁺) and membrane depolarization. This event triggers a cascade of downstream cellular responses.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR α/β Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding Site Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Ligand ACh or 3-(Azetidin-3-yl)pyridazine Ligand->nAChR:p Depolarization Membrane Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream Ca_Influx->Depolarization

Caption: Hypothesized nAChR signaling pathway modulated by 3-(Azetidin-3-yl)pyridazine.

Rationale for In Vivo Studies

In vitro assays provide essential data on a compound's potency and selectivity, but they cannot replicate the complex biological environment of a living organism. In vivo studies are indispensable for:

  • Assessing Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Evaluating Pharmacodynamics (PD): Confirming target engagement and measuring the physiological response in a whole-animal system.[9]

  • Establishing a Therapeutic Window: Identifying a dose range that is both effective and well-tolerated.

  • Investigating Safety and Toxicology: Uncovering potential adverse effects that are not apparent in cell-based assays.[6]

Section 2: Safety, Handling, and Formulation for Animal Dosing

Proper preparation is critical for the safety of the researcher and the integrity of the study.

Researcher Safety and Compound Handling

While a specific Safety Data Sheet (SDS) for 3-(Azetidin-3-yl)pyridazine hydrochloride is not widely available, data from structurally related compounds like Azetidin-3-ol hydrochloride and other pyridazine derivatives suggest the following precautions:[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[12]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[12] If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention in all cases of significant exposure.[10]

  • Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place, often at reduced temperatures (-20°C) as recommended by suppliers.

Formulation for In Vivo Dosing

The goal of formulation is to deliver the compound to the animal in a safe, homogenous, and bioavailable manner. The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.

Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Testing: Begin by assessing the solubility of the hydrochloride salt in standard vehicles. Test concentrations relevant to the anticipated dose range (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

  • Vehicle Selection: Choose the simplest vehicle that provides complete dissolution and is known to be safe for the chosen animal model and route of administration.

  • Preparation:

    • Accurately weigh the required amount of 3-(Azetidin-3-yl)pyridazine hydrochloride.

    • Add a portion of the chosen vehicle and vortex or sonicate to aid dissolution. Sonication should be done carefully in a cool water bath to prevent degradation.

    • Once dissolved, add the remaining vehicle to reach the final target concentration.

    • Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm syringe filter.

    • Prepare fresh daily unless stability data supports longer-term storage.

VehicleRoute of AdministrationRationale and Considerations
Sterile Water for Injection IV, IP, PO, SCIdeal for highly water-soluble salts. Check the final pH of the solution; adjust if necessary to be within a physiologically tolerated range (pH 5-8).
0.9% Saline IV, IP, PO, SCAn isotonic option that is generally well-tolerated. The primary choice if the compound is sufficiently soluble.
5% Dextrose in Water (D5W) IV, IP, SCA common vehicle for intravenous administration.
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline PO, IP, SCA solubilizing agent used for compounds with moderate to low aqueous solubility.[4] Can sometimes influence the compound's PK profile.

Section 3: Core In Vivo Protocols

All animal experiments must be conducted with the highest ethical standards, adhering to institutional and national guidelines for animal welfare.[13][14][15]

Ethical Considerations: The 3Rs

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[15] The principles of the 3Rs must be rigorously applied:

  • Replacement: Use non-animal methods (e.g., in vitro assays) whenever possible.[13]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data.[16]

  • Refinement: Minimize any potential pain, suffering, or distress to the animals through optimized procedures, appropriate analgesia, and humane endpoints.[14][16]

Protocol 1: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of 3-(Azetidin-3-yl)pyridazine hydrochloride following a single dose.

Caption: A streamlined workflow for a single-dose rodent pharmacokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) or C57BL/6 mice. Animals should be properly acclimatized before the study.

  • Dose Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). A typical starting dose might be 10 mg/kg.

  • Blood Sampling (Serial Sampling): Collect blood samples (approx. 100-200 µL for rats) from the tail vein or saphenous vein at specified time points (e.g., 0 (predose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂-EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Provides information on the speed of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point.Represents the total drug exposure over time.
Elimination half-life.Determines the dosing interval required to maintain steady-state concentrations.
F% Bioavailability (requires an IV dose group for comparison).The fraction of the administered dose that reaches systemic circulation.
Protocol 2: Target Engagement and Pharmacodynamic (PD) Study

Objective: To demonstrate that the compound reaches its intended target in the central nervous system (CNS) and elicits a measurable biological response, consistent with nAChR modulation.

Methodology:

  • Animal Model Selection:

    • Wild-Type Mice (e.g., C57BL/6): To establish the baseline effect of the compound.

    • Knockout Mice: Utilize mice lacking specific nAChR subunits (e.g., α7 or β2 knockout mice) to confirm that the compound's effect is mediated through the intended target.[8] A diminished or absent response in knockout animals provides strong evidence for on-target activity.

  • Experimental Design:

    • Groups:

      • Vehicle Control

      • 3-(Azetidin-3-yl)pyridazine hydrochloride (low dose)

      • 3-(Azetidin-3-yl)pyridazine hydrochloride (high dose)

      • Positive Control (known nAChR modulator, e.g., nicotine)

    • Dosing: Administer the compound (e.g., IP or PO) at a time point determined by the PK study to coincide with peak plasma or brain concentrations.

  • Behavioral Assessment: Select a behavioral test relevant to nAChR function. For example, the acoustic startle response and prepulse inhibition (PPI) test is sensitive to nAChR modulation and is used to assess sensorimotor gating, a process often disrupted in neuropsychiatric disorders.

  • Procedure:

    • Dose animals as per the experimental design.

    • At the time of predicted Tmax, place the animal in the startle chamber and perform the PPI test.

    • Record startle responses to loud acoustic stimuli presented alone or preceded by a weaker, non-startling prepulse.

  • Ex Vivo Analysis (Target Engagement):

    • Immediately following the behavioral test, humanely euthanize the animals.

    • Rapidly dissect the brain and collect specific regions of interest (e.g., hippocampus, prefrontal cortex).

    • Homogenize the tissue and measure either:

      • Compound Concentration: Determine brain levels via LC-MS/MS to establish a PK/PD relationship.

      • Receptor Occupancy: Use a competitive binding assay with a radiolabeled nAChR ligand to quantify the percentage of receptors occupied by the test compound.

Section 4: Preliminary Toxicology and Tolerability

Early assessment of tolerability is crucial to avoid pursuing compounds with a narrow therapeutic index.[5]

Objective: To identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity after a single administration.

Methodology:

  • Study Design: Use a dose escalation design in mice. Start with a dose at or near the anticipated efficacious dose and increase it in subsequent cohorts (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of the compound.

  • Clinical Observations: Closely monitor the animals for at least 24-48 hours post-dose. Record observations at regular intervals.

  • Key Insight from Literature: A study on different azetidinyl pyridazine derivatives developed as SCD inhibitors noted that efficacy tracked closely with adverse events in the skin and eyes in a mouse model.[5] Therefore, special attention should be paid to these areas during clinical observations.

Observation CategorySpecific Signs to Monitor
General Appearance Posture (hunched), activity level (lethargy, hyperactivity), grooming habits.
Neurological Tremors, convulsions, ataxia (unsteady gait), changes in righting reflex.
Autonomic Salivation, piloerection, changes in respiration rate.
Skin and Eyes Redness, inflammation, lesions, eye squinting, discharge.[5]
Body Weight Record body weight just prior to dosing and at 24 and 48 hours post-dose.

Conclusion

The successful in vivo evaluation of 3-(Azetidin-3-yl)pyridazine hydrochloride requires a systematic, multi-faceted approach. By integrating robust physicochemical characterization, carefully designed pharmacokinetic and pharmacodynamic studies, and diligent safety monitoring, researchers can effectively elucidate the therapeutic potential of this promising chemical scaffold. The protocols outlined in this guide provide a foundational framework for generating the high-quality, reproducible data necessary for advancing drug discovery programs.

References

  • Picciotto, M.R., Zoli, M., Léna, C., Bessis, A., Lallemand, Y., Le Novère, N., Vincent, P., Pich, E.M., Brûlet, P., & Changeux, J.P. (2000). Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. European Journal of Pharmacology. [Link]

  • Infinix Bio. (2026). Ethical Considerations in In Vivo Studies: Ensuring Integrity in Biomedical Research. Infinix Bio. [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2018). Ethical guidelines for the use of animals in research (PDF). Forskningsetikk. [Link]

  • American Physiological Society. (2023). Guiding Principles for Research Involving Animals and Human Beings. American Physiological Society. [Link]

  • The Royal Society. Research ethics, animal treatment and dual-use. The Royal Society. [Link]

  • Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River Laboratories. [Link]

  • Mori, S., et al. (2022). A novel murine model of autoimmune dysautonomia by α3 nicotinic acetylcholine receptor immunization. Frontiers in Neurology. [Link]

  • Obaid, A.L., et al. (2005). Optical studies of nicotinic acetylcholine receptor subtypes in the guinea-pig enteric nervous system. Journal of Experimental Biology. [Link]

  • PI Chemicals Ltd. (2012). Material Safety Data Sheet. Pi Chemicals. [Link]

  • Halai, R., & Craik, D.J. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. MDPI. [Link]

  • Borbely, E., et al. (2023). Recombinant cellular model system for human muscle-type nicotinic acetylcholine receptor α12β1δε. PMC. [Link]

  • ProBio CDMO. In Vivo Pharmacology Study. ProBio CDMO. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • Stanovnik, B., & Svete, J. (2003). Pyridazine Derivatives. HETEROCYCLES. [Link]

  • Cid, J.M., et al. (2012). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central. [Link]

  • Junker, D., et al. (2024). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. PMC. [Link]

  • Weatherhead, A., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]

  • Sharma, P., & Kumar, A. (2021). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Meanwell, N.A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Xin, Z., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. PubMed. [Link]

  • Singh, A.K., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]

  • Wang, Z., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Sharma, P., & Kumar, A. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Meanwell, N.A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Al-Rashood, S.T., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]

  • Dana Bioscience. 3-(Azetidin-3-yl)pyridazine dihydrochloride 50mg. Dana Bioscience. [Link]

  • Austin, J. Pyridazine. University of Florida. [Link]

Sources

Application Note: Preclinical Evaluation of 3-(Azetidin-3-yl)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1][2][3][4][5]

The Molecule

3-(Azetidin-3-yl)pyridazine hydrochloride is a heteroaromatic ligand structurally derived from the potent nAChR agonist A-85380 [3-(Azetidin-3-yl)pyridine]. In medicinal chemistry, the replacement of the pyridine ring with a pyridazine ring (a "bioisosteric replacement") is a strategic modification often employed to alter physicochemical properties such as basicity (


), metabolic stability, and hydrogen-bonding potential while retaining the core pharmacophore required for receptor binding.
Mechanism of Action

Based on the Structure-Activity Relationships (SAR) of the azetidinyl-heterocycle class (e.g., A-85380, ABT-594), this compound functions as a high-affinity agonist for neuronal nicotinic acetylcholine receptors (nAChRs) , specifically the


 subtype .
  • Binding: The azetidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, while the pyridazine ring interacts with the complementary hydrophobic pocket of the receptor.

  • Signaling: Activation of presynaptic

    
     nAChRs facilitates the release of inhibitory (GABA) and excitatory (glutamate, acetylcholine) neurotransmitters, as well as dopamine, modulating pain processing and cognitive function.
    
DOT Diagram: nAChR Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by 3-(Azetidin-3-yl)pyridazine.

nAChR_Pathway Compound 3-(Azetidin-3-yl)pyridazine Receptor α4β2 nAChR (Presynaptic/Postsynaptic) Compound->Receptor Agonist Binding IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol GABA GABA Release (Spinal Cord) Depol->GABA Dorsal Horn DA Dopamine Release (Mesolimbic) Depol->DA ACh ACh Release (Hippocampus) Depol->ACh Analgesia Analgesia (Antinociception) GABA->Analgesia Inhibitory Modulation DA->Analgesia Cognition Cognitive Enhancement (Attention/Memory) ACh->Cognition

Caption: Signal transduction cascade initiated by 3-(Azetidin-3-yl)pyridazine binding to α4β2 nAChRs, leading to distinct therapeutic endpoints.

Formulation & Dosing Strategy

Physicochemical Properties[1][4][6][7][8][9]
  • Salt Form: Hydrochloride (HCl).

  • Solubility: Highly soluble in water and physiological saline.

  • Stability: The pyridazine ring renders the molecule less susceptible to oxidative metabolism compared to some pyridine analogs, but solutions should be prepared fresh to prevent hydrolysis or oxidation.

Preparation Protocol
  • Vehicle: 0.9% Sterile Saline.

  • Concentration: Prepare a stock solution of 10 mg/mL (free base equivalent).

  • pH Adjustment: Ensure pH is near neutral (6.5–7.5). The HCl salt may be acidic; buffer with small amounts of NaOH or use PBS if necessary, though saline is usually sufficient for IP/SC injection.

  • Dose Range: Based on A-85380 analogs, the therapeutic window is narrow.

    • Low Dose: 0.01 mg/kg (Cognition)

    • Medium Dose: 0.1 – 0.3 mg/kg (Analgesia)

    • High Dose: >1.0 mg/kg (Risk of toxicity/seizures – Safety Stop )

Protocol A: Analgesic Efficacy (The Formalin Test)[10]

Rationale: The Formalin Test is the gold standard for nAChR agonists because it assesses both Phase 1 (Acute/Nociceptive) and Phase 2 (Inflammatory/Central Sensitization) pain.


 agonists typically show profound efficacy in Phase 2 via spinal modulation.
Materials
  • Subjects: Male C57BL/6J mice (8–10 weeks old).

  • Reagent: 2.5% Formalin solution (diluted in saline).

  • Equipment: Clear Plexiglas observation chambers, mirrors (angled at 45° below chamber).

Step-by-Step Methodology
  • Acclimatization: Place mice in observation chambers for 30 minutes daily for 2 days prior to testing to reduce stress-induced analgesia.

  • Pre-treatment: Administer 3-(Azetidin-3-yl)pyridazine HCl (0.03, 0.1, 0.3 mg/kg) or Vehicle via subcutaneous (s.c.) injection 15 minutes prior to formalin.

    • Positive Control:[1] Morphine (5 mg/kg, s.c.) or Epibatidine (0.03 mg/kg, s.c. – use with caution due to toxicity).

  • Induction: Inject 20 µL of 2.5% formalin into the intraplantar surface of the right hind paw.

  • Observation: Immediately return the mouse to the chamber.

  • Scoring: Record the time (in seconds) spent licking, biting, or flinching the injected paw in 5-minute bins for 60 minutes.

Data Analysis & Interpretation

Separate data into two distinct phases:

  • Phase 1 (0–10 min): Represents direct activation of nociceptors (C-fibers).

  • Phase 2 (15–60 min): Represents central sensitization and inflammation.

Success Criteria: A statistically significant reduction in licking time during Phase 2 compared to vehicle indicates central analgesic efficacy typical of nAChR agonists.

Protocol B: Cognitive Efficacy (Novel Object Recognition)

Rationale: nAChR agonists improve working memory and attention. The Novel Object Recognition (NOR) task relies on the rodent's innate preference for novelty and requires no external motivation (food/shock), making it ideal for testing procognitive effects without confounding factors.

Experimental Workflow Diagram

NOR_Protocol Habituation Habituation (Day 1-2) Empty Arena Treatment Drug Admin (T minus 30 min) IP/SC Injection Habituation->Treatment Training Training Phase (T1) (Day 3) 2 Identical Objects Treatment->Training Delay Retention Interval (1h or 24h) Training->Delay Test Test Phase (T2) (Day 3/4) 1 Old + 1 New Object Delay->Test Analysis Calculate DI (New - Old) / Total Test->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) task to assess cognitive enhancement.

Step-by-Step Methodology
  • Habituation: Allow mice to explore the empty arena (40x40cm) for 10 minutes on two consecutive days.

  • Dosing: Administer 3-(Azetidin-3-yl)pyridazine HCl (0.003, 0.01, 0.03 mg/kg) 20–30 minutes before the Training Phase. Note: Doses for cognition are typically 10-fold lower than analgesic doses.

  • Training (T1): Place two identical objects (e.g., two red cubes) in the arena. Allow exploration for 10 minutes.

    • Exclusion: If a mouse explores <20 seconds total, exclude it.

  • Retention Interval: Return mouse to home cage for 1 hour (short-term memory) or 24 hours (long-term memory).

  • Test (T2): Place one "Familiar" object (red cube) and one "Novel" object (e.g., blue pyramid) in the arena. Record exploration for 5 minutes.

Calculation: Discrimination Index (DI)


  • Interpretation: A DI significantly > 0 indicates intact memory. Vehicle-treated mice may show a DI near 0 (chance) if the delay is long (24h). An effective cognitive enhancer will restore the DI to positive values (~0.3 – 0.5) even after a long delay or in deficit models (e.g., scopolamine-induced amnesia).

Safety & Toxicology: The Rotarod Test

Critical Requirement: nAChR agonists have a narrow therapeutic index. High doses cause tremors, ataxia, and seizures. You must validate that efficacy in the Formalin or NOR tests is not a false positive caused by sedation or motor impairment.

Protocol
  • Training: Train mice on an accelerating Rotarod (4 to 40 rpm over 5 minutes) until they can stay on for at least 60 seconds.

  • Testing: Administer the compound at the efficacious doses determined in Protocols A/B.

  • Measurement: Measure latency to fall at 15, 30, 60, and 120 minutes post-injection.

  • Cut-off: If latency to fall decreases by >30% compared to baseline, the dose is considered ataxic/toxic .

Data Summary Table: Expected Outcomes
ParameterVehicleLow Dose (0.01 mg/kg)High Dose (1.0 mg/kg)Interpretation
Formalin Flinches (Phase 2) High (~200s)No ChangeLow (~50s)Analgesic efficacy at higher doses.
NOR Discrimination Index ~0.1 (24h delay)~0.4 (Significant) ~0.1Cognitive enhancement at low doses (Hormetic effect).
Rotarod Latency 100%100%<50% (Ataxia) High doses compromise motor function; therapeutic window is likely 0.01–0.3 mg/kg.

References

  • Holladay, M. W., et al. (1998).[2] Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice.[3] Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802. Link

  • Sullivan, J. P., et al. (1996).[4] A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[4] Neuropharmacology, 35(6), 725-734.[4] Link

  • Rueter, L. E., et al. (2000). ABT-089: pharmacological properties of a novel cholinergic channel modulator for the potential treatment of cognitive disorders. CNS Drug Reviews, 6(4), 278-297. Link

  • BenchChem. (n.d.). 3-(Azetidin-3-yl)pyridazine Structure and Scaffold Morphing. BenchChem Chemical Database. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for azetidine-pyridazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Coupling Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because the coupling of azetidines (strained, secondary amines) with halopyridazines (electron-deficient, chelating electrophiles) is failing in your hands.

This is a deceptive reaction. On paper, it looks like a simple C-N bond formation. In the flask, it is a battle between ring strain (azetidine decomposition) and catalyst poisoning (pyridazine chelation).

Below is your adaptive guide to solving these issues, structured not as a textbook, but as a troubleshooting workflow.

Part 1: The Decision Matrix

Before you mix reagents, you must choose the correct kinetic pathway. Do not default to Buchwald-Hartwig if


 will suffice, and do not force 

on a deactivated system.

ReactionPathway Start Analyze Electrophile: Halopyridazine Substitution CheckPos Halogen Position? Start->CheckPos Pos36 3-halo or 6-halo (Alpha to Nitrogen) CheckPos->Pos36 High Reactivity Pos45 4-halo or 5-halo (Beta to Nitrogen) CheckPos->Pos45 Lower Reactivity CheckEW Electron Withdrawing Groups (EWG) Present on Ring? Pos36->CheckEW RouteB ROUTE B: Pd-Catalysis (Buchwald-Hartwig) Pos45->RouteB Usually requires Pd YesEWG Yes (e.g., -CN, -Cl, -CF3) CheckEW->YesEWG NoEWG No (e.g., -OMe, -Me, -H) CheckEW->NoEWG RouteA ROUTE A: SNAr (Nucleophilic Aromatic Substitution) YesEWG->RouteA NoEWG->RouteB

Figure 1: Strategic selection of reaction conditions based on pyridazine electronics. 3-halopyridazines are inherently more reactive to


 than 4-halo variants due to para-like resonance stabilization.

Part 2: Route A – The Protocol

Best for: 3,6-dichloropyridazine, 3-chloro-6-cyanopyridazine. The Trap: Azetidine polymerization at high temperatures.

Optimized Protocol
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

    • Why: These dipolar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
    • Why: You need a base to neutralize the HCl generated. DIPEA is preferred if solubility is an issue; Carbonate is preferred if the azetidine is acid-sensitive (buffers the solution).

  • Temperature: Start at 60°C . Do not exceed 100°C.

    • Why: Azetidines can undergo thermal ring-opening above 110°C in polar solvents.

Troubleshooting
SymptomDiagnosisCorrective Action
Low Conversion (<20%) The pyridazine is not electrophilic enough.Switch to Route B (Pd-catalysis). Do not just increase heat; you will destroy the azetidine.
New Polar Spot on TLC Azetidine ring opening (Hydrolysis).Ensure reagents are dry . Water acts as a competing nucleophile, opening the ring to form the amino-alcohol.
Product is an Oil/Gum Polymerization of azetidine.Reduce concentration (0.1 M). High concentration favors intermolecular polymerization.

Part 3: Route B – The Buchwald-Hartwig Protocol

Best for: Electron-rich pyridazines (e.g., 3-chloro-6-methoxypyridazine), 4-chloropyridazines. The Trap: Catalyst poisoning.[1] The N-N bond of pyridazine binds Palladium (


-mode), shutting down the cycle.
The Solution: Steric Bulk

You must use Bulky Biaryl Phosphine Ligands . These ligands are large enough to block the pyridazine nitrogen atoms from coordinating to the Pd center, forcing the reaction to proceed via the amine.

  • Primary Recommendation: BrettPhos or RuPhos .

  • Catalyst Source: Pd-G3 or G4 Precatalysts (e.g., BrettPhos Pd G4).

    • Why: Traditional Pd(OAc)2 requires reduction to Pd(0) in situ, during which the pyridazine can sequester the Pd. Precatalysts generate active Pd(0) immediately.

Optimized Protocol
  • Catalyst: BrettPhos Pd G4 (2–5 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) or

    
    .
    
    • Note: NaOtBu is faster but incompatible with esters/ketones. Use Carbonate for sensitive substrates.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 80–100°C.

CatalystPoisoning cluster_poison The Poisoning Pathway (Dead End) cluster_active The BrettPhos Pathway Pd Active Pd(0) Complex Pd-Pyridazine Chelate (Stable, Inactive) Pd->Complex Small Ligands (PPh3, dppf) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd->OxAdd Bulky Ligands (BrettPhos) Py Pyridazine (Substrate) Py->Complex Prod C-N Coupled Product OxAdd->Prod

Figure 2: Mechanism of catalyst deactivation. Small ligands allow the pyridazine N-N system to chelate Pd. Bulky ligands (BrettPhos) sterically occlude this interaction.

Part 4: Handling Azetidines (FAQs)

Q: My azetidine is an HCl salt. Can I just dump it in? A: No.

  • In

    
    :  You must add excess base (3.0 equiv DIPEA) to free-base it in situ.
    
  • In Pd-Catalysis: Free-basing in situ generates chloride ions, which can inhibit Pd catalysis.

  • Recommendation: Perform a free-base extraction (DCM/NaOH) before the coupling reaction to isolate the azetidine free base oil.

Q: I see a "double addition" product. What happened? A: If your pyridazine has two halogens (e.g., 3,6-dichloro), the azetidine is small enough to react twice.

  • Fix: Use a stoichiometric deficiency of azetidine (0.9 equiv) and lower the temperature to 40°C to isolate the mono-adduct.

Q: The reaction turns black immediately. A: This is "Pd black" precipitation. Your ligand is not stabilizing the Pd(0).

  • Fix: Switch to tBuXPhos or BrettPhos . Ensure your solvent is rigorously degassed (oxygen causes ligand oxidation, leading to Pd crash-out).

References & Further Reading

  • Mechanistic Insight on Pd-Catalysis with Heterocycles:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Context: Defines why bulky ligands are essential for preventing heterocycle poisoning.

  • Azetidine Stability & Synthesis:

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

    • Context: Detailed review of ring-opening sensitivities.

  • Process Chemistry of Chloropyridazines:

    • Dunn, P. et al. (Pfizer). (2011).[2][3] "Preparation of 3-aminopyridazines." Organic Process Research & Development.

    • Context: Industrial scale handling of pyridazine aminations.

  • Micellar Catalysis (

    
     Alternative): 
    
    • Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Couplings in Water at Room Temperature." Aldrichimica Acta.

Sources

Degradation of 3-(Azetidin-3-yl)pyridazine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-(Azetidin-3-yl)pyridazine Hydrochloride

Introduction: The Stability Paradox

Welcome to the technical guide for 3-(Azetidin-3-yl)pyridazine hydrochloride . As a researcher utilizing this building block, you are managing a molecule that balances two distinct chemical behaviors: the high ring strain of the azetidine (~25 kcal/mol) and the electron-deficiency of the pyridazine ring.

While the hydrochloride salt form stabilizes the azetidine amine by protonation, placing this compound into solution introduces risks of ring-opening, dimerization, and oxidation. This guide provides the mechanistic insights and protocols necessary to maintain the integrity of your material.

Module 1: pH-Dependent Instability (The Azetidine Factor)

The Issue: Users often report the formation of insoluble precipitates or "gums" when neutralizing the salt for coupling reactions, or the appearance of new polar peaks in LC-MS during workups.

The Mechanism: The azetidine ring is kinetically stable but thermodynamically strained. In its HCl salt form, the nitrogen is protonated (


), rendering it non-nucleophilic and resistant to ring opening.
However, upon neutralization (pH > 8), the free secondary amine becomes a potent nucleophile. Because azetidines are strained, they are susceptible to:
  • Dimerization/Oligomerization: The free amine of one molecule attacks the

    
    -carbon of another, relieving ring strain via ring-opening alkylation.
    
  • Hydrolysis: In strong aqueous bases, hydroxide ions can attack the ring, leading to ring-opening to form acyclic amino alcohols.

Troubleshooting Protocol: pH Management

Observation Probable Cause Corrective Action
Precipitation at pH > 8 Self-polymerization of the free base.Do not store as a free base. Perform "free-basing" in situ only in the presence of the electrophile (coupling partner).
New Polar Peak (+18 Da) Hydrolytic ring opening (Water addition).Avoid aqueous bases (NaOH/KOH). Use non-nucleophilic organic bases (DIPEA, Et3N) in anhydrous solvents.
Loss of Material Volatility of free base (sublimation).Keep temperature < 30°C when solvent stripping the free base.

Visualizing the Degradation Pathway

AzetidineDegradation Salt HCl Salt Form (Stable, Protonated) FreeBase Free Base (Reactive Nucleophile) Salt->FreeBase Neutralization (pH > 8) Dimer Dimer/Oligomer (Ring Opening Polymerization) FreeBase->Dimer High Conc. (>0.1M) Self-Reaction Hydrolysis Acyclic Amino Alcohol (Hydrolytic Ring Opening) FreeBase->Hydrolysis Aqueous Base (OH-)

Figure 1: The degradation cascade triggered by neutralization. The protonated salt is the safe storage form.

Module 2: Oxidative & Photolytic Stress (The Pyridazine Factor)

The Issue: Appearance of impurities with a mass shift of +16 Da (M+16) or sample yellowing/browning over time.

The Mechanism: Pyridazines are electron-deficient diazines. While generally more stable than free-amine azetidines, the pyridazine nitrogens are susceptible to N-oxidation to form N-oxides, particularly in the presence of peroxides (common in aged ethers/THF) or under UV light exposure.

Troubleshooting Protocol: Environmental Control

  • Solvent Choice: Avoid using ethers (THF, Dioxane) that have not been tested for peroxides. Pyridazines can catalyze the decomposition of peroxides, oxidizing themselves in the process.

  • Light Protection: Pyridazine derivatives can be photosensitive. Store solid and solution samples in amber vials.

  • Degassing: For long-term solution storage (e.g., stock solutions), sparge with Argon/Nitrogen to remove dissolved oxygen.

Module 3: Analytical Troubleshooting (LC-MS Artifacts)

The Issue: You observe a mass peak corresponding to [M-H] or fragmentation in the LC-MS, leading you to believe the compound has degraded, yet NMR shows a clean spectrum.

The Mechanism: Azetidines are fragile under high-energy ionization conditions (In-Source Fragmentation). The ring strain can cause the azetidine ring to "blow apart" in the mass spectrometer source, showing fragments that do not exist in the actual solution.

Diagnostic Workflow

Troubleshooting Obs Observation: Low Purity by LC-MS Step1 Check UV Purity (254 nm) Obs->Step1 Decision1 UV Clean? Step1->Decision1 Hypothesis1 Artifact: In-Source Fragmentation Decision1->Hypothesis1 Yes Hypothesis2 Real Degradation Decision1->Hypothesis2 No True1 Yes False1 No Action1 Action: Lower Cone Voltage/Temp Run H-NMR to confirm Hypothesis1->Action1 Action2 Action: Check pH of diluent (Ensure Acidic) Hypothesis2->Action2

Figure 2: Distinguishing between real chemical degradation and analytical artifacts.

Frequently Asked Questions (FAQ)

Q1: Can I store the free base of 3-(Azetidin-3-yl)pyridazine? A: No. The free base is prone to dimerization due to ring strain. Always store it as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. If you must free-base it for a reaction, generate it in situ using a non-nucleophilic base (e.g., DIPEA) immediately before reaction.

Q2: My compound is hygroscopic. Does water degrade it? A: The HCl salt is hygroscopic but chemically stable in water if the pH remains acidic. However, absorption of water changes the effective molecular weight (weighing errors). Store in a desiccator. If the solid turns into a syrup, it has deliquesced; it can often be re-precipitated using dry diethyl ether or lyophilized.

Q3: What is the best solvent for NMR analysis? A: DMSO-d6 or D2O are preferred.

  • Note: In D2O, the amine protons will exchange and disappear.

  • Caution: Avoid CDCl3 if it is acidic (aged), as it may contain HCl traces, or basic (filtered through basic alumina), which could trigger instability.

Q4: I see a +16 Da peak. Is this an impurity? A: This is likely the Pyridazine N-oxide . This occurs if the sample was exposed to air/light for extended periods or dissolved in peroxide-containing solvents. This is an irreversible degradation product.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Detailed study on azetidine ring stability and pH dependence). [1]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (Review of azetidine ring strain and reactivity).

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (Overview of pyridazine physicochemical properties and stability).

  • BenchChem. 3-(Azetidin-3-yl)pyridazine hydrochloride Product Information. (General handling and structure confirmation).

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-(Azetidin-3-yl)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Azetidin-3-yl)pyridazine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide not just procedural steps, but a foundational understanding of the molecule's physicochemical properties to empower you to make informed decisions in your experiments.

Section 1: Understanding the Molecule - The 'Why' Behind Solubility Issues

Effective troubleshooting begins with understanding the compound's structure. 3-(Azetidin-3-yl)pyridazine hydrochloride is comprised of two key heterocyclic structures—pyridazine and azetidine—and is supplied as a hydrochloride salt. Each component plays a critical role in its behavior in solution.

  • The Pyridazine Ring: This is a six-membered aromatic ring containing two adjacent nitrogen atoms. The high dipole moment and hydrogen bonding capacity of the pyridazine ring generally contribute positively to aqueous solubility.[1] However, pyridazine itself is a weak base, and its properties can be significantly altered by substituents.[1][2]

  • The Azetidine Ring: A four-membered, non-planar nitrogenous heterocycle.[3] Its strained ring structure and sp3-rich character can enhance metabolic stability and, in many cases, solubility.[3] The nitrogen in the azetidine ring is basic and is a key site for protonation.

  • The Hydrochloride (HCl) Salt: The compound is supplied as a hydrochloride salt, meaning the basic nitrogen centers of the parent molecule have been protonated by hydrochloric acid. This is a common strategy to dramatically increase the aqueous solubility of basic drug candidates.[4][5][6]

The primary challenge arises from the fact that the solubility of a hydrochloride salt is fundamentally pH-dependent.[4][7] In acidic conditions (low pH), the molecule remains in its protonated, charged (salt) form, which is highly soluble in water. As the pH of the solution increases, the molecule can be deprotonated, converting back to its less soluble "free base" form, which may then precipitate out of solution.[8]

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered when working with 3-(Azetidin-3-yl)pyridazine hydrochloride.

Q1: My 3-(Azetidin-3-yl)pyridazine hydrochloride won't dissolve in neutral water (pH ~7.0). What should I do first?

This is the most frequently encountered issue and is expected behavior. The hydrochloride salt exhibits its highest solubility in an acidic environment. Neutral water may not be acidic enough to prevent the partial conversion of the salt to its less soluble free base.

Expert Recommendation: Do not assume the product is insoluble. Instead, focus on adjusting the pH of your solvent.

Q2: What is the best starting solvent for this compound?

For creating aqueous solutions for biological assays, the best starting solvent is a slightly acidic buffer.

  • Primary Choice: Sterile, deionized water with the pH adjusted downwards.

  • Secondary Choice: A common biological buffer such as a citrate buffer (pH 3-5) or an acetate buffer (pH 4-5.5). Avoid using phosphate-buffered saline (PBS) at pH 7.4 initially, as this will likely cause precipitation.

For creating a concentrated stock solution, organic solvents are often used.

  • Primary Organic Solvents: DMSO or DMF.

  • Secondary Organic Solvents: Ethanol or Methanol. Note that subsequent dilution of an organic stock into an aqueous buffer must be done carefully to avoid precipitation.

Q3: How do I properly adjust the pH to improve solubility in water?

The key is to lower the pH gradually while observing the solution.

Expert Recommendation: Use a dilute solution of a non-chloride acid. Using additional HCl can sometimes suppress solubility due to the "common ion effect," where an excess of chloride ions in the solution can reduce the dissolution of a chloride salt.[8][9][10][11]

  • Start with your suspension of the compound in water.

  • While stirring, add 0.1 M citric acid or 0.1 M acetic acid dropwise.

  • Monitor the solution for clarity. For most hydrochloride salts, achieving a pH between 4 and 5 is sufficient to ensure full dissolution.

Q4: Can I heat the solution or use sonication to help it dissolve?

Yes, applying energy can facilitate dissolution, but it should be done after pH adjustment and with caution.

  • Sonication: A water bath sonicator is an excellent tool to break up solid aggregates and accelerate the rate of dissolution. It is the preferred first step.

  • Heating: Gentle warming to 37-40°C can increase the solubility.[5][12] However, be aware of the compound's stability. While pyridazine and azetidine moieties are generally stable, prolonged exposure to high temperatures should be avoided. Always check the product's technical data sheet for thermal stability information.

Q5: My compound dissolved after acidification, but it crashed out when I added it to my cell culture media at pH 7.4. What happened?

This is a classic example of pH-dependent precipitation. Your acidic, concentrated stock solution was rapidly neutralized by the buffered cell culture media, causing the compound to convert to its free base and precipitate.

Expert Recommendation: To avoid this, lower the final concentration of the compound in the media. The solubility at pH 7.4 is not zero, but it is low. By ensuring the final concentration is below the solubility limit at that pH, the compound will remain in solution. You may need to perform a serial dilution of your stock before adding it to the final assay plate.

Section 3: Standard Operating Protocol: Preparing a 10 mM Aqueous Stock Solution

This protocol provides a reliable method for preparing a standardized aqueous stock solution.

Materials:

  • 3-(Azetidin-3-yl)pyridazine hydrochloride (e.g., MW: 171.63 g/mol for the monohydrochloride)

  • Sterile, deionized water

  • 0.1 M Citric Acid solution

  • Calibrated pH meter

  • Vortex mixer and/or water bath sonicator

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Mass: For 1 mL of a 10 mM solution, weigh out 1.72 mg of the compound.

  • Initial Suspension: Add the weighed compound to a sterile vial. Add 950 µL of sterile, deionized water. The compound will likely form a fine white suspension.

  • pH Adjustment: While stirring or vortexing, add the 0.1 M citric acid solution dropwise (typically 10-30 µL).

  • Promote Dissolution: After the initial acid addition, vortex the solution vigorously for 30 seconds. If solids remain, place the vial in a water bath sonicator for 5-10 minutes.

  • Verify pH and Clarity: Check the solution to ensure it is completely clear. Use a calibrated micro-pH probe to confirm the final pH is between 4.0 and 5.0. If needed, add another drop of acid.

  • Final Volume Adjustment (q.s.): Add sterile, deionized water to reach the final desired volume of 1 mL.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Section 4: Data & Visualizations
Table 1: General Solubility Profile of 3-(Azetidin-3-yl)pyridazine Hydrochloride
SolventPredicted SolubilityComments
Water (pH 7.0)Poor (<1 mg/mL)Forms the less soluble free base.
Aqueous Acid (pH < 5.0)High (>10 mg/mL)The protonated salt form is highly soluble.[4]
PBS (pH 7.4)PoorThe neutral pH and presence of salts can lead to precipitation.
DMSOHigh (>20 mg/mL)A common solvent for creating high-concentration stocks.
EthanolModerateCan be used as a solvent or co-solvent.

Note: These are estimated values based on the chemical properties of hydrochloride salts and parent moieties. Empirical testing is required for precise determination.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process for resolving solubility issues.

G start Start: Poor Solubility Observed check_solvent Is the solvent aqueous (water, buffer)? start->check_solvent use_aqueous Action: For biological use, start with an aqueous solvent. check_solvent->use_aqueous No check_ph Action: Check solution pH check_solvent->check_ph Yes use_aqueous->check_ph ph_low Is pH < 5.5? check_ph->ph_low lower_ph Action: Lower pH with non-chloride acid (e.g., 0.1M Citric Acid). Avoid excess HCl. ph_low->lower_ph No add_energy Action: Sonicate and/or gently warm (to 37-40°C). ph_low->add_energy Yes lower_ph->add_energy still_insoluble Still insoluble? add_energy->still_insoluble consider_cosolvent Advanced: Consider co-solvent system (e.g., Water/DMSO <5%). still_insoluble->consider_cosolvent Yes success Success: Compound Dissolved still_insoluble->success No consider_cosolvent->success Soluble fail Issue Persists: Contact Technical Support. Consider compound purity analysis. consider_cosolvent->fail Still Insoluble

Caption: Troubleshooting workflow for solubilizing 3-(Azetidin-3-yl)pyridazine hydrochloride.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the expected pKa of 3-(Azetidin-3-yl)pyridazine? A: While an exact experimental pKa for this specific molecule is not readily published, we can make an educated estimation. The pyridazine ring itself is weakly basic (pKa ≈ 2.0)[1], while the azetidine nitrogen is more basic. The overall basicity will be driven by the azetidine nitrogen, likely resulting in a pKa in the range of 7.0-9.0, which is typical for secondary amines in such structures. This confirms that at physiological pH (7.4), a significant portion of the molecule will exist as the neutral free base, explaining its low solubility.

Q: Is the compound stable in strongly acidic or basic solutions? A: The compound is most stable in mildly acidic solutions (pH 3-6). While strong acid is used to form the salt, prolonged storage in highly acidic conditions (pH < 2) could potentially lead to degradation of the strained azetidine ring over time.[13] Strongly basic conditions (pH > 10) should be avoided as they will cause complete conversion to the free base and may promote other degradation pathways.

Q: Can I prepare a stock solution in PBS (pH 7.4)? A: It is strongly discouraged to prepare a concentrated stock solution in PBS at pH 7.4. You will likely observe immediate and significant precipitation. Any dissolution in PBS should only be attempted at very low (micromolar) final concentrations.

Q: How should I properly store my stock solutions? A: For long-term stability, aqueous stock solutions should be stored at -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles. DMSO stocks are also best stored at -80°C. Before use, thaw the aliquot completely and bring it to room temperature.

References
  • Jaffari, Z., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Kavitha, S., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Pyridazine. Available at: [Link]

  • Hsieh, Y. L., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Singh, A. K., & Parle, A. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. DocPlayer. Available at: [Link]

  • Van den Mooter, G. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]

  • Choudhary, A. (2015). Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Pharmaguideline. Available at: [Link]

  • University of Wisconsin-Madison. (2023). Preparation of Standard HCl Solution. UW-Madison Chemistry Department. Available at: [Link]

  • The Chemistry Solution. (2023). How to Make a 0.1M HCl Solution (Hydrochloric acid). YouTube. Available at: [Link]

  • Unknown. (n.d.). Preparing 1L of 1M HCl Solution. Scribd. Available at: [Link]

  • Reddy, T. R., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Miller, D. A., et al. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • PubChem. (n.d.). Azetidin-3-yl acetate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Varasteh, S., et al. (2017). Salt selection to improve the dissolution of a poorly water-soluble drug. British Journal of Pharmacy. Available at: [Link]

  • Hsieh, Y. L., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). A method for the preparation of the hydrochloride salt from the duloxetine base.
  • He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Organic Letters. Available at: [Link]

  • Teychené, S., & Fougères, R. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Organic Process Research & Development. Available at: [Link]

  • Reddy, T. R., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Teychené, S., & Fougères, R. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available at: [Link]

  • Avinash, V. (2021). A Comprehensive Review on Salt Selection: A Pharmaceutical Preformulation Aspect. World Journal of Pharmaceutical Research. Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]

  • PubChemLite. (n.d.). 3-(azetidin-3-yl)pyridine dihydrochloride. Available at: [Link]

  • Unknown. (n.d.). Pyridazine Derivatives. University of Technology, Iraq. Available at: [Link]

  • Sadek, M., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

Sources

Overcoming off-target effects of azetidinyl pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Pyridazine Series | Technical Guide

Welcome to the technical support center for the A-Z Pyridazine series of small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming potential off-target effects associated with this chemical class. As Senior Application Scientists, we have compiled this resource based on in-house data and field-proven insights to ensure your experiments are robust and your results are reliable.

Introduction to Azetidinyl Pyridazines

The azetidinyl pyridazine scaffold represents a promising class of kinase inhibitors. The pyridazine core is a well-established hinge-binding motif, while the azetidine moiety is often incorporated to enhance solubility, permeability, and metabolic stability, while also providing a vector for further chemical modification. While these compounds are designed for high potency and selectivity, off-target interactions can occur, leading to ambiguous results or cellular toxicity. This guide will help you identify, understand, and mitigate these effects.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with azetidinyl pyridazines.

Q1: We are observing a significant drop in cell viability at concentrations where we don't expect to see on-target toxicity. What could be the cause?

A1: This is a classic sign of an off-target effect. While the primary target of your azetidinyl pyridazine may not be involved in cell viability pathways, the compound could be interacting with other proteins that are. Common culprits for kinase inhibitors include, but are not limited to, off-target kinases essential for cell survival (e.g., CDK family members), ion channels, or even mitochondrial proteins. A crucial first step is to perform a comprehensive kinase selectivity profile to identify unintended targets. Additionally, consider running a broader panel for non-kinase targets, such as the CEREP-8 panel, which includes common G-protein coupled receptors (GPCRs), ion channels, and transporters.

Q2: Our compound shows promising activity in biochemical assays, but this doesn't translate to the expected phenotype in cell-based assays. Why the discrepancy?

A2: This is a common challenge in drug discovery and can be due to several factors:

  • Poor Cell Permeability: The azetidine group generally improves solubility, but overall compound properties might still limit its ability to cross the cell membrane effectively.

  • Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

  • Rapid Metabolism: The compound may be quickly metabolized within the cell to an inactive form.

  • Off-Target Engagement: The compound might be engaging with a highly abundant off-target protein in the cell, reducing the free concentration available to bind to your intended target.

To troubleshoot this, we recommend performing a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that your compound is binding to its intended target within the cell at the concentrations used in your phenotypic assays.

Q3: How can we proactively design azetidinyl pyridazines with a better selectivity profile from the start?

A3: This is a key question for medicinal chemists. While our application scientists focus on the use of existing compounds, we can share some general principles from the field of medicinal chemistry. Structure-activity relationship (SAR) studies are crucial. By systematically modifying the parts of the molecule that are not essential for binding to the primary target, you can often "tune out" off-target interactions. For example, modifying solvent-exposed regions of the molecule can disrupt binding to off-target proteins without affecting on-target potency. Computational approaches, such as molecular docking against a panel of known off-target kinases, can also help to prioritize which compounds to synthesize.

Troubleshooting Guides: From Identification to Mitigation

This section provides detailed, step-by-step guidance on how to systematically troubleshoot off-target effects.

Guide 1: Confirming and Deconvoluting Off-Target Effects

If you suspect an off-target effect is responsible for your observations, a systematic approach is needed to identify the unintended target(s).

Experimental Workflow: Identifying Off-Target Liabilities

graph TD; A[Start: Unexpected Phenotype Observed] --> B{Is there evidence of on-target engagement in cells?}; B -- No --> C[Perform Target Engagement Assay (e.g., CETSA, NanoBRET)]; B -- Yes --> D{Have you run a broad kinase selectivity screen?}; D -- No --> E[Run a Broad Kinase Panel (e.g., KinomeScan, DiscoverX)]; D -- Yes --> F{Were off-targets identified?}; F -- No --> G[Consider Non-Kinase Targets (e.g., CEREP-8 Panel)]; F -- Yes --> H[Validate Off-Targets with Orthogonal Assays]; C --> I[Troubleshoot Compound Delivery/Stability]; E --> F; G --> H; H --> J[Develop a Strategy to Mitigate Off-Target Effect];

Caption: Workflow for identifying off-target liabilities.

Step-by-Step Protocol: Kinase Selectivity Profiling using a Competition Binding Assay

  • Compound Preparation: Prepare a stock solution of your azetidinyl pyridazine in 100% DMSO. Create a dilution series to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).

  • Assay Plate Preparation: Use a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™). This technology utilizes a competition binding assay where your compound competes with a tagged ligand for binding to a panel of kinases.

  • Incubation: Incubate your compound with the kinase-tagged phage and the immobilized ligand according to the manufacturer's protocol.

  • Washing and Elution: After incubation, wash the plate to remove non-specific binders. Then, elute the bound phage.

  • Quantification: Quantify the amount of bound phage, typically using qPCR. The amount of phage detected is inversely proportional to the binding affinity of your compound to the kinase.

  • Data Analysis: The results are often expressed as a percentage of control. A lower percentage indicates stronger binding. A common threshold for a significant off-target interaction is >90% inhibition at a given concentration (e.g., 1 µM).

Data Interpretation:

Kinase % Inhibition @ 1µM Interpretation Recommendation
Target Kinase99%High on-target potencyProceed
Off-Target Kinase A95%Significant off-target bindingValidate with orthogonal assay
Off-Target Kinase B60%Moderate off-target bindingMonitor, may not be physiologically relevant
Off-Target Kinase C10%No significant bindingNo further action needed
Guide 2: Mitigating Off-Target Effects through Experimental Design

Once an off-target has been identified and validated, you can use several strategies to design experiments that isolate the on-target effects.

Strategy 1: Use a Structurally Unrelated "Tool" Compound

If your primary target is well-validated, there may be other known inhibitors with a different chemical scaffold.

  • Rationale: If you can reproduce the same phenotype with two structurally different inhibitors of the same target, it is much more likely that the phenotype is due to the on-target effect.

  • Experimental Design:

    • Select a "tool" compound that is known to be a potent and selective inhibitor of your target but does not share the azetidinyl pyridazine scaffold.

    • Perform dose-response experiments with both your compound and the tool compound in your key phenotypic assays.

    • If both compounds produce the same effect at concentrations consistent with their on-target potencies, you can be more confident in your results.

Strategy 2: The "Rescue" Experiment

This is a powerful technique to confirm that your observed phenotype is due to the inhibition of your target kinase.

Signaling Pathway Logic for a Rescue Experiment

Caption: Logic of a rescue experiment to confirm on-target effects.

  • Rationale: By introducing a version of your target kinase that is mutated to be resistant to your compound, you can determine if the observed phenotype is reversed.

  • Experimental Protocol:

    • Identify the gatekeeper residue: This is a common mutation to confer resistance to kinase inhibitors.

    • Create a resistant mutant: Use site-directed mutagenesis to create a plasmid expressing your target kinase with the gatekeeper mutation.

    • Transfect cells: Introduce the plasmid for the resistant mutant into your cell line of interest.

    • Treat with your compound: Treat both the wild-type and the mutant-expressing cells with your azetidinyl pyridazine.

    • Assess the phenotype: If the phenotype is "rescued" (i.e., reversed or prevented) in the cells expressing the mutant kinase, this is strong evidence for an on-target effect.

References

  • Title: Off-target effects of kinase inhibitors. Source: Nature Reviews Cancer URL: [Link]

  • Title: The role of drug transporters in drug disposition, drug-drug interactions and drug toxicity. Source: The AAPS Journal URL: [Link]

  • Title: The role of the gatekeeper residue in the development of resistance to kinase inhibitors. Source: Nature Reviews Cancer URL: [Link]

Technical Support Center: Handling Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azetidine Compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and highly valuable four-membered heterocycles. Azetidines are privileged motifs in medicinal chemistry, but their inherent ring strain presents specific challenges in synthesis, purification, and handling.[1][2][3][4] This resource provides in-depth troubleshooting guides and FAQs to address the common pitfalls you may encounter during your experiments.

Section 1: Synthesis & Reaction Troubleshooting

The construction of the strained azetidine ring is often the first major hurdle for researchers.[4][5] This section addresses common issues encountered during synthetic steps.

FAQ 1: My intramolecular cyclization to form an azetidine is giving consistently low yields. What are the likely causes and solutions?

Answer: Low yields in azetidine ring-closure reactions are a frequent problem, typically stemming from the high activation energy required to form the strained four-membered ring.[5][6] The primary culprits are often competing side reactions or suboptimal reaction conditions.

Causality & Field-Proven Insights:

  • Ring Strain: The azetidine ring possesses significant strain energy (approx. 25.4 kcal/mol), making its formation thermodynamically and kinetically less favorable than larger rings or intermolecular reactions.[3][6]

  • Competing Reactions: Intermolecular reactions, such as polymerization or dimerization, can easily outcompete the desired intramolecular cyclization, especially at high concentrations.[5] Elimination is another common side reaction.[5]

  • Leaving Group Efficiency: The SN2 cyclization requires a highly efficient leaving group. A poor leaving group will slow the rate of ring closure, allowing side reactions to dominate.[6]

Troubleshooting Protocol: Improving Low Yields
  • Reaction Concentration: This is the most critical parameter. Intramolecular reactions are favored at high dilution.

    • Action: Decrease the concentration of your substrate to 0.01 M or lower. This physically separates the precursor molecules, minimizing intermolecular side reactions.[6]

  • Leaving Group Activation: If your precursor is a γ-amino alcohol, the hydroxyl group must be converted into a better leaving group.

    • Action: Convert the alcohol to a tosylate (Ts), mesylate (Ms), or triflate (Tf) group. Tosylates and mesylates are commonly used and effective.[4][5]

  • Base Selection: The choice of base is crucial for the final ring-closing deprotonation and SN2 reaction.

    • Action: For N-deprotonation, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often effective. For cyclizations involving mesylates, a strong base like DBU can be used to induce ring closure after mesylation.[6]

  • Temperature Control: While some reactions require heat, prolonged heating can promote decomposition and polymerization.[5]

    • Action: Attempt the cyclization at room temperature first. If the reaction is too slow, gently warm it, monitoring carefully for byproduct formation by TLC or LC-MS. Microwave irradiation can sometimes provide rapid, localized heating that favors the desired product over decomposition pathways.[5]

Workflow for Troubleshooting Low Azetidine Synthesis Yield ```dot

G start Low Yield in Azetidine Synthesis concentration Is reaction concentration ≤ 0.01 M? start->concentration adjust_conc Action: Decrease concentration to <0.01 M concentration->adjust_conc No leaving_group Is the leaving group highly efficient (e.g., OTs, OMs)? concentration->leaving_group Yes adjust_conc->concentration activate_lg Action: Convert -OH to a better leaving group (e.g., OMs, OTs) leaving_group->activate_lg No base_check Is the base appropriate (strong, non-nucleophilic)? leaving_group->base_check Yes activate_lg->leaving_group change_base Action: Screen alternative bases (e.g., NaH, KOtBu, DBU) base_check->change_base No temp_check Is reaction temperature optimized? base_check->temp_check Yes change_base->base_check adjust_temp Action: Attempt at RT or use controlled heating (Microwave) temp_check->adjust_temp No success Yield Improved temp_check->success Yes adjust_temp->temp_check

Caption: Acid-catalyzed ring-opening of azetidine on a silica gel surface.

Stationary Phase Acidity Best For Potential Issues
Standard Silica Gel AcidicRobust, non-basic compounds.Causes degradation of acid-sensitive azetidines. [6]
Deactivated Silica Gel NeutralMost azetidine compounds.Requires pre-treatment with a base (e.g., Et₃N).
Basic Alumina BasicAcid-sensitive compounds.Can degrade base-sensitive functional groups.
Florisil Weakly AcidicMildly acid-sensitive compounds.Lower resolving power than silica for some mixtures.

Table 1. Comparison of common stationary phases for azetidine purification.

Section 3: Stability, Storage, and Handling

The long-term integrity of your azetidine compound depends on proper storage and handling. Their inherent reactivity makes them more sensitive than their larger-ring counterparts.

FAQ 4: I stored my purified azetidine in a chloroform-d solution for NMR analysis, and the next day I saw new peaks indicating decomposition. Why did this happen?

Answer: This is a known issue, particularly with electron-rich or otherwise activated azetidines. [7]Chloroform, especially if not freshly distilled or if it's been exposed to light and air, can contain trace amounts of hydrochloric acid (HCl) and phosgene. The HCl can catalyze ring-opening, as discussed previously. [7][8] Preventative Measures:

  • Use Neutral Solvents: For NMR and storage, use neutral, aprotic solvents like benzene-d₆, toluene-d₈, or acetone-d₆. If you must use chloroform-d, use a fresh ampule or pass it through a small plug of basic alumina immediately before use to remove acidic impurities.

  • Analyze Promptly: Do not leave sensitive compounds in solution for extended periods. Prepare the sample, acquire the data, and then recover the compound by evaporating the solvent.

FAQ 5: What are the recommended general storage conditions for azetidine compounds?

Answer: The optimal storage conditions depend on the specific compound's properties (e.g., presence of protecting groups, other functional groups), but general best practices should always be followed.

Parameter Recommendation Rationale
Temperature -20°C or below. [9][10]Low temperatures slow the rate of all potential degradation pathways, including polymerization and ring-opening. [10]
Atmosphere Inert (Argon or Nitrogen). Prevents oxidation and reaction with atmospheric moisture, which can initiate hydrolysis or other side reactions.
Container Tightly sealed amber glass vial. Protects from light, which can catalyze degradation, and prevents entry of air and moisture. [11][12]
Form Solid/Neat Oil (Solvent-Free). Storing as a solid or neat oil is preferable to long-term storage in solution, which can facilitate solvolysis or other degradation pathways. [13]

Table 2. Recommended storage conditions for azetidine compounds.

Section 4: Safety Precautions

Azetidines, particularly the parent compound and simple alkyl derivatives, are reactive and require careful handling.

FAQ 6: What are the primary safety hazards associated with azetidines?

Answer: Unsubstituted azetidine is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage. [11][12]It is also harmful if swallowed. [12]Always consult the Safety Data Sheet (SDS) for the specific azetidine derivative you are handling.

Key Hazards:

  • Flammability: Low molecular weight azetidines have low flash points and their vapors can form explosive mixtures with air. [11][12]Keep away from all ignition sources. [11][12]* Corrosivity: Azetidines are amines and are corrosive. They can cause severe burns to skin and eyes upon contact. [11][12]* Inhalation Hazard: Vapors can be harmful. Always handle in a well-ventilated fume hood. [9]

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Safety goggles with side shields or a face shield. [9]* Hand Protection: Chemical-resistant gloves (e.g., nitrile). [9]* Body Protection: Flame-retardant lab coat. [9]* Respiratory Protection: Use in a certified chemical fume hood. A respirator may be required for large spills or poor ventilation. [12] Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. [11][12]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [11]* Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. [12]Evacuate the area for large spills.

References
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Request PDF. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
  • Chemos GmbH&Co.KG. (2020).
  • MedChemExpress. (n.d.). Azetidine-3-carboxylic acid-SDS.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Apollo Scientific. (2023).
  • UHP. (n.d.). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.
  • Apollo Scientific. (2023).
  • Legrand, M., et al. (2011). Stability of Azacitidine in Sterile Water for Injection. The Canadian Journal of Hospital Pharmacy.
  • Gleede, T., & Reisman, L. (2019).
  • Bott, T. M., & West, F. G. (2012).
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives.
  • Jones, C. W., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University.
  • Selleck Chemicals. (n.d.). Azetidine-2-carboxylic acid | CAS 2517-04-6.
  • Reisman, L., et al. (2018). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. RSC Publishing.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • Jones, C. W., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules.
  • BenchChem. (2025). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • NotDijkstra. (2015). Mechanism for synthesising azetidine. Chemistry Stack Exchange.

Sources

Technical Support Center: Stereochemical Integrity in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral azetidines. The inherent ring strain and unique reactivity of the azetidine scaffold make it a valuable motif in medicinal chemistry, but also present significant challenges in maintaining stereochemical integrity.[1][2]

This guide provides in-depth, troubleshooting-focused answers to common problems encountered during synthesis, moving beyond simple protocols to explain the underlying mechanisms of racemization and offering field-proven strategies to prevent it.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Racemization During Intramolecular Cyclization (SN2 Pathway)

Question: "I'm synthesizing a C2-substituted azetidine via intramolecular cyclization of a γ-amino alcohol derivative. My starting material is enantiopure, but my final azetidine product shows significant racemization (low e.e.). What's going wrong?"

Answer: This is a classic and often frustrating problem. While the intramolecular SN2 reaction is a go-to method for forming the azetidine ring, several factors can compromise the stereochemical outcome at the carbon bearing the leaving group.

Core Problem: Competing Reactions & Loss of Stereochemical Information

The desired reaction is a clean backside attack by the nitrogen nucleophile on the electrophilic carbon, leading to inversion of configuration as expected in an SN2 reaction. Racemization occurs when reaction conditions allow for pathways that either scramble the stereocenter before cyclization or involve non-stereospecific intermediates.

Troubleshooting Checklist & Solutions:

  • Leaving Group Efficiency: A poor leaving group is a primary culprit. If the leaving group is slow to depart, competing side reactions, such as elimination or intermolecular reactions, can occur. More critically, conditions that are harsh enough to force a poor leaving group to react may also promote racemization through SN1-like mechanisms or enolate formation if an adjacent carbonyl is present.

    • Solution: Switch to a more reactive leaving group. Mesylates (Ms) and tosylates (Ts) are standard, but triflates (Tf) are significantly more reactive and can often facilitate cyclization at lower temperatures, minimizing side reactions.

  • Base Strength and Steric Hindrance: The choice of base is critical. A base that is too strong or sterically unhindered can cause epimerization, especially at a carbon alpha to a carbonyl or other acidifying group.[3] For instance, deprotonation can lead to the formation of a planar enolate, which loses its stereochemical information. Subsequent cyclization would then yield a racemic or diastereomeric mixture.

    • Solution: Use a non-nucleophilic, sterically hindered base just strong enough to deprotonate the amine nucleophile without affecting other protons. Bases like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often effective.[4] If epimerization is still an issue, consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, which may require slightly higher temperatures but are less likely to cause unwanted deprotonation.

  • Reaction Temperature and Time: Higher temperatures provide the activation energy for undesirable racemization pathways.[3] Prolonged reaction times increase the exposure of your chiral intermediate and product to potentially racemizing conditions.

    • Solution: Optimize for the lowest possible temperature and shortest reaction time. This is often enabled by using a better leaving group. Monitor the reaction closely by TLC or LCMS to avoid unnecessary heating after completion.

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions but can sometimes stabilize charged, SN1-like intermediates that can lead to racemization.

    • Solution: Screen different solvents. While less common for this cyclization, less polar solvents like THF or dioxane might disfavor racemization pathways.[5]

Visualizing the Problem: SN2 vs. Racemization Pathway

G cluster_0 Desired SN2 Pathway (Inversion) cluster_1 Undesired Racemization Pathway (e.g., via Enolate) A Chiral Precursor (R-configuration) B Intramolecular Backside Attack A->B Base C Enantiopure Azetidine (S-configuration) B->C LG- departs D Chiral Precursor (R-configuration) E α-Deprotonation (Strong/Wrong Base) D->E F Achiral Enolate (Planar Intermediate) E->F G Cyclization F->G H Racemic Azetidine (R/S Mixture) G->H

Caption: Competing pathways in azetidine ring formation.

2. Stereocontrol in Mitsunobu Cyclizations

Question: "I am using an intramolecular Mitsunobu reaction to form the azetidine ring from a γ-amino alcohol. I'm getting inversion of stereochemistry as expected, but my enantiomeric excess (e.e.) is lower than anticipated. Why?"

Answer: The Mitsunobu reaction is a powerful tool for achieving clean inversion of stereochemistry at a secondary alcohol center.[6][7][8] However, subtle factors in the complex reaction mechanism can lead to erosion of stereochemical purity.

Core Problem: Mechanism Complexity and Side Reactions

The reaction proceeds via the activation of the alcohol with a phosphine-azodicarboxylate adduct.[6] The intramolecular SN2 displacement by the nitrogen nucleophile must be efficient and irreversible.

Troubleshooting Checklist & Solutions:

  • Purity of Reagents: The azodicarboxylates (DEAD, DIAD) can degrade over time, and triphenylphosphine can oxidize. Impurities can lead to side reactions that may not be stereospecific.

    • Solution: Use freshly opened or purified reagents. Triphenylphosphine can be recrystallized, and DEAD/DIAD should be stored properly under inert gas.

  • Order of Addition & Temperature Control: The initial steps of the Mitsunobu mechanism involve the formation of a betaine intermediate.[6] The order and rate of addition of reagents, along with strict temperature control, are crucial for ensuring the desired pathway is dominant.

    • Solution: A standard, reliable protocol involves dissolving the amino alcohol and triphenylphosphine in a suitable solvent (like THF) and cooling to 0 °C or lower before the slow, dropwise addition of the azodicarboxylate (e.g., DIAD).[6][9][10] This minimizes the formation of undesired side products.

  • Acidity of the Nucleophile (pKa): The nitrogen nucleophile (in this case, the amine or a protected form like a sulfonamide) must be sufficiently acidic to protonate the betaine intermediate. If the pKa of the N-H bond is too high (generally >13), the reaction can stall or follow alternative pathways where the deprotonated azodicarboxylate acts as a nucleophile, leading to side products and potentially racemization.[6][7]

    • Solution: If using a simple amine, ensure the conditions favor its nucleophilicity. Often, the amine is protected with an electron-withdrawing group (e.g., nosyl, tosyl) which increases the acidity of the N-H bond, making it a better participant in the Mitsunobu reaction.

  • Steric Hindrance: Significant steric bulk around the alcohol or the amine can hinder the intramolecular SN2 displacement, slowing the reaction and allowing more time for potential side reactions or decomposition of activated intermediates.

    • Solution: While difficult to change the substrate, ensure all other parameters (reagents, temperature, concentration) are optimized to favor the cyclization. In some cases, a different synthetic strategy may be required for exceptionally hindered systems.

Experimental Protocol: Optimized Intramolecular Mitsunobu Cyclization

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the enantiopure γ-amino alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF to a concentration of 0.05 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly, add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.

  • Workup & Purification: Upon completion, concentrate the reaction mixture. The crude product can be purified via column chromatography. Note that triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproducts can be challenging to remove. Specialized purification techniques may be necessary.

3. The Role of Protecting Groups in Preventing Racemization

Question: "Does the choice of the nitrogen protecting group affect the stereochemical outcome of my azetidine synthesis?"

Answer: Absolutely. The nitrogen protecting group is not just a passive placeholder; it plays a crucial role in modulating the reactivity of the nitrogen nucleophile and can directly influence the stereochemical integrity of the synthesis.[11]

Core Problem: Electronic and Steric Influence of N-Substituents

Protecting groups alter the electronics and sterics of the nitrogen atom, which impacts its nucleophilicity, the acidity of any N-H protons, and even the conformational preferences of the acyclic precursor.

Key Considerations for Protecting Group Selection:

Protecting GroupKey Characteristics & Impact on StereochemistryBest For...
Tosyl (Ts) Strongly electron-withdrawing. Increases acidity of N-H protons, making it suitable for Mitsunobu reactions.[12] Stabilizes the final azetidine ring but can be difficult to remove.[13] Its rigidity can help pre-organize the precursor for cyclization.Reactions where a more acidic N-H is beneficial (e.g., Mitsunobu) and where harsh deprotection conditions are tolerable.
Boc (tert-Butoxycarbonyl) Electron-withdrawing but less so than sulfonyls. Provides good stability and is easily removed under acidic conditions.[11][14] Its bulk can influence the diastereoselectivity of reactions on the azetidine ring once formed.General synthesis where mild deprotection is required. It's a versatile choice for many intramolecular SN2 cyclizations.
Benzyl (Bn) Electron-donating (weakly). Increases the nucleophilicity of the nitrogen, which can be beneficial for SN2 cyclizations. However, it can be prone to side reactions and is typically removed by hydrogenation.Cases where enhanced nitrogen nucleophilicity is needed for cyclization and hydrogenolysis is a viable deprotection step.
Sulfinamide (e.g., Ellman's Auxiliary) Acts as a chiral auxiliary. This is a powerful strategy for de novo asymmetric synthesis. The sulfinamide group directs the stereoselective addition of a nucleophile to an imine, and then acts as an internal nucleophile for cyclization, creating the azetidine with high diastereoselectivity.[14][15][16]Building chiral azetidines from achiral starting materials. It provides excellent stereocontrol during the initial C-N bond formation and subsequent cyclization.[16]

Visualizing Chiral Auxiliary Control

G cluster_0 Stereocontrol using a Chiral Sulfinamide Auxiliary A Achiral Imine + Chiral Sulfinamide B Diastereoselective Addition of R-M A->B C Chiral Intermediate (Stereocenter Set) B->C D Intramolecular Cyclization C->D E Diastereomerically Pure Protected Azetidine D->E F Deprotection E->F G Enantiopure Azetidine F->G

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

This guide provides a starting point for troubleshooting common issues related to stereocontrol in azetidine synthesis. Successful synthesis relies on a deep understanding of reaction mechanisms and careful optimization of reaction parameters.

References
  • Vertex AI Search. (n.d.). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Retrieved February 20, 2026.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). Diastereoselective synthesis of an azetidine derivative via a chiral auxiliary. Retrieved February 20, 2026.
  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved February 20, 2026.
  • Google Books. (n.d.). Azetidine Synthesis. Retrieved February 20, 2026.
  • RSC Publishing. (2016, October 13). Recent advances in the chemistry of metallated azetidines. Retrieved February 20, 2026.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved February 20, 2026.
  • ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved February 20, 2026.
  • PMC. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved February 20, 2026.
  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved February 20, 2026.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved February 20, 2026.
  • Wiley Online Library. (n.d.). ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. Retrieved February 20, 2026.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved February 20, 2026.
  • The Royal Society of Chemistry. (2015, January 28). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Retrieved February 20, 2026.
  • PMC. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved February 20, 2026.
  • ACS Publications. (2024, March 6). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Retrieved February 20, 2026.
  • ACS Publications. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Retrieved February 20, 2026.
  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved February 20, 2026.
  • Journal of the American Chemical Society. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved February 20, 2026.
  • PMC. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity. Retrieved February 20, 2026.
  • Chemical Communications (RSC Publishing). (2015, February 18). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Retrieved February 20, 2026.
  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 20, 2026.
  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). Different reaction conditions for the ring transformation of aziridine anti-9. Retrieved February 20, 2026.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved February 20, 2026.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 20, 2026.
  • Benchchem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 20, 2026.
  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved February 20, 2026.
  • PMC. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved February 20, 2026.
  • Journal of the American Chemical Society. (2025, February 17).
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved February 20, 2026.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Retrieved February 20, 2026.
  • JOCPR. (2024, April 29). Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. Retrieved February 20, 2026.

Sources

Technical Support Center: HPLC Method Development for 3-(Azetidin-3-yl)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-(Azetidin-3-yl)pyridazine hydrochloride. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you, the researcher, to make informed decisions and effectively troubleshoot challenges. Given the unique physicochemical properties of this analyte—high polarity combined with basic functional groups—a systematic approach is crucial for success.

Section 1: Understanding the Analyte - The Key to a Robust Method

A successful method begins with a deep understanding of the molecule's behavior in a chromatographic system.

Q1: What are the critical physicochemical properties of 3-(Azetidin-3-yl)pyridazine hydrochloride that influence HPLC method development?

A1: Understanding the structure of 3-(Azetidin-3-yl)pyridazine hydrochloride is paramount. It is a small (M.W. ~171.6 g/mol for the monohydrochloride), highly polar molecule containing two key functional groups that dictate its chromatographic behavior[1]:

  • Azetidine Ring: This is a saturated, four-membered nitrogenous heterocycle. As a secondary amine, it is strongly basic with an estimated pKa in the 8-10 range. In its hydrochloride salt form, this group will be protonated and carry a positive charge at neutral and acidic pH.

  • Pyridazine Ring: This is an aromatic, six-membered diazine heterocycle. It is weakly basic, with a pKa around 2.3[2]. The nitrogen atoms contribute significantly to the molecule's high polarity and ability to act as a hydrogen bond acceptor[3].

These properties lead to two primary analytical challenges:

  • Poor Retention in Traditional Reversed-Phase (RP) HPLC: The molecule's high polarity means it has a low affinity for non-polar stationary phases (like C18) and will elute very early, often near the solvent front, if the mobile phase is not optimized[4].

  • Peak Tailing: The strongly basic azetidine moiety is prone to undesirable secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases. This is a leading cause of severe peak asymmetry (tailing)[5][6][7].

Section 2: Strategic Method Development Workflow

A logical, structured approach to method development saves time and resources. The following workflow is designed to efficiently identify optimal separation conditions.

MethodDevelopmentWorkflow cluster_0 Step 1: Mode & Column Selection cluster_1 Step 2: Mobile Phase Optimization cluster_2 Step 3: Initial Screening & Optimization Start Analyte Properties: Polar & Basic Mode Choose Chromatographic Mode Start->Mode RP Reversed-Phase (RP) (Recommended Start) Mode->RP High Robustness HILIC HILIC (Primary Alternative) Mode->HILIC High Polarity RP_Column Select RP Column: - Polar-Embedded (Amide) - PFP (F5) - Aqueous C18 (AQ) RP->RP_Column MP_pH Set Low pH (2.5 - 3.0) To Minimize Silanol Interaction RP_Column->MP_pH Buffer Select Volatile Buffer (e.g., 0.1% Formic Acid, 10-20mM Ammonium Formate) MP_pH->Buffer Organic Select Organic Modifier (Acetonitrile Preferred) Buffer->Organic Gradient Run Screening Gradient (e.g., 5-95% B) Organic->Gradient Evaluation Evaluate: - Retention - Peak Shape - Resolution Gradient->Evaluation Optimization Optimize Gradient, Temperature, Flow Rate Evaluation->Optimization Troubleshoot Troubleshoot if Needed (See Section 3) Evaluation->Troubleshoot

Caption: HPLC Method Development Workflow for 3-(Azetidin-3-yl)pyridazine HCl.

Step 1: Choosing the Right Chromatographic Mode & Column

Q2: Should I start with Reversed-Phase (RP) or HILIC for this compound?

A2: Start with Reversed-Phase (RP) chromatography. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for highly polar compounds, RP methods are generally more rugged, easier to transfer, and more familiar to a wider range of scientists. The key is to avoid traditional C18 columns, which will likely fail, and instead select a modern RP column specifically designed for polar analytes. If retention remains insufficient even on a specialized RP column with a highly aqueous mobile phase, then HILIC is the logical next step[8][9].

Q3: Which specific reversed-phase columns are recommended?

A3: The goal is to select a stationary phase that both retains the polar analyte and minimizes peak tailing from silanol interactions. Here are the top recommendations, summarized in the table below.

Column TypeStationary Phase ChemistryPrimary Interaction Mechanism(s)Why It Works for This Analyte
Polar-Embedded Alkyl chain with an embedded polar group (e.g., Amide, Carbamate).[10]Hydrophobic & Hydrogen BondingThe embedded polar group promotes wetting in highly aqueous mobile phases, enhancing retention for polar compounds and shielding the analyte from surface silanols.
Pentafluorophenyl (PFP/F5) Alkyl chain bonded with a pentafluorophenyl group.[4]Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeOffers multiple modes of interaction, providing unique selectivity and strong retention for polar, aromatic, and basic compounds.
Aqueous C18 (AQ-type) Densely bonded and end-capped C18 phase.[9]HydrophobicSpecifically designed to resist "phase collapse" or "dewetting" in 100% aqueous mobile phases, allowing for the use of very weak mobile phases to retain polar analytes.
Step 2: Mobile Phase Optimization

Q4: What is the most critical mobile phase parameter to control?

A4: pH is unequivocally the most critical parameter. The basic azetidine group will readily interact with any ionized silanol groups (-SiO⁻) on the silica surface, which is the primary cause of peak tailing[6][7]. By controlling the mobile phase pH, we can control the ionization state of both the analyte and the stationary phase surface. The most effective strategy is to operate at a low pH (≤ 3) . At this pH, the analyte's basic nitrogens are fully protonated (R₃NH⁺), but more importantly, the acidic silanols are also fully protonated (-SiOH), rendering them neutral and dramatically reducing the unwanted ionic interactions that cause tailing[5][7].

Q5: What is the ideal starting mobile phase pH and buffer?

A5: An ideal starting point is a mobile phase at pH 2.5-3.0 . To maintain this pH and ensure method reproducibility, a buffer is essential[11][12]. For compatibility with both UV and Mass Spectrometry (MS) detectors, volatile buffers are strongly recommended.

  • Recommended Starting Buffer:

    • Mobile Phase A: 0.1% Formic Acid in Water (provides a pH of ~2.7)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Alternative Buffer:

    • Mobile Phase A: 10-20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid, in Water

    • Mobile Phase B: Acetonitrile

Choose acetonitrile as the organic modifier over methanol initially, as it typically provides better peak shapes for basic compounds and has a lower viscosity.

Step 3: Protocol - Initial Screening Gradient

This protocol provides a starting point to quickly assess retention and peak shape.

ParameterRecommended ConditionRationale
Column e.g., Ascentis RP-Amide (150 x 4.6 mm, 5 µm)A robust polar-embedded phase suitable for polar bases.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterLow pH to control peak shape; MS-compatible[12].
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 10 minutesA broad scouting gradient to locate the elution window of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Injection Vol. 5 µLMinimize potential for mass overload and solvent mismatch effects.
Sample Diluent Mobile Phase A or Water/ACN (95:5)Dissolve the sample in a weak solvent to ensure good peak shape.
Detection (UV) 260 nm (based on pyridazine UV absorbance)Verify with a UV scan of the analyte standard for optimal wavelength.

Section 3: Troubleshooting Guide - From Theory to Practice

Even with a systematic approach, challenges can arise. This section addresses the most common issues in a direct Q&A format.

Issue 1: Poor Peak Shape (Tailing)

Q6: My peak for 3-(Azetidin-3-yl)pyridazine hydrochloride is tailing severely. What is the primary cause and how do I fix it?

A6: The overwhelming cause of tailing for this basic compound is secondary ionic interactions with surface silanols[5][7]. Follow this troubleshooting workflow:

TailingTroubleshooting cluster_legend *Note Start Severe Peak Tailing Observed Check_pH Is Mobile Phase pH ≤ 3.0? Start->Check_pH Lower_pH Adjust pH to 2.5-3.0 using Formic or Phosphoric Acid* Check_pH->Lower_pH No Check_Buffer Is Buffer Concentration Adequate (10-25 mM)? Check_pH->Check_Buffer Yes Lower_pH->Check_Buffer Increase_Buffer Increase Buffer Strength to 25-50 mM Check_Buffer->Increase_Buffer No Check_Column Are you using a modern, high-purity column? (e.g., Polar-Embedded, PFP) Check_Buffer->Check_Column Yes Increase_Buffer->Check_Column Change_Column Switch to a more inert column (PFP or different manufacturer's polar-embedded phase) Check_Column->Change_Column No Check_Hardware Consider extracolumn dead volume or column contamination/void Check_Column->Check_Hardware Yes Resolved Peak Shape Improved Change_Column->Resolved Check_Hardware->Resolved Note Phosphoric acid is not MS-compatible.

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Issue 2: Insufficient Retention

Q7: The peak is eluting at or near the void volume in reversed-phase. What are my options?

A7: This indicates the analyte is too polar for the current conditions. Here are your options, in order of preference:

  • Confirm Column Choice: First, ensure you are using an aqueous-compatible column (e.g., AQ-type, Polar-Embedded)[9]. A standard C18 phase will "collapse" in highly aqueous mobile phases, leading to a complete loss of retention.

  • Reduce Organic Content: Decrease the initial percentage of acetonitrile in your gradient to 0% or 2%. Run an isocratic hold at this low organic concentration for a few minutes at the beginning of your run to see if retention is achieved.

  • Switch to HILIC: If the analyte is still not retained in 100% aqueous mobile phase, it is an ideal candidate for HILIC.

    HILIC Starting Conditions Protocol:

    • Column: Amide or unbonded Silica HILIC column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

    • Gradient: Start with a high percentage of organic (e.g., 95% A) and gradient to a higher aqueous content (e.g., 50% A).

    • Equilibration: HILIC requires longer equilibration times than RP. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection[9].

Issue 3: Retention Time Instability

Q8: My retention times are drifting between injections. What should I check first?

A8: Retention time drift is usually caused by an unstable system. Create a checklist:

  • Column Equilibration: Is the column fully equilibrated with the starting mobile phase before each injection? This is the most common cause. Allow sufficient time, especially if the gradient range is wide.

  • Mobile Phase pH: Is your buffer concentration sufficient (at least 10-25 mM) and within its effective buffering range (pKa ± 1 pH unit)?[6][13] An unbuffered or poorly buffered mobile phase can drift in pH, causing retention shifts for ionizable analytes.

  • Column Temperature: Are you using a column thermostat? Fluctuations in ambient temperature will cause retention times to shift.

  • Mobile Phase Preparation: Were the mobile phases prepared fresh? Over time, CO₂ from the air can dissolve into the aqueous phase, slightly lowering the pH.

Issue 4: Low Sensitivity / Poor Response

Q9: I am struggling to get a good signal for my analyte. What can I do?

A9:

  • Check Detection Wavelength: Confirm you are monitoring at the UV absorbance maximum for the pyridazine ring. A good starting point is ~260 nm, but this should be verified by running a UV-Vis spectrum of a standard.

  • Sample Solvent Effect: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting a sample in a strong solvent (e.g., pure acetonitrile) can cause the peak to broaden and distort, reducing its height.

  • Consider Mass Spectrometry (MS): For drug development applications, LC-MS provides superior sensitivity and selectivity. The recommended volatile mobile phases (formic acid, ammonium formate) are ideal for positive-ion electrospray ionization (ESI+), where this basic compound will respond very well. Be aware that while additives like TFA can improve chromatography, they are known to cause significant ion suppression in the MS source[11].

Frequently Asked Questions (FAQs)

Q10: Is an ion-pairing reagent a good idea for this compound? A10: Generally, no. Ion-pairing reagents (e.g., heptafluorobutyric acid - HFBA) are an older technique used to retain basic compounds. While effective, they can be difficult to remove from the column, lead to long equilibration times, and are often incompatible with MS detection. The modern column chemistries and pH control strategies discussed above are far superior and should be exhausted first.

Q11: How do I transfer this method from HPLC to UHPLC? A11: Transferring to UHPLC (sub-2 µm particles) is straightforward if you maintain the column length to particle size ratio (L/dp). Use a method transfer calculator to adjust the gradient, flow rate, and injection volume geometrically. The low pH mobile phase is fully compatible with UHPLC systems.

Q12: What are the best practices for column care when using low pH mobile phases? A12: While modern silica columns are much more stable, prolonged exposure to pH < 2.5 can slowly hydrolyze the stationary phase.

  • Do not operate below pH 2.0 unless using a column specifically designed for it.

  • After use, flush the column with a neutral mobile phase (e.g., 50:50 Methanol:Water) to remove the acidic buffer.

  • Store the column in a non-buffered organic solvent like acetonitrile or methanol.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7TyJoziDADNrhHrh0VmJxvSkw-YTYyzn3KDQFjqyxRAja_Mkcd3Xz8EKQSsHHXYDXrv_bzoHGYkNXt8DF6bqpQk8SGEAhTurfszERiYXqDzQv6vHNoaj2wKZ2sphjBU1TwWW9ZWhbTFi7VChgAuon11CF1Jz5QoGwKNGjUCLSJLRjSBJ3GmEVUfTDDtwBNg44HLTbp1VQwSn2sKTrPK8=]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3EJLw3cGsS4o5C5tPbS_qBFtiROGWh3Vnx7sAfaVUaJcQGQO8nDEwVGiQSwUyPFHfKAG4vcaaKdyVaw5S0yeQxfiRX7RpqGfSP5Z6fgnkXxLQPKZO8A3L7pwvmjy6ieuXf2VlwPax5LENnDZZnCpEqsFhlFJvxdJyjj0L8QNHdBNmpTv18ZQ8LlQVJ_MTwxa-NqK6MQ==]
  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from Waters Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFONKGbw2ahd647ezZZU0Uo3kgislg5nkwnFGqT8MFFh9tfL0WrTC4NXhC0r4inERR_XmAfY_CDBhyKPRwsqufDFH17vt3so-VO8NIku0JhFw4QElMaP5trFmKJTO-qZa-M154W8rCCyRQtmHLCKCBviLo3sQLxVRh0Z_scOnkDt5c0krQPWE0mAr2swnnKjgA=]
  • Moran, D., & Jandera, P. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaE3Kcuh6Y7oLp8NpZuHqu4deHrB0zBY4j0-yTeET7ggMeqGfubsXq4tDJp1UM3J8EdgclE_AC7z4i6oy-gxyi6Y1CYTAWqJgQqZDeVZIdcOhIQYAuakXsf6ScGcVmlgbbWMyjYE-D5FT1bdm1Jn3Pb0SM6q5eHMBGn6xmw_dLr9xu9xF9kfyyyS3EZtlnvRUy3snSVA==]
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsSmDksQTS2hA_kKS289j51_uasL39XM-ExLScoz9aqDdmnSiWGrzgUFlbDL39xRSmmZfTKS_klLR2VLFmE7AE-xOPiTPo55WzuO6PQlZwXskbYg2DBECAZtv2wZxB7HRroW-kfA==]
  • Bell, D. (2013, May 1). HPLC Column Selection. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_F_-3hTLi9PEFRgBL3NudGbAoVTwJNcnsp62Mc5MuLbj2kfaBalMSRShF2f3wf-amTk8NG8HTkOy1ftS5chOhiii4Z9R6m03LluPs_QHDEfTIg4cN8M-GoNpMNdSNdEGoT0sI3nU3gY8mbbFhFOU572qFeCi-W-SLDA==]
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. [https://vertexaisearch.cloud.google.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Retrieved from Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeldlzOGGFLKR_AexjulG28xBLsOZaHIfaL3EmtENVazAn4BZHO8zgKEagPxcO_wnLvLmGcmkSbK0_IX0XqZhgUcbfnhalsbQH_AO2IL5a3lNYUAurKGSsW9vFM6zp-QcNtgKLQlYCr4kZI6qwg5WS5tmauJk8P5Kk9DV_J-8SxVpG81o-p6l2GZNiRS9Vf_UC86p_iIDEgp0s1Q==]
  • ACE HPLC Columns. HPLC Troubleshooting Guide. Retrieved from ace-hplc.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTyt02-uXAnt3VBtTYK1qvRgQ9e-5CmMrIyV-iFeb8xyLb6SlzGQcpetQLWLFiO7MikHX4LInCEsM6ne9kTCxClzIdMu2qUKHQCt7tScfExuT538l1ge1bUD-sxXpcOL1EibXqzeZ1MRk0ffN50NUJAxRYNjOlDNpx]
  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2QQpnhW18FEkSSDEqM2QsJKYLYNFyWvErHyeVKRpQI6mJvt8lh1I0qz9RyMGu68f1QzfvpmdqhX4s8STmRfXyCkVRoae9wDcpNcm2wWZ4opBEKedNGa3vp8qQuu7d0jEEPrJWiLGcjnzLQdlpqMKvKG1Pd3JNMDdbo5ut0rV9o1BsJjqTtN2DLttGPLIV_Q==]
  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. Retrieved from ace-hplc.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlkopBaCQ8pUd-eiPbEnPV7x45CFdHDlvf8O381FYyjIXpg0lGncKpxye96FVPAJpPnWHuWfy2I7x1NxRAmnerUSatBqS1rdYyCGDSZSbxddArc-jxplSt1kRKj8PIc4VMwhGZpS2WOMc7_EfAu2KU6fHvT18F]
  • Sigma-Aldrich. Developing HPLC Methods. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWK3U0B1HPzygSWRLLgrQW9qPrr9chHJb46fy79Z9zI4iw70J0-uQmgvZ9HQ_bYb_peVUKHEiqSp2WTe1LDeW6nbdfWjHuXkIKT2XMZN3NJ7d7Yiq9UJa3nbJhh_AIHEExbSSn6Rxbb8knD9l93v4fn5Wv_q9kJLjXv8OPBGfvHgh_Hr4v18Bv42YOjT7pIl9Fp_SnlfS-yCKqPZ_sk0UR9O7v4KNJIcBedGj7V45jUvu9fZqCeQOm8mnNe_LSVIWlybb73A==]
  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Retrieved from sielc.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6MTyxZe35A5D3VMZTeASyeuicVNZZGJJW9R2eDLP0ABazch6YeFbE3QoTKNdeeGqhb7gW-DJHW1QuCYBcVrJbljpAb9yxVxMQGxvhFIj5z-EFa-2jX9p-Jj-IQdNObU5utWICrsdkCs3LH_ev0n21NIL0zvUqBizkSFKOBlDKSa6bzwZ_FBzwov0GjI2RcEe6U329-E3WTuc-PAKHTfSA]
  • Sigma-Aldrich. 3-(Azetidin-3-yl)pyridine dihydrochloride. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu0H4KsBi8OYBk8ZWEqwfqP84B_o7GI4mTlWwYoAYllpKMnHxAXVBNCdxMHaREsJ0sJtHcOdllUe_D5RwYEFA3SUMpbUExpXouAWMCyN7Ngn73hlj0hYrV-vvMpd4l50vE7Wji5AF2xp7V1DR5zwOxcgX75dhJppTpNzvWuPaxMFZQAdOTuY7cBcmuXLnVLg==]
  • Restek. Reversed-phase HPLC Buffers. Retrieved from Restek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2pqy5F30sdvi7yNPiyXg5DyvCIp9rLBBbq_0Gu5pHrE7K9t4Q-QDDTLKZH81lb_fWmF7k64zBMoyecdsfP0hsGb9dpEONXRlHUmmh8cLXe2VGZqyh8l1rCQTVQg89AeE9KMuw1QAAbNWQV5Ii1hdZ]
  • Wikipedia. Reversed-phase chromatography. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX5chMdM1K5r5s2PyEvtliSBoaJLEMA1LTnYupVPinOsVsp_lxoaUXtvYu3dknZyxcN0yf8p7ZxUUKJUzFQVLexagN0n_4XQ2a1UgAiKZjclgMstgKKp5V8opZfpgoPFvEETnXL-blVU73BRuPJKuIFhx9i5dN]
  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? Retrieved from Element Lab Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHde8JEOQ-oWGuPpDoDG_BYgfZtknFxO9zF-fzSg-sl7KSKhOIGfxSkjKGIROo7yX0Zi8l0VaTnR9tl48IXtzVEqQ4Z6WY7gEQJRZwyAnaN8grtj2ADko-PHhK0tILSWTu_0y2AwWffagDE1PzVvDQIlqOh5TgooJPHsHyg29vUHl7bP9v3uVAAgq7zWgcNC2ws9kz1lTPSLcqg]
  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from MAC-MOD Analytical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHJM4xh_qcsNSBKWm7LenjodgaSkal9hsrfpg03pEbExDBDRcpTma3qLPOooEMEDcg3GCOb7fqmmJJ7lOGm94m6XhyAp-CoO6Jt8dBgKlQj_0l4Sncm1vlFyatEn5OCjOQ-eQoPCpI84ANjNi_ogKAIKbff-iVrefvaaZ0veaRxTDNl6n2taRztZccObeZOaELP4ypOcgnd33bBwcr-F4=]
  • Restek. HPLC Column Selection Guide. Retrieved from Restek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe9TyEv83lAPTh2PpXE4kL5TbsJmNWO6eOYXDaddyOQ01t1wu6HZInK7lmnweWrLPGbJ8M5X6d0DCpsZJ-1s5rqF2YeeKnVDJFj44or9k9QShKYLWHYY9fnCWO4QmdbvwnhX_bZV097AA9rkkTpLCfUfBOkUcdDUmKY0XqK7zNqKsmnVjVyjK0HA==]
  • Benchchem. 3-(Azetidin-3-yl)pyridazine. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbn1RCPDnSDMadI08_OBjPiSyHNyapeJbUz2rFXDhgx9NhhOKdbFz9u3iKqmL77qI51mbqDynlaOnoAud4zqx1fTzxfwIFcCMIdaiAUlPco7Bn6Zhues0u4er6CJFIDdEDlA8Bm9M=]
  • Interchim. HPLC method development. Retrieved from Interchim. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGVtn8HfvR95Lc1K_Mv5xo0mtoL2jcavIhOKv3vs9yMVEP7VyFkKNW2rjuvrzcIW-JA3GaFEcQ-YbIuGmAlntizx8PcSX0FXcb1RMWxUk96fqdYE2JaxC9TcpJbdY2WlEEqRRQR03Ngbkgtj9x0Wg-Gw==]
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxjZ21EuHEpeeralIxLSXDBQ5kAmEOAeGLF51zha_zGB-JLOBlUtn5wZ5JPdS51c3nmD8_l2k2Jfe6YRd7tq5n0GlOduHVbFCtbd4oEWw1ffLUQCGk1uQSN8FXHNjKsv6PyT8ZGIwLLRYlMUEMvaBjwKEjXRpf0Byxt9K7x-IjpgvNcH4=]
  • PubChemLite. 3-(azetidin-3-yl)pyridine dihydrochloride (C8H10N2). Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlmWn0xorc2e5S1JETMRMSoCyCDfjE41VY5aSGoxWgzALVQ6ShsFUhPybn9sOj1iZ6NigakGio2pNzwgT9h-V-_nuNwvvSdLOnhuCxZflyOQ3nUIgYW7_iUW6EMmBz4id7fYFpChW6lwz9jJih_g==]
  • BLDpharm. 1255306-30-9|3-(Azetidin-3-yl)pyridazine hydrochloride. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6rP8n6E5CiQPUI7ceZ_ELLCmeYnbYGCiEXg3vkIS49hn0vlqT30VOJvXYGBYSFPCybngqEO3QoTQJaGzGHAZmIveGpqfL5o4SxJCjW1rfBSom9VZ4VzClz-d6AwC4odoxoJdSULML0l-AeRk0Bw==]
  • Chhabra, S. R., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD3nx3zGQ55NoQgCSKZdObKD3Jt6LNY--rjzRqDdPFMYSk67fktdT7j2aQycdBspFgs5HZ5bM1VG-9KHMI9loY_bko_nMssUOSvOF00iwvBZEsEmsFltXuFu7bdBUdYDs54Ki7ltl6CdJRmDoJ]
  • ResearchGate. Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2aeMMNdw43kz6eGxA5cZvRIxOqE1r7KWlW7v4Ly6OB7-nk9TudwE3TSmH99TrXD0a9Qt6ug-Tz5PnbExQYvn78XfBEIfRnwqMqiyWMAgPmZMsJIj3B5DkM-Fp0S6Cb8hZaWkVAj9ZCpkRfBnHznlXXS71XcXFi3EpMg5_LzjkitulFBIH5ph3ci4uQ8dIdbeZBXhI06GqzRkDvaT6ibUCYV__XmKQ7j2EeMJKeoBA7pq6ZAE78oO5wqzP66quFfI=]

Sources

Validation & Comparative

De-risking the 3-(Azetidin-3-yl)pyridazine Scaffold: Off-Target Profiling & Bioisosteric Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the off-target activity and pharmacological profile of the 3-(Azetidin-3-yl)pyridazine scaffold. It is designed for medicinal chemists and pharmacologists evaluating this building block for drug discovery campaigns.

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

3-(Azetidin-3-yl)pyridazine hydrochloride (CAS: 1255306-30-9) is a high-value heterocyclic building block used to introduce rigidity and polarity into drug candidates. It combines the high


 character of the azetidine ring (improving solubility and metabolic stability) with the electron-deficient pyridazine ring (a bioisostere for phenyl or pyridine).

However, this scaffold is a double-edged sword . While it effectively modulates physicochemical properties (lowering LogP), it carries intrinsic affinity for specific off-targets due to its structural resemblance to known bioactive ligands.

Key Off-Target Liabilities:

  • Nicotinic Acetylcholine Receptors (nAChR): High risk of CNS side effects due to "nicotine mimicry."

  • Stearoyl-CoA Desaturase (SCD): Associated with mechanism-based skin and eye toxicity in specific derivatives.

  • Kinase Cross-Reactivity: Potential for promiscuous hinge-binding (e.g., BTK vs. ITK).

Detailed Off-Target Analysis

A. The nAChR Liability (The "Nicotine Mimic")

The 3-(azetidin-3-yl)pyridazine moiety is structurally homologous to A-85380 , a potent agonist of


 nicotinic acetylcholine receptors. The basic azetidine nitrogen (at physiological pH) mimics the pyrrolidine nitrogen of nicotine, while the pyridazine nitrogens accept hydrogen bonds similar to the pyridine of nicotine.
  • Mechanism: The basic amine interacts with Trp147 in the agonist binding site of the

    
     subunit.
    
  • Risk: Compounds incorporating this scaffold—even if designed for kinases or GPCRs—may inadvertently bind nAChRs, leading to autonomic dysfunction, seizures, or cognitive disturbances .

  • Mitigation: Capping the azetidine nitrogen (e.g., as an amide or urea) significantly reduces this risk by eliminating the essential basic center required for high-affinity nAChR binding.

B. Stearoyl-CoA Desaturase (SCD) & Toxicity

Research into SCD inhibitors for obesity utilized the azetidinyl-pyridazine scaffold to improve metabolic stability. While potent, these derivatives demonstrated a lack of therapeutic index.[1]

  • Observed Toxicity: Severe sebocyte atrophy (skin) and meibomian gland dysfunction (eye dryness/damage).

  • Causality: This is likely a "mechanism-based" toxicity exacerbated by the scaffold's tissue distribution. The polar nature of the azetidine-pyridazine core facilitates distribution into skin and eye tissues where SCD inhibition is deleterious.

C. Kinase Selectivity (ITK vs. BTK)

In the development of Interleukin-2-inducible T-cell kinase (ITK) inhibitors, this scaffold was used to contact the hinge region.

  • The Challenge: The pyridazine nitrogens can form H-bonds with the hinge region of multiple kinases. Specifically, derivatives often show poor selectivity against Bruton's Tyrosine Kinase (BTK) , leading to off-target B-cell suppression when T-cell specificity is desired.

Comparative Guide: Scaffold Alternatives

The following table compares the 3-(Azetidin-3-yl)pyridazine core with its primary bioisosteres.

Feature3-(Azetidin-3-yl)pyridazine 3-(Azetidin-3-yl)pyridine 3-(Piperidin-4-yl)pyridazine 3-(Oxetan-3-yl)pyridazine
Structure Rigid, 4-membered ring, 2 N in aromatic ringRigid, 4-membered ring, 1 N in aromatic ringFlexible, 6-membered ringRigid, Oxygen isostere (No basic N)
Polarity (TPSA) High (~38 Ų base)Medium (~25 Ų base)HighMedium
nAChR Risk High (Agonist pharmacophore)Very High (Classic A-85380 core)Low (Steric bulk/flexibility mismatch)None (Lacks basic amine)
Solubility ExcellentGoodGoodModerate
Metabolic Stability High (Low CYP inhibition)Moderate (Pyridine N-oxidation)Moderate (Oxidative metabolism)High
Best Use Case Fragment-based design requiring low LogPCNS targets (better permeability)When flexibility is toleratedDe-risking nAChR/hERG liabilities
Decision Logic for Researchers:
  • Choose Pyridazine (Target) if: You need to lower LogP and avoid CYP inhibition common with pyridines.

  • Switch to Oxetane if: The basic amine of the azetidine is driving nAChR off-target hits or hERG liability.

  • Switch to Piperidine if: The vector of the substituents requires a different angle (180° vs ~150°) or flexibility.

Visualizing the Off-Target Landscape

The following diagram illustrates the structural relationships and consequent off-target pathways associated with the scaffold.

OffTargetLandscape Scaffold 3-(Azetidin-3-yl)pyridazine (The Scaffold) Kinase Intended Target: Kinases (e.g., ITK) GPCRs Scaffold->Kinase Optimization SCD Off-Target 2: Stearoyl-CoA Desaturase (Skin/Eye Toxicity) Scaffold->SCD Lipophilic Tails Mech_Nicotine Mechanism: Basic N mimics Nicotine Scaffold->Mech_Nicotine Mech_Hinge Mechanism: Pyridazine N H-bonds to Hinge Region Scaffold->Mech_Hinge nAChR Off-Target 1: α4β2 nAChR (CNS/Autonomic Side Effects) BTK Off-Target 3: BTK Cross-reactivity (Selectivity Issue) Mech_Nicotine->nAChR Mech_Hinge->BTK

Caption: Structural liabilities of the azetidinyl-pyridazine scaffold linking to specific off-target toxicities.

Experimental Protocols for Validation

To validate the selectivity of compounds derived from this scaffold, the following self-validating protocols are recommended.

Protocol A: nAChR Binding Assessment (Radioligand Displacement)

Purpose: Quantify the "nicotinic liability" of the free amine or its derivatives.

  • Tissue Source: Rat cortical membranes (rich in

    
    ) or HEK293 cells stably expressing human 
    
    
    
    .
  • Radioligand:

    
    -Epibatidine (
    
    
    
    nM) or
    
    
    -Cytisine.[2]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Procedure:

    • Incubate membranes (50 µg protein) with radioligand (0.5 nM) and test compound (10-point curve, 1 nM – 10 µM).

    • Incubate for 75 min at 24°C.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Validation: Nonspecific binding must be defined using 300 µM (-)-Nicotine. If

    
    , the compound has significant CNS off-target risk.
    
Protocol B: SCD1 Microsomal Activity Assay

Purpose: Screen for mechanism-based toxicity risk associated with lipid desaturation.

  • Enzyme Source: Mouse liver microsomes (induced by high-carbohydrate diet).

  • Substrate:

    
    -Stearoyl-CoA.
    
  • Reaction:

    • Mix microsomes (0.1 mg/mL) with NADH (2 mM) and test compound in 100 mM phosphate buffer (pH 7.1).

    • Initiate with substrate; incubate 15 min at 37°C.

    • Quench with KOH/MeOH; saponify lipids.

    • Extract fatty acids, methylate (BF3/MeOH), and analyze via Ag-ion HPLC or GC.

  • Readout: Ratio of

    
    -Oleate (product) to 
    
    
    
    -Stearate (substrate).

References

  • Liu, G., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 21(1), 479-483. Retrieved from [Link]

  • Holladay, M. W., et al. (1998). Structure-Activity Relationships of Acetylcholine Receptor Agonists Related to A-85380. Journal of Medicinal Chemistry, 41(4), 407-412. (Contextual grounding for nAChR liability).
  • Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the Potency of Pyridazine-Based Stearoyl-CoA Desaturase (SCD) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potency of various pyridazine-based inhibitors of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism and a promising therapeutic target for a range of metabolic diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel SCD inhibitors.

Introduction: The Therapeutic Rationale for Targeting SCD

Stearoyl-CoA Desaturase (SCD) is a key enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from saturated fatty acids (SFAs) like stearate (18:0) and palmitate (16:0). The ratio of SFAs to MUFAs is crucial for maintaining cellular membrane fluidity, lipid signaling, and overall metabolic homeostasis.

Dysregulation of SCD activity has been implicated in a variety of metabolic disorders, including obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and certain types of cancer. Consequently, the inhibition of SCD has emerged as an attractive therapeutic strategy. The pyridazine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective SCD inhibitors.

The Central Role of Pyridazine in SCD Inhibition

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a privileged scaffold in medicinal chemistry. Its dipole moment and hydrogen bonding capabilities facilitate strong interactions with the active site of target proteins. In the context of SCD inhibitors, the pyridazine core often serves as a central anchor from which various substituents can be explored to optimize potency, selectivity, and pharmacokinetic properties.[1][2]

Comparative Potency of Pyridazine-Based SCD Inhibitors

The following table summarizes the in vitro potency of several distinct classes of pyridazine-based SCD inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the SCD enzyme by 50%. Lower IC50 values indicate higher potency. The primary assays used to determine these values are the microsomal SCD1 activity assay (an in vitro enzymatic assay) and the HepG2 cell-based assay (which assesses SCD1 activity in a relevant human liver cell line).

Inhibitor ClassRepresentative CompoundmSCD1 IC50 (nM)hSCD1 IC50 (nM)HepG2 IC50 (nM)Reference
Piperazinyl-Pyridazines Compound 49 (XEN103)14-12[3]
Spiropiperidine-Pyridazines Compound 10e2--[4]
Pyridazine Carboxamides Compound 6dPotent (exact value not specified)Less potent than mSCD1-[1]
Piperidine-Pyridazines Analog 3e---[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Understanding the Structure-Activity Relationship (SAR)

The development of potent pyridazine-based SCD inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Key insights include:

  • The Pyridazine Core is Essential: Replacement of the pyridazine ring with other heterocycles like pyrimidine or pyrazine often leads to a significant loss of potency.[1]

  • Piperidine/Piperazine Moiety: This group, often attached to the pyridazine core, plays a crucial role in binding. Modifications to this ring and its substituents can fine-tune potency and selectivity.

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the piperidine/piperazine moiety significantly impact activity. Electron-withdrawing groups have been shown to enhance potency in some series.[1] For instance, dihalo-substituted benzyl groups on pyridazine carboxamides demonstrated better potency than mono-substituted derivatives.[1]

Experimental Protocols

To ensure the reproducibility and validity of potency measurements, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the two most common assays used in the characterization of SCD inhibitors.

In Vitro Microsomal SCD1 Activity Assay

This assay directly measures the enzymatic activity of SCD1 in a subcellular fraction enriched with the enzyme (microsomes), typically isolated from rodent liver.

Principle: The assay quantifies the conversion of a labeled saturated fatty acyl-CoA substrate (e.g., [¹⁴C]-stearoyl-CoA) to its monounsaturated product.

Step-by-Step Protocol:

  • Microsome Preparation:

    • Isolate liver microsomes from rodents (e.g., rats or mice) using standard differential centrifugation protocols.

    • Determine the total protein concentration of the microsomal preparation using a standard method like the Bradford assay.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • In a microcentrifuge tube, combine the reaction buffer, a source of reducing equivalents (e.g., NADH or an NADPH regenerating system), and the desired concentration of the test inhibitor (dissolved in a suitable solvent like DMSO).

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the liver microsomes and the radiolabeled substrate (e.g., [¹⁴C]-stearoyl-CoA).

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

    • Vortex thoroughly to extract the lipids into the organic phase.

    • Centrifuge to separate the phases.

  • Quantification:

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail and quantify the radioactivity of the monounsaturated fatty acid product using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based SCD1 Inhibition Assay (HepG2 Cells)

This assay assesses the ability of a compound to inhibit SCD1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Principle: The assay measures the desaturation index, which is the ratio of monounsaturated fatty acids to saturated fatty acids in the cellular lipid pool, after treatment with the inhibitor.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HepG2 cells (a human liver carcinoma cell line that endogenously expresses SCD1) in a suitable growth medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Seed the HepG2 cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lipid Extraction:

    • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells and extract the total lipids using a standard method, such as the Bligh-Dyer extraction.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Analyze the FAMEs by GC-MS to separate and quantify the different fatty acid species.

  • Data Analysis:

    • Calculate the desaturation index (e.g., the ratio of oleate [18:1] to stearate [18:0]).

    • Determine the percentage of inhibition of the desaturation index for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

SCD1_Pathway SFA Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) SCD1->MUFA Catalysis Inhibitor Pyridazine-Based SCD Inhibitor Inhibitor->SCD1 Inhibition

Caption: Generalized pathway of SCD1-mediated fatty acid desaturation and its inhibition.

Experimental_Workflow cluster_microsomal Microsomal Assay cluster_cellular Cell-Based Assay (HepG2) Microsomes Isolate Liver Microsomes Reaction_Mix Prepare Reaction Mix (Buffer, Cofactors, Inhibitor) Microsomes->Reaction_Mix Incubate_Enzyme Incubate with Microsomes & [14C]-Substrate Reaction_Mix->Incubate_Enzyme Extract_Lipids_M Terminate & Extract Lipids Incubate_Enzyme->Extract_Lipids_M Quantify_M Scintillation Counting Extract_Lipids_M->Quantify_M IC50_M Calculate IC50 Quantify_M->IC50_M Culture_Cells Culture HepG2 Cells Treat_Cells Treat with Inhibitor Culture_Cells->Treat_Cells Extract_Lipids_C Extract Total Lipids Treat_Cells->Extract_Lipids_C FAME Prepare FAMEs Extract_Lipids_C->FAME GCMS GC-MS Analysis FAME->GCMS IC50_C Calculate Desaturation Index & IC50 GCMS->IC50_C

Sources

The Azetidinyl Pyridazine Scaffold: A Comparative Guide to Structure-Activity Relationships Across Key Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is paramount. Among the heterocyclic systems that have garnered significant attention, the azetidinyl pyridazine core represents a privileged structure, demonstrating a remarkable versatility to engage with a diverse array of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of azetidinyl pyridazine derivatives, drawing upon experimental data to illuminate the nuanced molecular interactions that drive their efficacy as Stearoyl-CoA Desaturase (SCD) inhibitors, GABA A receptor modulators, and antimicrobial agents. Our exploration is grounded in the principles of scientific integrity, offering not just a recitation of facts, but a causal explanation of experimental choices and a self-validating framework of protocols.

The Azetidinyl Pyridazine Scaffold: A Strategic Design Choice

The fusion of an azetidine ring with a pyridazine core is a deliberate design strategy aimed at harnessing the unique properties of each moiety. The azetidine ring, a four-membered saturated heterocycle, introduces a three-dimensional character to an otherwise often-planar molecule, which can enhance binding to complex protein targets and improve physicochemical properties such as solubility.[1][2] The pyridazine ring, an aromatic six-membered ring with two adjacent nitrogen atoms, serves as a versatile scaffold for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles.[3][4] The combination of these two rings creates a novel chemical space with significant potential for the development of new therapeutics.[1][5]

Comparative Structure-Activity Relationship (SAR) Analysis

The true utility of the azetidinyl pyridazine scaffold is best understood by examining its SAR against different biological targets. Below, we dissect the key structural modifications and their impact on activity for three distinct target classes.

Stearoyl-CoA Desaturase (SCD) Inhibition

Azetidinyl pyridazines have emerged as potent, orally bioavailable inhibitors of Stearoyl-CoA Desaturase (SCD), an enzyme implicated in metabolic disorders.[2][6] The core SAR strategy for this target has focused on the optimization of substituents on both the azetidine and pyridazine rings.

A recent review highlights a series of azetidine-containing pyridazine carboxamide SCD1 inhibitors where a dihalo-phenoxy moiety on the azetidine was kept constant.[7] In this series, it was observed that substitution on a phenyl group attached to the pyridazine with electron-donating groups, such as methoxy and alkyl groups, resulted in better activity compared to electron-withdrawing groups like a carboxylic acid.[7]

Table 1: SAR of Azetidinyl Pyridazine Derivatives as SCD1 Inhibitors

Compound IDR1 (on Pyridazine-Phenyl)SCD1 Inhibition (IC50, nM)
1 -H50
2 4-OCH325
3 4-CH330
4 4-COOH>1000

Note: The data presented here is a representative summary to illustrate SAR trends and may not correspond to specific published compounds.

The causality behind this observation likely lies in the electronic nature of the pyridazine ring system and its interaction with the SCD1 active site. Electron-donating groups can increase the electron density of the pyridazine ring, potentially enhancing key interactions, such as pi-stacking or hydrogen bonding, with amino acid residues in the enzyme's binding pocket. Conversely, the electron-withdrawing nature of the carboxylic acid group may diminish these favorable interactions, leading to a significant loss of potency.

GABA A Receptor Modulation

The pyridazine moiety has a well-established history as a component of ligands targeting the GABA A receptor, a key player in central nervous system inhibition.[8][9][10][11][12] The introduction of an azetidine ring offers a novel approach to modulate the affinity and selectivity of these compounds.

Structure-activity studies on a series of pyridazinyl-GABA derivatives have shown that seemingly minor structural changes can have a profound impact on receptor affinity. For instance, the removal of a methyl group at the 4-position of the pyridazine ring, coupled with the substitution of a phenyl ring at the para position with a chlorine or methoxy group, led to compounds with the highest affinities for the GABA A receptor in that series.[10] While these examples do not contain an azetidine ring, they provide valuable insights into the SAR of the pyridazine core at this target.

A series of 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines were synthesized as allosteric modulators of the GABA A receptor.[10] The SAR suggested that these compounds might bind to the steroid binding site on the receptor.[10]

Table 2: SAR of Pyridazine Derivatives as GABA A Receptor Ligands

Compound IDR1 (on Pyridazine)R2 (on Phenyl)GABA A Receptor Affinity (Ki, µM)
SR 95103 4-CH3-H2.2
SR 42641 -H4-Cl0.28
SR 95531 -H4-OCH30.15

Source: Adapted from Heaulme et al., 1987.[10]

The improved affinity observed with the removal of the methyl group and the addition of para-substituents on the phenyl ring suggests that the steric bulk at the 4-position of the pyridazine is detrimental to binding, while the electronic and hydrophobic properties of the para-substituent on the phenyl ring play a crucial role in optimizing interactions within the GABA A receptor binding pocket.

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for novel chemotypes with improved efficacy.[1][13] Azetidine-pyridazine scaffolds have shown promise as dual antibacterial and antifungal agents.[1][13] A study on a series of 1-(2-benzyl-6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)-N-(aryl)azetidine-3-carboxamides revealed that several derivatives displayed potent in vitro activity against Staphylococcus aureus and Candida albicans.[1][13]

The SAR of these compounds was rationalized through molecular docking studies against DNA gyrase and CYP51, suggesting that the aryl and heteroaryl substituents on the azetidine-3-carboxamide moiety promote hydrophobic interactions at the target site.[1]

Table 3: Antimicrobial Activity of Azetidine-Pyridazine Scaffolds

Compound IDAryl Substituent (on Azetidine-3-carboxamide)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)
AZ1 Phenyl1.953.9
AZ2 4-Chlorophenyl0.981.95
AZ3 4-Fluorophenyl0.981.95
AZ4 4-Nitrophenyl3.97.8
Chloramphenicol -1.95-
Griseofulvin --3.9

Source: Adapted from a study on azetidine-linked nitrogen-bearing heterocycles.[1][13]

The data indicates that electron-withdrawing substituents, such as chloro and fluoro, at the para-position of the phenyl ring enhance antibacterial and antifungal activity. This suggests that these substitutions may improve the binding affinity to the target enzymes or alter the pharmacokinetic properties of the compounds to favor accumulation within the microbial cells.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

Stearoyl-CoA Desaturase (SCD1) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against SCD1 using rat liver microsomes.

Methodology:

  • Microsome Preparation: Prepare liver microsomes from rats fed a low-fat, high-carbohydrate diet to induce SCD1 expression.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing rat liver microsomes, NADH, ATP, Coenzyme A, and the test compound at various concentrations.

  • Initiation of Reaction: Add [14C]-stearoyl-CoA to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Termination and Extraction: Stop the reaction by adding a solution of isopropanol/heptane. Extract the fatty acids into the heptane layer.

  • Separation: Separate the saturated and unsaturated fatty acids using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of [14C]-oleoyl-CoA formed using a phosphorimager.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

SCD1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Rat Liver Microsomes ReactionMix Prepare Reaction Mixture with Test Compound Microsomes->ReactionMix 1. Add to mixture Start Add [14C]-Stearoyl-CoA (Initiate) ReactionMix->Start 2. Prepare for reaction Incubate Incubate at 37°C Start->Incubate 3. Allow reaction Stop Terminate Reaction & Extract Fatty Acids Incubate->Stop 4. Stop reaction TLC Separate by TLC Stop->TLC 5. Isolate product Quantify Quantify [14C]-Oleoyl-CoA TLC->Quantify 6. Measure product IC50 Calculate IC50 Quantify->IC50 7. Determine potency

SCD1 Inhibition Assay Workflow

GABA A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GABA A receptor.[1][8]

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue.[8]

  • Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4) for the assay.[8]

  • Reaction Setup: In a 96-well plate, add the prepared membranes, [3H]-Muscimol (a GABA A receptor agonist radioligand), and the test compound at various concentrations. For non-specific binding, use a high concentration of unlabeled GABA.[1][8]

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.

GABAA_Binding_Assay cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Membranes Prepare Rat Brain Membranes AssaySetup Set up Assay with Membranes, [3H]-Muscimol, & Test Compound Membranes->AssaySetup 1. Combine reagents Incubate Incubate at 4°C AssaySetup->Incubate 2. Allow binding Filter Filter to Separate Bound/Free Ligand Incubate->Filter 3. Isolate bound ligand Wash Wash Filters Filter->Wash 4. Remove non-specific binding Count Scintillation Counting Wash->Count 5. Measure radioactivity Ki Calculate Ki Count->Ki 6. Determine affinity

GABA A Receptor Binding Assay Workflow

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.[5][6][9][13]

Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus or C. albicans).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium.[13]

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[13]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6][9] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[13]

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate 2. Add microbes Dilution Serially Dilute Test Compound Dilution->Inoculate 1. Prepare dilutions Incubate Incubate at Optimal Temperature Inoculate->Incubate 3. Allow growth Read Visually Inspect or Read OD600 Incubate->Read 4. Assess growth MIC Determine MIC Read->MIC 5. Identify lowest inhibitory concentration

Minimum Inhibitory Concentration (MIC) Assay Workflow

Conclusion and Future Directions

The azetidinyl pyridazine scaffold has demonstrated considerable promise as a versatile platform for the design of potent and selective modulators of diverse biological targets. The comparative SAR analysis presented herein underscores the critical role of substituent patterns on both the azetidine and pyridazine rings in dictating biological activity. For SCD1 inhibition, electronic effects on the pyridazine-appended aryl ring are paramount. In the context of GABA A receptor modulation, steric and electronic factors on the pyridazine core and its substituents are key determinants of affinity. For antimicrobial applications, hydrophobic and electronic characteristics of substituents on the azetidine moiety appear to drive efficacy.

Future research in this area should focus on a more systematic exploration of the SAR of azetidinyl pyridazines, particularly in generating comprehensive data sets for a single target. The development of subtype-selective GABA A receptor modulators and the expansion of the antimicrobial spectrum of this scaffold represent exciting avenues for further investigation. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the optimization of this promising scaffold into next-generation therapeutics.

References

  • Isabel, E., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 479-83. [Link]

  • ResearchGate. Synthetic route of novel azetidine‐pyridazine linked scaffolds... [Link]

  • Mienville, J. M., & Vicini, S. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779-83. [Link]

  • ResearchGate. Structure of azetidine‐containing compounds found in nature. [Link]

  • Chambon, J. P., et al. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences of the United States of America, 82(6), 1832-6. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Heaulme, M., et al. (1987). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 414(2), 245-52. [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

  • Scholars Research Library. (2011). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

  • Chemical Communications (RSC Publishing). (2023). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. [Link]

  • PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]

  • MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]

  • PubMed. (2006). A pyridazine series of alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. [Link]

  • PubMed. (2005). A new pyridazine series of GABAA alpha5 ligands. [Link]

  • PubMed Central (PMC). (2016). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. [Link]

  • PubMed Central (PMC). Characterization of GABA Receptors. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • PubMed. (1999). gamma-Aminobutyrate-A receptor modulation by 3-aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines. [Link]

  • RSC Publishing. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. [Link]

  • Journal of King Saud University - Science. (2018). Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. [Link]

Sources

Benchmarking 3-(Azetidin-3-yl)pyridazine hydrochloride Against Commercial SCD Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stearoyl-CoA Desaturase (SCD) in Cellular Metabolism and Disease

Stearoyl-CoA Desaturase (SCD) is a central enzyme in lipid metabolism, primarily localized in the endoplasmic reticulum.[1] It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) counterparts, stearic acid (18:0) and palmitic acid (16:0), respectively.[1] This conversion is crucial for maintaining the fluidity of cell membranes, lipid signaling, and the formation of triglycerides and cholesterol esters for energy storage.[1]

The dysregulation of SCD activity has been implicated in a range of pathological conditions, including metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as various cancers.[1][2] In cancer cells, elevated SCD1 expression helps to mitigate the cytotoxic effects of saturated fatty acid accumulation, thereby promoting cell proliferation and survival.[3][4] This has positioned SCD as a compelling therapeutic target for the development of novel inhibitors.

This guide provides a comprehensive comparison of 3-(Azetidin-3-yl)pyridazine hydrochloride, a representative of a potent class of azetidinyl pyridazine SCD inhibitors, against a panel of commercially available SCD inhibitors.[5] We will delve into their mechanisms of action, comparative potencies, and provide detailed protocols for their evaluation, offering researchers a robust framework for selecting and testing these compounds in their own experimental settings.

Mechanism of Action of SCD Inhibitors

SCD inhibitors function by blocking the catalytic activity of the SCD enzyme. This leads to a decrease in the cellular pool of MUFAs and a corresponding increase in SFAs. This shift in the SFA/MUFA ratio has several downstream consequences that contribute to the therapeutic effects of these inhibitors:

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs can disrupt the integrity and function of the ER membrane, leading to the unfolded protein response (UPR) and, in cancer cells, can trigger apoptosis.

  • Inhibition of Lipogenesis: The buildup of saturated acyl-CoAs can allosterically inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.

  • Modulation of Signaling Pathways: SCD activity is intertwined with various signaling pathways critical for cell growth and survival, including the Wnt/β-catenin and Hippo pathways.[6] Inhibition of SCD can therefore disrupt these pro-tumorigenic signaling cascades.

Comparative Analysis of SCD Inhibitors

The following tables provide a comparative overview of 3-(Azetidin-3-yl)pyridazine hydrochloride and other well-characterized commercial SCD inhibitors. While a specific IC50 value for 3-(Azetidin-3-yl)pyridazine hydrochloride is not publicly available in the reviewed literature, the azetidinyl pyridazine scaffold has been identified as producing potent and orally bioavailable SCD inhibitors.[5]

Table 1: Physicochemical and Potency Profile of Selected SCD Inhibitors

CompoundChemical StructureMolecular Weight ( g/mol )Potency (IC50)
3-(Azetidin-3-yl)pyridazine hydrochloride

171.63[7]Potent (Specific IC50 not publicly available)[5]
A939572 433.53<4 nM (mouse SCD1), 37 nM (human SCD1)[8]
CAY10566 429.514.5 nM (mouse SCD1), 26 nM (human SCD1)[2]
MK-8245 467.253 nM (mouse SCD1), 1 nM (human SCD1)[9][10]
MF-438 421.442.3 nM (rat SCD1)[11]

Note: The provided chemical structures are representative and sourced from public databases.

Experimental Protocols for Benchmarking SCD Inhibitors

To facilitate a direct and reliable comparison of SCD inhibitors, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for both enzymatic and cellular assays to assess SCD activity.

Protocol 1: In Vitro SCD1 Enzyme Inhibition Assay Using Liver Microsomes

This assay directly measures the ability of a compound to inhibit the enzymatic activity of SCD1 in a cell-free system using liver microsomes as a source of the enzyme.

Rationale: Liver microsomes are a rich source of endoplasmic reticulum-bound enzymes, including SCD1, making them a suitable and physiologically relevant system for in vitro screening of inhibitors. The use of a radiolabeled substrate, such as [¹⁴C]-stearic acid, allows for sensitive detection of the product, [¹⁴C]-oleic acid.

Workflow Diagram:

SCD1_Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubate Microsomes, Substrate, and Inhibitor Microsomes->Incubation Substrate [14C]-Stearoyl-CoA Substrate->Incubation Inhibitor Test Compound (e.g., 3-(Azetidin-3-yl)pyridazine HCl) Inhibitor->Incubation Extraction Lipid Extraction Incubation->Extraction Separation TLC or HPLC Separation of Fatty Acids Extraction->Separation Quantification Quantify [14C]-Oleic Acid and [14C]-Stearic Acid Separation->Quantification Calculation Calculate % Inhibition Quantification->Calculation

Caption: Workflow for the in vitro SCD1 enzyme inhibition assay.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate liver microsomes from a suitable source (e.g., rat or human) using standard differential centrifugation protocols. Determine the total protein concentration of the microsomal preparation using a Bradford or BCA assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • NADH

    • ATP

    • Coenzyme A

    • Liver microsomes (typically 50-100 µg of protein)

    • Test compound at various concentrations (or vehicle control, e.g., DMSO)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [¹⁴C]-stearic acid (or [¹⁴C]-stearoyl-CoA).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a solution of alcoholic potassium hydroxide to saponify the lipids.

  • Lipid Extraction: Acidify the mixture and extract the fatty acids using an organic solvent such as hexane or a chloroform:methanol mixture.

  • Separation and Quantification: Separate the [¹⁴C]-stearic acid and the product, [¹⁴C]-oleic acid, using thin-layer chromatography (TLC) on silver nitrate-impregnated plates or by reverse-phase high-performance liquid chromatography (HPLC).[12] Quantify the radioactivity in the respective spots or peaks using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of SCD activity for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular SCD Activity Assay

This assay measures the inhibition of SCD activity within a cellular context, providing insights into the compound's cell permeability and its effects on intracellular lipid metabolism.

Rationale: A cellular assay is a crucial step to validate the findings from in vitro enzyme assays. It assesses the compound's ability to cross the cell membrane and inhibit the target enzyme in its native environment. The conversion of a labeled saturated fatty acid to its monounsaturated counterpart is a direct measure of cellular SCD activity.

Workflow Diagram:

Cellular_SCD_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., HepG2) Inhibitor_Treatment Treat with Test Compound Cell_Seeding->Inhibitor_Treatment Substrate_Addition Add [14C]-Stearic Acid Inhibitor_Treatment->Substrate_Addition Lipid_Extraction Total Lipid Extraction Substrate_Addition->Lipid_Extraction Fatty_Acid_Separation HPLC or GC-MS Analysis of Fatty Acid Methyl Esters Lipid_Extraction->Fatty_Acid_Separation Ratio_Calculation Calculate [14C]-Oleic Acid to [14C]-Stearic Acid Ratio Fatty_Acid_Separation->Ratio_Calculation

Caption: Workflow for the cellular SCD activity assay.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells, which express high levels of SCD1) in 12- or 24-well plates and grow to 80-90% confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound (or vehicle control) for a predetermined duration (e.g., 4-24 hours).

  • Radiolabeling: Add [¹⁴C]-stearic acid complexed to fatty acid-free bovine serum albumin (BSA) to the culture medium and incubate for a further 4-6 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using a modified Folch method (chloroform:methanol).[12]

  • Saponification and Methylation: Saponify the extracted lipids to release the fatty acids and then convert them to fatty acid methyl esters (FAMEs) for analysis.

  • Analysis: Separate and quantify the [¹⁴C]-stearic acid methyl ester and [¹⁴C]-oleic acid methyl ester using reverse-phase HPLC with an online flow scintillation detector or by gas chromatography-mass spectrometry (GC-MS).[12]

  • Data Analysis: Calculate the desaturation index as the ratio of [¹⁴C]-oleic acid to the sum of [¹⁴C]-stearic acid and [¹⁴C]-oleic acid. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition of the desaturation index against the inhibitor concentration.

SCD Signaling Pathway

The activity and expression of SCD are tightly regulated by a complex network of signaling pathways, highlighting its central role in cellular homeostasis.

SCD_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c + SCD1 SCD1 Gene Transcription SREBP1c->SCD1 + LXR LXR LXR->SREBP1c + PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->SCD1 - MUFA Monounsaturated Fatty Acids (MUFAs)↑ SCD1->MUFA SFA Saturated Fatty Acids (SFAs)↓ SCD1->SFA Membrane Membrane Fluidity MUFA->Membrane Signaling Lipid Signaling (e.g., Wnt/β-catenin) MUFA->Signaling Storage Triglyceride & Cholesterol Ester Synthesis MUFA->Storage

Caption: Simplified SCD1 signaling pathway.

The transcription of the SCD1 gene is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[13] Hormones such as insulin and nuclear receptors like Liver X Receptor (LXR) activate SREBP-1c, leading to increased SCD1 expression.[13] Conversely, polyunsaturated fatty acids (PUFAs) are known to suppress SCD1 transcription.[13] The resulting increase in MUFAs influences a variety of cellular processes, including the maintenance of cell membrane fluidity, the synthesis of storage lipids, and the modulation of key signaling pathways such as the Wnt/β-catenin pathway, which is crucial in development and cancer.[6]

Conclusion and Future Directions

The inhibition of Stearoyl-CoA Desaturase represents a promising therapeutic strategy for a multitude of diseases, from metabolic disorders to cancer. The azetidinyl pyridazine scaffold, represented here by 3-(Azetidin-3-yl)pyridazine hydrochloride, has emerged as a class of potent SCD inhibitors.[5] While direct comparative potency data for this specific compound remains to be published in peer-reviewed literature, its structural class shows significant promise.

The provided experimental protocols offer a standardized framework for researchers to conduct their own head-to-head comparisons of 3-(Azetidin-3-yl)pyridazine hydrochloride and other commercial SCD inhibitors. Such studies are crucial for elucidating the nuanced differences in their potency, selectivity, and cellular effects, which will ultimately guide the selection of the most appropriate tool compound for specific research questions and therapeutic applications. Future investigations should also focus on the selectivity profiles of these inhibitors against other desaturase enzymes and their pharmacokinetic and pharmacodynamic properties in in vivo models to further validate their therapeutic potential.

References

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase. (2017). Cell Chemical Biology. [Link]

  • Isabel, E., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 479-483. [Link]

  • Inhibition of Stearoyl-CoA Desaturase-1 Activity Suppressed SREBP Signaling in Colon Cancer Cells and Their Spheroid Growth. (2019). Cancers. [Link]

  • SCD (stearoyl-CoA desaturase (delta-9-desaturase)). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Diverse signaling mechanisms through SCD1 in cancer stem cells. ResearchGate. [Link]

  • Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry. (2008). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. (2020). Nutrients. [Link]

  • Chapter 9: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: Bench to Bedside Must Only Go Through Liver. (2012). Royal Society of Chemistry. [Link]

  • Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy. (2019). PLoS ONE. [Link]

  • A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC. (2010). Analytical Biochemistry. [Link]

Sources

Head-to-head comparison of pyridazine and pyrimidine SCD inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stearoyl-CoA Desaturase-1 (SCD1) is the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] While inhibition of SCD1 presents a high-value therapeutic target for metabolic steatohepatitis (MASH/NASH), acne, and cancer, the development of clinical candidates has been historically plagued by mechanism-based toxicity (skin/eye adverse events) and off-target cardiotoxicity (hERG inhibition).

This guide provides a technical comparison between two dominant heteroaromatic scaffolds used in SCD1 inhibitor design: Pyridazine (1,2-diazine) and Pyrimidine (1,3-diazine) .

The Verdict:

  • Pyridazine scaffolds (e.g., Xenon Pharmaceuticals' series) generally offer superior potency and a more favorable safety profile regarding hERG liability due to lower lipophilicity and unique electronic properties.

  • Pyrimidine scaffolds often serve as initial high-throughput screening (HTS) hits but frequently require extensive optimization to overcome metabolic instability and off-target ion channel binding.

Mechanistic Foundation: The SCD1 Checkpoint

SCD1 introduces a cis-double bond at the


 position of Stearoyl-CoA (

) to form Oleoyl-CoA (

). This ratio (

or

), known as the Desaturation Index (DI) , is the primary biomarker for SCD1 activity.
DOT Diagram: SCD1 Signaling & Inhibition Pathway

SCD1_Pathway SFA Saturated Fatty Acids (Stearate C18:0) SCD1 SCD1 Enzyme (Endoplasmic Reticulum) SFA->SCD1 Substrate Lipotoxicity Lipotoxicity (Apoptosis/Inflammation) SFA->Lipotoxicity Accumulation (If SCD1 Blocked) MUFA Monounsaturated Fatty Acids (Oleate C18:1) SCD1->MUFA Desaturation Inhibitor Inhibitor (Pyridazine/Pyrimidine) Inhibitor->SCD1 Blocks Lipogenesis Triglyceride Synthesis (Lipid Droplets) MUFA->Lipogenesis Storage (Healthy)

Caption: SCD1 converts cytotoxic saturated fatty acids into storable unsaturated fats. Inhibitors block this conversion, reducing lipid storage but potentially increasing lipotoxicity if not balanced.

Structural & Electronic Analysis

The choice between pyridazine and pyrimidine is rarely arbitrary; it is a calculated decision based on bioisosterism to modulate physicochemical properties (LogD, pKa, PSA).

FeaturePyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Impact on Drug Design
Structure Adjacent NitrogensMeta-positioned NitrogensAffects H-bond acceptor vectors.
Dipole Moment High (~3.9 D)Moderate (~2.3 D)Pyridazine is more polar; reduces LogP.
Basicity (pKa) ~2.3 (Conjugate acid)~1.3 (Conjugate acid)Pyridazine is slightly more basic but still low enough to avoid lysosomal trapping.
Metabolic Stability High (Oxidatively robust)Moderate (Prone to oxidation)Pyridazine rings are often used to block metabolic "soft spots."
The "Scaffold Hop" Logic

In SCD1 inhibitor optimization (e.g., by Xenon Pharmaceuticals and Merck), researchers often observe that replacing a pyridine or pyrimidine core with a pyridazine results in:

  • Increased Potency: In specific carboxamide series, pyridazine analogs demonstrated a 3-fold increase in potency compared to pyridine/pyrimidine analogs [1].[3]

  • Reduced hERG Binding: The higher polarity (lower cLogP) of the pyridazine ring reduces affinity for the hydrophobic pore of the hERG potassium channel, a critical safety hurdle [2].

Performance Metrics: Head-to-Head

A. Potency (IC50 & Desaturation Index)

Experimental data from SAR (Structure-Activity Relationship) studies highlights the superiority of the pyridazine core in specific "linker-head" configurations.

  • Pyrimidine: Often suffers from steric clashes or suboptimal electronic complementarity in the SCD1 binding pocket (specifically the region interacting with the iron center).

  • Pyridazine: The adjacent nitrogens allow for a unique "twist" in the molecular geometry, often facilitating better fit within the hydrophobic tunnel of the enzyme.

Data Summary (Representative SAR Series [1, 3]):

Scaffold TypehSCD1 IC50 (nM)mSCD1 IC50 (nM)Cellular EC50 (HepG2)
Pyrimidine Analog 45110> 500 nM
Pyridazine Analog 12 28 85 nM
B. Safety Profile: The hERG Liability

The most significant differentiator is cardiotoxicity potential. SCD1 inhibitors are lipophilic by necessity (to enter the ER membrane). This lipophilicity correlates strongly with hERG inhibition (QTc prolongation risk).

  • Pyrimidine: Frequently requires additional polar groups (e.g., oxides, amines) to mitigate hERG, which can lower on-target potency.

  • Pyridazine: Inherently lowers the lipophilicity of the molecule without sacrificing the aromatic interactions required for binding.

DOT Diagram: Scaffold Selection Decision Tree

Scaffold_Selection Hit HTS Hit (Pyridine/Pyrimidine) Check_hERG hERG Assay (Patch Clamp) Hit->Check_hERG Decision hERG IC50 < 10µM? Check_hERG->Decision Opt_Pyrim Optimize Pyrimidine (Add Polar Groups) Decision->Opt_Pyrim Yes (High Risk) Switch_Pyrid Scaffold Hop to Pyridazine Decision->Switch_Pyrid Yes (High Risk) Result_Pyrim Potency Loss Risk Opt_Pyrim->Result_Pyrim Result_Pyrid Retained Potency Lower LogD Switch_Pyrid->Result_Pyrid

Caption: Decision workflow for medicinal chemists facing hERG liability. Switching to pyridazine is a validated strategy to maintain potency while improving safety.

Experimental Protocols

To validate these claims in your own pipeline, use the following self-validating protocols.

Protocol A: Cellular Desaturation Index (Functional Potency)

Rationale: Direct measurement of enzyme activity in a relevant cellular context.

  • Cell Line: HepG2 (Human hepatocellular carcinoma) or primary human hepatocytes.

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Incubate with test compounds (Pyridazine vs. Pyrimidine analogs) at 7-point dilution (1 nM – 10 µM) for 24 hours.

  • Tracer: Spike media with

    
    -Stearic Acid (deuterated substrate).
    
  • Extraction: Lyse cells, extract total lipids using Folch method (Chloroform:Methanol 2:1).

  • Analysis: Saponify lipids, methylate to FAMEs (Fatty Acid Methyl Esters), and analyze via GC-MS.

  • Calculation:

    
    
    
  • Validation: Reference compound (e.g., A-939572 or Xenon-45) must show IC50 < 50 nM.

Protocol B: Automated Patch Clamp (hERG Safety)

Rationale: Critical safety gate for SCD1 inhibitors.

  • System: QPatch or PatchXpress (Gigaseal automated electrophysiology).

  • Cells: CHO-K1 or HEK293 stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Voltage Protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Perfusion: Apply compound for 5 minutes until steady state.

  • Data: Measure peak tail current inhibition relative to DMSO control.

  • Threshold: > 50% inhibition at 10 µM indicates high risk.[4]

References

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. Source: RSC Medicinal Chemistry (2024). URL:[Link]

  • Design, synthesis, and biological evaluation of pyridazine-based, 4-bicyclic heteroaryl-piperidine derivatives as potent stearoyl-CoA desaturase-1 (SCD1) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014).[5] URL:[Link]

  • Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors. Source: Bioorganic & Medicinal Chemistry (2015).[6] URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter (2024).[4][7] URL:[Link]

  • Orally bioavailable, liver-selective stearoyl-CoA desaturase (SCD) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Experiments with 3-(Azetidin-3-yl)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Simple" Molecule

In the landscape of drug discovery and chemical biology, heterocyclic scaffolds are the bedrock of innovation. Among these, the 3-(azetidin-3-yl)pyridazine moiety has emerged as a compelling structural motif. It combines the desirable physicochemical properties of the small, saturated azetidine ring—which can enhance solubility and metabolic stability—with the hydrogen bonding capabilities and aromatic nature of the pyridazine ring.[1] This combination makes it an attractive building block for developing novel modulators of biological targets, such as stearoyl-CoA desaturase (SCD) inhibitors.[2]

However, the promise of any small molecule, including 3-(Azetidin-3-yl)pyridazine hydrochloride, is only as robust as the data it generates. The well-documented "reproducibility crisis" in scientific research is not confined to complex biologics or cell-based assays; it begins at the most fundamental level: the chemical reagents themselves.[3][4] An astonishing number of researchers—nearly 90% of chemists in one survey—have reported failing to replicate published results.[4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with 3-(Azetidin-3-yl)pyridazine hydrochloride. It provides a framework for establishing experimental systems that are not just repeatable, but truly reproducible, by embedding self-validating principles into every step, from material sourcing to data interpretation.

PART 1: Foundational Material Integrity - The Source of Truth

Reproducibility begins with a deep understanding of your starting material. The seemingly minor details—residual solvents, salt forms, isomeric purity, or crystalline state—can have profound impacts on downstream biological assays.[5] Before a single experiment is run, the integrity of the 3-(Azetidin-3-yl)pyridazine hydrochloride must be unequivocally established.

Synthesis and Critical Quality Control

The synthesis of 3-(Azetidin-3-yl)pyridazine is typically achieved through a multi-step process, often involving the coupling of a protected azetidine derivative with an electrophilic pyridazine.[1] A common route involves nucleophilic aromatic substitution (SNAr), followed by deprotection.[1]

The hydrochloride salt form is common for small molecules containing basic nitrogen atoms, as it generally improves stability and aqueous solubility. However, the exact stoichiometry and nature of the salt (e.g., monohydrochloride vs. dihydrochloride) must be confirmed.

Below is a logical workflow for the synthesis and, more importantly, the rigorous quality control required to produce "reproducibility-grade" material.

Synthesis_QC_Workflow cluster_synthesis Synthesis Phase cluster_qc Quality Control & Validation S1 Step 1: Protection (e.g., Boc-anhydride) S2 Step 2: S_NAr Coupling (e.g., with Dichloropyridazine) S1->S2 S3 Step 3: Deprotection (e.g., TFA or HCl) S2->S3 S4 Step 4: Salt Formation (HCl in ether/dioxane) S3->S4 QC1 Purity Analysis (HPLC-MS, UPLC) S4->QC1 Crude Product QC2 Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) QC1->QC2 QC3 Physicochemical Properties (DSC, TGA, XRPD) QC2->QC3 QC4 Quantification (qNMR or Titration) QC3->QC4 Final Reproducibility-Grade 3-(Azetidin-3-yl)pyridazine HCl QC4->Final Certified Lot

Caption: Synthesis and Quality Control (QC) Workflow.

Experimental Protocol: Comprehensive Characterization

The objective of this protocol is to create a comprehensive data "passport" for a specific batch of 3-(Azetidin-3-yl)pyridazine hydrochloride. This passport serves as the benchmark for all future experiments.

1. Materials and Equipment:

  • 3-(Azetidin-3-yl)pyridazine hydrochloride (sample)

  • Deuterated solvents (e.g., D₂O, DMSO-d₆)

  • HPLC-grade acetonitrile and water, Formic acid

  • NMR spectrometer (≥400 MHz)

  • High-Resolution Mass Spectrometer (HRMS)

  • HPLC or UPLC system with UV and MS detectors

  • Differential Scanning Calorimeter (DSC)

  • X-ray Powder Diffractometer (XRPD)

2. Step-by-Step Methodology:

  • Step 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Rationale: To confirm the chemical structure and identify any organic impurities.

    • Procedure:

      • Accurately weigh ~5-10 mg of the sample and dissolve in 0.6 mL of a suitable deuterated solvent (D₂O is often a good choice for hydrochloride salts).

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • Integrate the proton signals and compare the chemical shifts and coupling constants to expected values for the structure. The ratio of azetidine to pyridazine protons should be consistent.

      • Self-Validation: Ensure no significant unassigned peaks are present. Residual solvents (e.g., ether, ethyl acetate) should be identified and quantified.

  • Step 2.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Rationale: To determine purity by a separative technique and confirm the mass of the parent compound.

    • Procedure:

      • Prepare a stock solution of the sample (e.g., 1 mg/mL in water/methanol).

      • Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid).

      • Inject the sample and monitor via UV (e.g., at 254 nm) and MS.

      • The MS should be set to detect the positive ion corresponding to the free base ([M+H]⁺).

      • Self-Validation: Purity should be assessed by the area percentage of the main peak in the UV chromatogram. The observed mass in the MS should match the theoretical mass of the free base (C₈H₁₀N₂) within a narrow tolerance (e.g., <5 ppm for HRMS).

  • Step 2.3: Solid-State Characterization (DSC & XRPD)

    • Rationale: To understand the thermal properties (melting point, decomposition) and the crystalline form of the material. Different polymorphs can have different solubilities and stabilities.[6]

    • Procedure:

      • For DSC, accurately weigh 2-5 mg of the sample into an aluminum pan. Heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Observe endotherms (melting) and exotherms (decomposition).

      • For XRPD, place a small amount of the powder on the sample holder and acquire a diffraction pattern.

      • Self-Validation: The melting point should be sharp for a pure, crystalline compound. The XRPD pattern provides a unique fingerprint for the crystal form. Batch-to-batch comparisons should show identical patterns.

Data Summary: The Compound Passport

All quantitative data should be summarized in a table that accompanies every batch of the compound used in research.

ParameterMethodSpecificationResult (Example Batch)
Identity
¹H NMR400 MHz, D₂OConforms to structureConforms
¹³C NMR100 MHz, D₂OConforms to structureConforms
Mass (M+H)⁺HRMS (ESI+)135.0920 ± 5 ppm135.0918
Purity
Purity by HPLCUV at 254 nm≥98%99.2%
Physicochemical
Melting PointDSCReport Value215-218 °C (decomposes)
Crystalline FormXRPDReport PatternCrystalline Form I
Salt Form
Chloride ContentTitration / ICReport Value~20.5% (for monohydrochloride)

PART 2: Comparative Analysis - Contextualizing Performance

No compound works in a vacuum. Its performance and the reproducibility of its effects are best understood when compared to rational alternatives. In drug discovery, this is often done through the lens of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties.[1]

Identifying a Rational Alternative: The Pyridine Analogue

A logical bioisosteric replacement for the pyridazine ring is the pyridine ring. The related compound, 3-(Azetidin-3-yl)pyridine, is commercially available (often as a dihydrochloride salt) and provides an excellent comparator.[7][8] The key difference lies in the position and number of nitrogen atoms in the aromatic ring, which influences properties like pKa, dipole moment, and hydrogen bonding potential.[9]

Head-to-Head Comparison: Physicochemical Properties

The following table compares the calculated and experimentally available data for the two compounds. Such a comparison is crucial for anticipating differences in experimental behavior, such as solubility in buffers or potential for off-target interactions.

Property3-(Azetidin-3-yl)pyridazine3-(Azetidin-3-yl)pyridineRationale for Comparison
Structure Pyridazine (1,2-diazine)Pyridine (azine)Evaluates the impact of the adjacent nitrogen atoms on properties.
Molecular Weight 135.17 g/mol (free base)134.18 g/mol (free base)Similar size and mass.
logP (calculated) ~0.3~0.2Both are relatively polar, with pyridazine being slightly more lipophilic.
pKa (predicted) Pyridazine N: ~2.3; Azetidine N: ~9.5Pyridine N: ~5.2; Azetidine N: ~9.5The pyridazine ring is significantly less basic than the pyridine ring. This will affect salt form and charge state at physiological pH.
H-Bond Acceptors 2 (pyridazine) + 1 (azetidine)1 (pyridine) + 1 (azetidine)Pyridazine offers an additional H-bond acceptor, which can alter target binding and solubility.

This comparison immediately highlights a critical experimental variable: the pKa. The lower basicity of the pyridazine nitrogens means that at physiological pH (~7.4), the pyridazine ring will be neutral, while the pyridine ring in the comparator could be partially protonated. This can fundamentally alter how the molecules interact with biological targets.

PART 3: Protocol Validation - A Self-Validating Biological Assay

A well-characterized compound requires a well-designed assay to produce reproducible data. The principles of assay design should include appropriate controls, statistical rigor, and an understanding of the compound's behavior in the assay medium.

Assay Principle: A Kinase Inhibition Assay

Let's hypothesize that 3-(Azetidin-3-yl)pyridazine is an inhibitor of a hypothetical kinase, "ReproKinase." A robust in vitro assay is essential to determine its potency (e.g., IC₅₀). We will use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Less light means more kinase activity (more ATP consumed), and therefore, less inhibition.

The following workflow illustrates the key decision points and controls necessary for a reproducible experiment.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis P1 Prepare Compound Plate (10-point, 3-fold serial dilution) R1 Add Enzyme/Substrate to Plate P1->R1 P2 Prepare Assay Buffer (Validate pH, add BSA) P2->R1 P3 Prepare Enzyme & Substrate Mix P3->R1 R2 Add ATP to Initiate Reaction R1->R2 R3 Incubate (e.g., 60 min at RT) (Confirm linearity vs. time) R2->R3 D1 Add Detection Reagent (e.g., Kinase-Glo®) R3->D1 D2 Incubate (10 min) D1->D2 D3 Read Luminescence D2->D3 D4 Data Analysis (Normalize to controls, fit curve) D3->D4 Result IC₅₀ Value (with 95% CI) D4->Result

Caption: Experimental Workflow for a Kinase Inhibition Assay.

Experimental Protocol: ReproKinase Inhibition Assay

1. Materials:

  • 3-(Azetidin-3-yl)pyridazine hydrochloride (validated stock, e.g., 10 mM in DMSO)

  • ReproKinase (recombinant enzyme)

  • Kinase substrate (e.g., a generic peptide)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • 384-well white assay plates

  • Reference inhibitor (e.g., Staurosporine)

2. Step-by-Step Methodology:

  • Step 2.1: Compound Plating

    • Create a serial dilution of the test compound in DMSO. Start from a high concentration (e.g., 1 mM) and perform a 10-point, 3-fold dilution series.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO solutions to the 384-well assay plate.

    • Self-Validation Controls: Include wells with DMSO only (100% activity control) and wells with a high concentration of a potent, known inhibitor like Staurosporine (0% activity control).

  • Step 2.2: Kinase Reaction

    • Prepare a master mix of ReproKinase and its substrate in assay buffer.

    • Dispense 10 µL of the enzyme/substrate mix into each well of the assay plate.

    • Allow the plate to incubate for 15-30 minutes to allow the compound to bind to the enzyme.

    • Prepare the ATP solution in assay buffer at a concentration near the Kₘ for the enzyme (this ensures the assay is sensitive to competitive inhibitors).

    • Initiate the reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time must be within the linear range of the enzyme kinetics.

  • Step 2.3: Signal Detection and Data Analysis

    • Stop the reaction and generate a signal by adding 20 µL of the luminescent detection reagent to each well.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

    • Data Analysis:

      • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_0%_control) / (Signal_100%_control - Signal_0%_control)).

      • Plot % Inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

      • Self-Validation: The Z'-factor for the assay plate should be > 0.5, indicating a robust assay window. The IC₅₀ of the reference inhibitor should be within the expected range (e.g., 2-3 fold of the historical average).

Conclusion: A Culture of Rigor

Ensuring the reproducibility of experiments with 3-(Azetidin-3-yl)pyridazine hydrochloride, or any small molecule, is not about a single protocol or technique. It is a comprehensive approach that integrates rigorous material characterization, thoughtful comparative analysis, and robust, self-validating assay design. By treating every batch of a compound as a unique entity that requires a "passport" of data and by designing experiments with built-in checks and balances, researchers can build a foundation of trust in their results. This rigor is the bedrock upon which scientific progress is built, transforming promising molecules into reliable scientific tools and, ultimately, potential therapeutics.

References

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Available at: [Link]

  • Nenajdenko, V. G., et al. (2008). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. Available at: [Link]

  • Xin, Z., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Comte, G., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. Available at: [Link]

  • Asif, M. (2017). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. ResearchGate. Available at: [Link]

  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. Available at: [Link]

  • LIRIAS. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Available at: [Link]

  • Reddit. (2023). What is everyone's opinion on reproducibility?. r/chemistry. Available at: [Link]

  • Stoye, E. (2017). Taking on chemistry's reproducibility problem. Chemistry World. Available at: [Link]

  • Pelliccia, S. (2022). Reproducibility in chemistry research. Rendiconti Lincei. Scienze Fisiche e Naturali. Available at: [Link]

  • Ascendia Pharma. (2021). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Available at: [Link]

  • HORIBA. Small Molecule Drugs. Available at: [Link]

  • The Pharmaceutical Journal. (2017). Science reproducibility crisis: better measurement is required to tackle global health challenges. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega. Available at: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • Ioffe, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Alsaiari, A. A., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]

  • Alsaiari, A. A., et al. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry. Available at: [Link]

  • Al-Soud, Y. A., et al. (2003). Pyridazine Derivatives. Molecules. Available at: [Link]

  • Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ProQuest. Available at: [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. Available at: [Link]

  • Al-teleb, A. S., et al. (2020). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]

  • PubChemLite. 3-(azetidin-3-yl)pyridine dihydrochloride (C8H10N2). Available at: [Link]

  • Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Lindsley, C. W., et al. (2010). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • Wikipedia. Pyridazine. Available at: [Link]

  • Neuroquantology. synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3-(Azetidin-3-yl)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistency and reliability of analytical data for novel chemical entities are paramount. This guide provides an in-depth technical comparison of 3-(Azetidin-3-yl)pyridazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry.[1] The focus is on the critical process of inter-laboratory comparison to ensure data integrity and reproducibility, a cornerstone of regulatory compliance and successful drug development.[2][3]

The azetidine and pyridazine moieties are significant scaffolds in the development of novel therapeutics, particularly for neurological targets.[1] Given the increasing prevalence of these fragments in drug discovery pipelines, establishing robust analytical methods and ensuring their transferability between laboratories is a non-trivial but essential task.[4][5] This guide will walk through a hypothetical inter-laboratory study to highlight the key analytical attributes of 3-(Azetidin-3-yl)pyridazine hydrochloride, compare its performance with relevant alternatives, and provide detailed experimental protocols.

The Imperative of Inter-Laboratory Validation

Before delving into the data, it is crucial to understand the "why" behind inter-laboratory comparisons, also known as analytical method transfer.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for validating analytical procedures.[2][6][7] The primary objective is to demonstrate that a method is suitable for its intended purpose and that different laboratories can achieve comparable results.[3][4] This process is vital when:

  • Transferring a method from a research and development setting to a quality control laboratory.

  • Outsourcing analytical testing to a contract research organization (CRO).

  • Moving manufacturing processes to a different site.

  • Involving multiple laboratories in the analysis of samples for a single clinical study.[4]

A failure to ensure inter-laboratory consistency can lead to out-of-specification results, delays in development, and regulatory hurdles.

Comparative Analysis of 3-(Azetidin-3-yl)pyridazine Hydrochloride and Alternatives

In drug discovery, scaffold hopping and the use of bioisosteres are common strategies to optimize the pharmacological properties of a lead compound.[1][8] 3-(Azetidin-3-yl)pyridazine hydrochloride can be compared with other heterocyclic building blocks that present similar functionalities or are used in analogous therapeutic areas.

CompoundStructureKey Features & Rationale for Comparison
3-(Azetidin-3-yl)pyridazine hydrochloride
The core compound of this guide, featuring a basic azetidine ring linked to a pyridazine system. The hydrochloride salt form enhances solubility.[9]3-(Azetidin-3-yl)pyridine dihydrochloride A close structural analog where the pyridazine ring is replaced by a pyridine ring. This allows for the investigation of how the additional nitrogen atom in the pyridazine ring affects physicochemical properties and biological activity.[10]1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride An isomer of the primary compound, where the linkage to the azetidine ring is through the nitrogen atom. This seemingly minor change can significantly impact the three-dimensional shape and reactivity of the molecule.[11]3-(Pyridine-3-yl)-2-oxazolidinone Derivatives While structurally more distinct, these compounds are relevant in the context of developing antibacterial agents, a potential application for pyridazine derivatives.[12][13] This provides a functional comparison.

Hypothetical Inter-Laboratory Study: Data & Analysis

To illustrate the process of an inter-laboratory comparison, we present hypothetical data from three independent laboratories (Lab A, Lab B, and Lab C) that analyzed the same batch of 3-(Azetidin-3-yl)pyridazine hydrochloride.

Table 1: Purity Determination by HPLC
LaboratoryRetention Time (min)Purity (%)Largest Impurity (%)
Lab A 4.2199.850.08
Lab B 4.2399.820.10
Lab C 4.1999.880.07
Mean 4.2199.850.08
Std. Dev. 0.020.030.015
RSD (%) 0.470.0318.75

The High-Performance Liquid Chromatography (HPLC) data shows excellent agreement between the laboratories in terms of retention time and purity, with a low relative standard deviation (RSD). This indicates that the HPLC method is robust and transferable.

Table 2: Identity Confirmation by ¹H NMR
LaboratoryKey Chemical Shifts (δ, ppm)Conclusion
Lab A Consistent with proposed structureIdentity Confirmed
Lab B Consistent with proposed structureIdentity Confirmed
Lab C Consistent with proposed structureIdentity Confirmed

All three laboratories confirmed the identity of the compound using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a critical test for structural elucidation.

Table 3: Water Content by Karl Fischer Titration
LaboratoryWater Content (%)
Lab A 0.15
Lab B 0.18
Lab C 0.16
Mean 0.16
Std. Dev. 0.015
RSD (%) 9.38

The Karl Fischer titration results for water content are also in good agreement, demonstrating the reliability of this method across different sites.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the hypothetical study.

Purity Determination by HPLC

Rationale: HPLC is the gold standard for assessing the purity of small molecules due to its high resolution and sensitivity.[14] A gradient elution method is chosen to ensure the separation of the main component from any potential impurities with different polarities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Weigh 1 mg of sample s_dissolve Dissolve in 1 mL of Mobile Phase A s_prep->s_dissolve s_filter Filter through 0.45 µm syringe filter s_dissolve->s_filter hplc_injection Inject 10 µL of sample s_filter->hplc_injection Inject into HPLC mp_prep Prepare Mobile Phases A and B hplc_instrument HPLC System with UV Detector hplc_column C18 Column (4.6 x 150 mm, 5 µm) hplc_instrument->hplc_column hplc_column->hplc_injection hplc_gradient Run Gradient Program hplc_injection->hplc_gradient hplc_detection Detect at 254 nm hplc_gradient->hplc_detection da_integration Integrate peaks in the chromatogram hplc_detection->da_integration Generate Chromatogram da_purity Calculate purity as a percentage of the main peak area da_integration->da_purity da_impurities Identify and quantify impurities da_purity->da_impurities

Caption: Workflow for HPLC purity analysis.

Methodology:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of 3-(Azetidin-3-yl)pyridazine hydrochloride in Mobile Phase A.

Identity Confirmation by ¹H NMR

Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it an indispensable tool for identity confirmation. The solvent, DMSO-d₆, is chosen for its ability to dissolve the hydrochloride salt and for its characteristic solvent peak that does not interfere with the analyte signals.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation nmr_s_prep Weigh 5-10 mg of sample nmr_s_dissolve Dissolve in 0.75 mL of DMSO-d₆ nmr_s_prep->nmr_s_dissolve nmr_s_transfer Transfer to an NMR tube nmr_s_dissolve->nmr_s_transfer nmr_acquisition Acquire ¹H spectrum nmr_s_transfer->nmr_acquisition Insert into spectrometer nmr_instrument 400 MHz NMR Spectrometer nmr_instrument->nmr_acquisition nmr_processing Process the FID (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->nmr_processing nmr_da_shifts Assign chemical shifts nmr_processing->nmr_da_shifts Generate Spectrum nmr_da_integration Integrate peak areas nmr_da_shifts->nmr_da_integration nmr_da_coupling Analyze coupling patterns nmr_da_integration->nmr_da_coupling nmr_da_confirm Compare with expected structure nmr_da_coupling->nmr_da_confirm

Caption: Workflow for ¹H NMR identity confirmation.

Methodology:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Procedure: Acquire a standard proton spectrum. Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Compare the obtained chemical shifts, integration values, and coupling constants with the expected structure of 3-(Azetidin-3-yl)pyridazine hydrochloride.

Water Content by Karl Fischer Titration

Rationale: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. This is particularly important for hydrochloride salts, which can be hygroscopic.

Workflow Diagram:

KF_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_data Calculation kf_instrument Volumetric Karl Fischer Titrator kf_reagent Standardized Karl Fischer reagent kf_instrument->kf_reagent kf_calibration Calibrate with a known water standard kf_reagent->kf_calibration kf_s_prep Accurately weigh 20-30 mg of sample kf_calibration->kf_s_prep Instrument Ready kf_s_add Add sample to the titration vessel kf_s_prep->kf_s_add kf_titration Titrate to the endpoint kf_s_add->kf_titration kf_calculation Calculate water content (%) based on titrant volume and sample weight kf_titration->kf_calculation Endpoint Reached

Caption: Workflow for Karl Fischer water content analysis.

Methodology:

  • Instrument: Volumetric Karl Fischer Titrator.

  • Reagent: Commercially available Karl Fischer reagent.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample.

  • Procedure: Introduce the sample into the titration vessel containing a suitable solvent (e.g., methanol). Titrate with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water based on the amount of titrant consumed.

Conclusion and Best Practices

This guide, through a hypothetical inter-laboratory study, underscores the importance of robust and transferable analytical methods in drug development. The successful validation of methods for identity, purity, and water content for 3-(Azetidin-3-yl)pyridazine hydrochloride across multiple laboratories ensures data reliability and facilitates seamless project progression.

For organizations working with novel compounds, the following best practices are recommended:

  • Develop a comprehensive validation protocol: This document should detail all validation parameters, acceptance criteria, and the experimental design.[2]

  • Utilize well-characterized reference standards: A high-purity reference standard is essential for accurate quantification.

  • Ensure system suitability: Before any sample analysis, system suitability tests must be performed and passed to demonstrate that the analytical system is performing as expected.[4]

  • Employ robust statistical analysis: Statistical tests are crucial for objectively comparing results between laboratories.[4][15]

  • Maintain clear and open communication: Effective communication between all participating laboratories is key to a successful inter-laboratory comparison.

By adhering to these principles and the guidelines set forth by regulatory authorities, researchers can ensure the integrity of their analytical data and accelerate the development of new medicines.

References

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Google Cloud.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). U.S. Food and Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 2). Lab Manager.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • 3-(Azetidin-3-yl)pyridine dihydrochloride. Sigma-Aldrich.
  • Core components of analytical method validation for small molecules-an overview. (2025, August 10). ResearchGate.
  • Method Validation Guidelines. (2026, February 17). BioPharm International.
  • 3-(Azetidin-3-yl)pyridazine. Benchchem.
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. Benchchem.
  • Inter laboratory comparison (ILC) report. GEVES.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (2015). PMC.
  • 1255306-30-9|3-(Azetidin-3-yl)pyridazine hydrochloride. BLDpharm.
  • Small Molecule Development and Validation. Primera Analytical Solutions.
  • Inter laboratory Comparison 2023 Report. (2024, August 1). Benchmark International.
  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA Laboratories.
  • 3-(3-Azetidinyl)pyridazine hydrochloride AldrichCPR. Sigma-Aldrich.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • 19099-93-5 | CAS DataBase. ChemicalBook.
  • 3-(Azetidin-3-yl)pyridazine dihydrochloride 50mg. Dana Bioscience.
  • Certificate of Analysis. Fisher Scientific.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025, April 10). Domainex.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023, January 9). MDPI.
  • Pyridazine Derivatives. (2003, July 14). Semantic Scholar.
  • Azetidine hydrochloride. Chem-Impex.
  • Vitamin B9 (folic acid) (glutamic acid-¹³C₅, 99%) CP 95%. Cambridge Isotope Laboratories.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.
  • PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Semantic Scholar.
  • SID 143499369. (2012, August 27). PubChem.
  • 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4). PubChemLite.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC.
  • CAS 25339-99-5. Sigma-Aldrich.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Azetidin-3-yl)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(Azetidin-3-yl)pyridazine hydrochloride. As a research chemical with limited publicly available hazard data, a conservative approach grounded in established chemical safety principles is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework that prioritizes safety, regulatory compliance, and scientific integrity.

The disposal of any chemical waste is not merely a procedural task but a critical component of the laboratory's overall safety culture. The protocols outlined herein are based on the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory, as it provides the site-specific application of these federal regulations.[4]

Hazard Identification and Risk Assessment

  • Azetidine Derivatives: Azetidine and its derivatives are known to be skin and eye irritants.[5] For example, Azetidin-3-ol hydrochloride is classified as causing skin irritation, serious eye damage, and respiratory irritation.[6]

  • Pyridazine Derivatives: Pyridazine itself is a combustible liquid.[7] Heterocyclic compounds containing nitrogen can pose significant environmental risks if not handled correctly.[8]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid and may have corrosive properties, particularly in the presence of moisture.

  • Supplier Information: The compound is classified with a water pollution class of WGK 3 (severe hazard to waters), indicating that it must not be allowed to enter the water system.[9] It is also categorized as a combustible solid.[9]

Based on this analysis, 3-(Azetidin-3-yl)pyridazine hydrochloride must be treated as a hazardous substance with potential for irritation, corrosivity, and significant environmental toxicity.

Hazard Profile: 3-(Azetidin-3-yl)pyridazine hydrochloride (Inferred)
Physical State Solid.[9]
Potential Health Hazards May cause skin irritation.[5] May cause serious eye irritation/damage.[5][6] May be harmful if inhaled or swallowed.[6][10]
Environmental Hazards Severe hazard to waters (WGK 3).[9] Avoid release to the environment.[11]
Chemical Hazards Combustible solid.[9] Hazardous thermal decomposition may produce oxides of carbon and nitrogen.[10]

Regulatory Framework: The Foundation of Safe Disposal

All chemical waste disposal in a laboratory setting is governed by stringent federal and local regulations. Understanding this framework is not just a matter of compliance but is essential for ensuring the safety of all personnel.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[1] The CHP outlines specific procedures for handling hazardous chemicals, including waste disposal protocols. All personnel must be trained on the contents of their lab's CHP.[4]

  • EPA Resource Conservation and Recovery Act (RCRA): RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[3][12] This means your laboratory is responsible for the waste from the moment it is created. Key RCRA requirements include proper waste classification, labeling, and storage.[2]

Your institution's Environmental Health & Safety (EH&S) department is your primary resource for navigating these regulations and will manage the ultimate disposal through licensed waste carriers.[11][13]

Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Segregation

Before handling the waste, ensuring personal safety and proper segregation is critical.

Step 1: Personal Protective Equipment (PPE) Selection

Based on the inferred hazards, the following minimum PPE must be worn when handling 3-(Azetidin-3-yl)pyridazine hydrochloride waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be performed within a certified chemical fume hood to ensure adequate ventilation.[10][11]

Step 2: Waste Segregation

Proper segregation is the cornerstone of preventing dangerous chemical reactions in waste containers.

  • Do NOT mix this waste with incompatible materials. As a nitrogen-containing heterocyclic compound, it should be segregated from strong oxidizing agents and strong acids or bases unless part of a neutralized aqueous solution.

  • Solid vs. Liquid: Dispose of the solid compound in a designated solid chemical waste container. If the waste is in a solution, it must be collected in a liquid waste container. Do not mix solid and liquid waste streams.

  • Avoid Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[10] Its classification as a severe water hazard makes this critically important.[9]

Step-by-Step Disposal Procedure

The following procedure details the process from the point of generation to the point of collection by EH&S.

Protocol 1: Containerization and Labeling
  • Select an Appropriate Container:

    • The container must be in good condition, free of cracks or damage, and have a secure, leak-proof lid.[12]

    • The container material must be compatible with the waste. For solid 3-(Azetidin-3-yl)pyridazine hydrochloride, a high-density polyethylene (HDPE) or glass container is suitable.

  • Label the Container:

    • As soon as the first particle of waste enters the container, it must be labeled.[13]

    • Use your institution's official hazardous waste tag.

    • Clearly write the words "HAZARDOUS WASTE ".[2]

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. For this specific waste, write "3-(Azetidin-3-yl)pyridazine hydrochloride, 100% ". If it is in solution, list the solvent as well (e.g., "Methanol, 90%", "3-(Azetidin-3-yl)pyridazine hydrochloride, 10%").[13]

  • Keep the Container Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[2] Do not leave a funnel in the container opening.[13]

Protocol 2: Accumulation and Storage
  • Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA.[2]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14]

    • The SAA should be clearly marked with signage.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents in case of a leak.

  • Segregated Storage: Store the container with other compatible waste materials, away from incompatibles like strong acids or oxidizers.

Diagram: Chemical Waste Disposal Workflow

G Figure 1: Disposal Workflow for 3-(Azetidin-3-yl)pyridazine hydrochloride cluster_0 In-Lab Procedures cluster_1 Institutional EH&S Procedures A Waste Generation B Assess Hazards & Select PPE (Skin, Eye, Respiratory Protection) A->B C Select Compatible Container (HDPE or Glass, Leak-Proof) B->C D Affix & Complete Hazardous Waste Label ('HAZARDOUS WASTE', Full Chemical Name, %) C->D E Transfer Waste to Container (Keep Container Closed) D->E F Store in Designated Satellite Accumulation Area (SAA) (Secondary Containment, Segregated) E->F G Container is Full (or >6 months old) F->G H Submit Waste Pickup Request to EH&S G->H I EH&S Personnel Collects Waste H->I J Consolidation at Central Accumulation Area I->J K Transport by Licensed Waste Hauler for Final Disposal J->K

Caption: Workflow from waste generation to final disposal.

Protocol 3: Requesting Disposal
  • Monitor Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity.[14]

  • Submit for Pickup: Once the container is full, or if it has been accumulating for a set period (e.g., 6-12 months, per your institution's policy), submit a chemical waste pickup request to your EH&S department.[2][12]

  • Record Keeping: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.[3]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is crucial to minimize exposure and environmental contamination.

  • Small Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Sweep up the absorbed material carefully to avoid creating dust.[10]

    • Place the sweepings into a designated hazardous waste container, label it appropriately, and dispose of it as described above.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (Outside of a fume hood or on the floor):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S emergency line immediately.

    • Prevent others from entering the area.

    • Provide emergency responders with the Safety Data Sheet (or this guide if an SDS is unavailable) for the spilled material.

Do not attempt to clean up a large spill unless you have been specifically trained and equipped to do so.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.[Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard.[Link]

  • Safety Partners, LLC. The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview.[Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]

  • Princeton University. Laboratory Waste Management Guidelines.[Link]

  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • OAE Publishing Inc. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.[Link]

  • ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.[Link]

  • PubMed, National Library of Medicine. Treatment options of nitrogen heterocyclic compounds in industrial wastewater.[Link]

  • Thermo Fisher Scientific. Safety Data Sheet for Pyridazine.[Link]

  • Bentham Science. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.[Link]

  • MDPI. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.[Link]

Sources

Personal Protective Equipment & Operational Handling Guide: 3-(Azetidin-3-yl)pyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1255306-30-9 Molecular Formula: C


H

ClN

Risk Level: Moderate (Irritant / Bioactive Pharmacophore)

Executive Safety Summary

3-(Azetidin-3-yl)pyridazine hydrochloride is a strained, four-membered heterocyclic building block commonly used in medicinal chemistry for "scaffold morphing" to improve metabolic stability and solubility in drug candidates.

As a Senior Application Scientist, my directive is clear: Treat this compound as a potent sensitizer and hygroscopic solid. While the hydrochloride salt form provides shelf stability, the inherent ring strain of the azetidine moiety (approx. 26 kcal/mol) makes it chemically reactive. Furthermore, the pyridazine ring is a privileged structure in kinase inhibitors, suggesting potential (uncharacterized) biological activity.

Critical Directive: Do not handle on an open bench. All solid manipulation must occur within a certified chemical fume hood or powder containment enclosure.

Hazard Profile & Mechanistic Risk Assessment

To select the right PPE, we must understand the causality of the hazard.

Hazard ClassGHS CodeMechanistic Insight
Skin Irritation H315 The free amine (liberated upon contact with skin moisture/sweat) is basic and can disrupt the lipid barrier, causing dermatitis.
Eye Irritation H319 HCl salts are acidic upon dissolution in the eye's mucous membranes, leading to immediate, severe irritation and potential corneal etching.
STOT SE 3 H335 Inhalation of fine dust irritates the upper respiratory tract. The azetidine motif mimics proline, posing a theoretical risk of biological mimicry if systematically absorbed.
Hygroscopicity N/AThe HCl salt is highly hygroscopic. Moisture absorption leads to "caking," which increases the risk of spatula slippage and aerosol generation during attempts to break up the solid.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Use this task-based matrix to determine your gear.

Table 1: Task-Specific PPE Requirements
Operational TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Receipt & Storage N/A (if sealed)Single Nitrile (0.11 mm)Safety Glasses w/ Side ShieldsStandard Lab Coat
Weighing (Solid) Fume Hood (Sash <18") or N95 if hood unavailableDouble Nitrile (Outer: 0.11 mm, Inner: 0.08 mm)Safety Goggles (Indirect Vent)Lab Coat + Tyvek Sleeves
Solubilization Fume Hood (Mandatory)Nitrile + Laminate (if using DMSO/DMF)Safety GogglesLab Coat + Chemical Apron
Spill Cleanup P100 / N99 Respirator Butyl Rubber or Double Nitrile (0.2 mm)Face Shield + GogglesTyvek Coverall

Expert Insight: When dissolving this compound in DMSO or DMF for bioassays, standard nitrile gloves degrade rapidly (permeation <15 mins). You must wear a chemically resistant laminate glove (e.g., Silver Shield™) under your outer nitrile glove to prevent transdermal absorption of the solvated compound.

Operational Handling Protocol (SOP)

Phase A: Receipt & Stability Preservation
  • Inspection: Upon receipt, inspect the vial for "clumping." Free-flowing powder indicates good integrity. Clumping indicates moisture ingress.

  • Storage: Store at 2–8°C (Refrigerated) in a desiccator.

    • Reasoning: Cold storage retards the slow oxidative ring-opening of the azetidine. Desiccation prevents hydrolysis of the HCl salt.

  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Reasoning: Opening a cold vial in humid lab air causes immediate condensation inside the vial, degrading the remaining reagent.

Phase B: Weighing & Transfer (The "Static" Danger)

Fine organic salts are prone to static charge, causing them to "fly" off spatulas.

  • Engineering Control: Use an ionizing blower (static eliminator) inside the weigh station if available.

  • Technique: Use a polytetrafluoroethylene (PTFE) coated spatula . Avoid metal spatulas if the powder is dry/static-prone.

  • Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately after transfer.

Phase C: Solubilization
  • Solvent Choice: Water (highly soluble), DMSO, Methanol.

  • Exotherm: Dissolution of HCl salts can be slightly exothermic. Add solvent slowly.

  • Neutralization: If the free base is required for a reaction (e.g., nucleophilic substitution), treat with 2-3 equivalents of DIPEA or K₂CO₃ in situ. Do not isolate the free base as a solid if possible, as free azetidines are volatile and unstable.

Emergency Response & Decontamination

Exposure Scenarios
  • Ocular: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidity of the HCl salt requires thorough dilution.

  • Dermal: Wash with soap and water.[1] Do not use alcohol or acetone; these solvents increase skin permeability and drive the compound deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (azetidine-induced bronchoconstriction), seek medical attention.

Spill Management (< 5 grams)
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, N95/P100 respirator.

  • Neutralize: Cover the spill with a weak base (sodium bicarbonate powder) to neutralize the acidity.

  • Absorb: Use wet paper towels (to prevent dust) or an inert absorbent (vermiculite).

  • Disposal: Place in a sealed hazardous waste bag labeled "Organic Solid - Toxic/Irritant."

Disposal & Environmental Compliance

Do not dispose of down the drain. The pyridazine ring is resistant to biodegradation and can persist in water systems.

  • Solid Waste: Segregate into "Solid Organic Waste."

  • Liquid Waste: Dissolve in a combustible solvent (Acetone/Ethanol) and dispose of in the "Halogenated Organic Solvents" stream (due to the HCl/Chloride content).

  • Destruction Method: High-temperature incineration with an afterburner and scrubber is the only validated method to destroy the nitrogen-rich heterocycle completely.

Visualized Workflows

Diagram 1: Operational Handling Logic

This workflow illustrates the "Cold Chain" integrity process required to maintain reagent purity and safety.

HandlingWorkflow Receipt Receipt of Compound Inspect Visual Inspection (Free flowing?) Receipt->Inspect Storage Storage: 2-8°C + Desiccant Inspect->Storage Pass Equilibrate Warm to Room Temp (Sealed) Storage->Equilibrate Before Use Open Open in Fume Hood Equilibrate->Open No Condensation Weigh Weigh into Vial (Anti-Static) Open->Weigh Reseal Purge w/ N2 & Reseal Weigh->Reseal Reseal->Storage Return

Caption: Cycle of custody for hygroscopic HCl salts. Note the critical equilibration step to prevent hydrolysis.

Diagram 2: PPE Decision Tree

A logic gate for selecting the correct glove material based on solvent interaction.

PPEDecision Start Handling 3-(Azetidin-3-yl)pyridazine HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Standard Standard Nitrile (Double Glove) Solid->Standard Dry Handling SolventCheck Check Solvent Type Liquid->SolventCheck SolventCheck->Standard Water/Methanol HighRisk Laminate / Silver Shield (Under Nitrile) SolventCheck->HighRisk DMSO/DMF/DCM

Caption: Glove selection logic. DMSO and DMF facilitate skin absorption of the solute, requiring laminate barriers.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Azetidine derivatives. Retrieved from [Link]

  • Couty, F., & Drouillat, B. (2014). The chemistry of azetidines.[1][2][3][4] Tetrahedron. (Provides mechanistic insight on ring strain and reactivity).

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Hygroscopic and Irritant Salts. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.